molecular formula C10H12BrNO B1521871 (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol CAS No. 356780-61-5

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B1521871
CAS No.: 356780-61-5
M. Wt: 242.11 g/mol
InChI Key: SXNOASUKXWYZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOASUKXWYZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS Number: 356780-61-5), a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed protocols, discuss analytical characterization methods, and highlight its significance and applications in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] This heterocyclic motif is recognized for its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antibacterial, and neuroprotective effects.[3][4] The strategic functionalization of the THIQ ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a bromine atom, as seen in this compound, provides a valuable handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 356780-61-5[5]
Molecular Formula C₁₀H₁₂BrNO[5]
Molecular Weight 242.11 g/mol [5]
Topological Polar Surface Area (TPSA) 32.26 Ų[5]
logP (calculated) 1.4557[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

These computed properties suggest that the molecule possesses good "drug-like" characteristics, adhering to general guidelines for oral bioavailability. The presence of both hydrogen bond donors (the amine and hydroxyl groups) and an acceptor (the nitrogen atom) allows for versatile interactions with biological targets.

Synthesis and Purification: A Plausible and Efficient Route

Proposed Synthetic Pathway

A logical approach begins with the Pictet-Spengler reaction between 3-bromophenethylamine and a protected serine derivative, leading to the formation of the 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This intermediate is commercially available, simplifying the synthesis to the final reduction step.[6]

Synthetic Pathway cluster_0 Part 1: Pictet-Spengler Reaction (Conceptual) cluster_1 Part 2: Reduction 3-Bromophenethylamine 3-Bromophenethylamine Pictet_Spengler Pictet-Spengler Reaction 3-Bromophenethylamine->Pictet_Spengler Protected Serine Derivative Protected Serine Derivative Protected Serine Derivative->Pictet_Spengler Carboxylic_Acid_Intermediate 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Commercially Available) Pictet_Spengler->Carboxylic_Acid_Intermediate Reduction Reduction (e.g., LiAlH4 or BH3) Carboxylic_Acid_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed two-part synthetic pathway to the target molecule.

Detailed Experimental Protocol: Reduction of the Carboxylic Acid

This protocol describes the reduction of the commercially available 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to the target alcohol.

Materials:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully add a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or BH₃·THF (2.0 - 3.0 eq) dropwise via the dropping funnel over 30 minutes. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF and diethyl ether.

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,2,4-trisubstitution), the benzylic protons, the protons of the saturated heterocyclic ring, and the hydroxymethyl group. Based on similar structures, the aromatic protons would appear in the range of δ 7.0-7.5 ppm. The CH₂OH protons would likely be a multiplet around δ 3.5-3.8 ppm.[7][8]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (including the carbon bearing the bromine atom), the carbons of the tetrahydroisoquinoline core, and the hydroxymethyl carbon. The carbon attached to the bromine would resonate in the region of δ 115-125 ppm.[8]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods. The mass spectrum should show a prominent molecular ion peak (M+H)⁺ at m/z 242.0 and 244.0 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine.[9][10]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis using a suitable column and mobile phase should be employed to determine the purity of the final compound. A purity of ≥97% is typically required for use in drug discovery applications.

Applications in Medicinal Chemistry and Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of three key functional groups—the secondary amine, the primary alcohol, and the aryl bromide—allows for a wide range of chemical transformations.

Applications cluster_amine N-Functionalization cluster_alcohol O-Functionalization cluster_bromide Aryl Bromide Chemistry Core_Molecule This compound Alkylation Alkylation Core_Molecule->Alkylation R-X Acylation Acylation Core_Molecule->Acylation RCOCl Reductive_Amination Reductive Amination Core_Molecule->Reductive_Amination RCHO, NaBH(OAc)3 Esterification Esterification Core_Molecule->Esterification RCOOH Etherification Etherification Core_Molecule->Etherification R-X Oxidation Oxidation to Aldehyde/Acid Core_Molecule->Oxidation [O] Suzuki_Coupling Suzuki Coupling Core_Molecule->Suzuki_Coupling Ar-B(OH)2, Pd catalyst Buchwald_Hartwig Buchwald-Hartwig Amination Core_Molecule->Buchwald_Hartwig R2NH, Pd catalyst Sonogashira_Coupling Sonogashira Coupling Core_Molecule->Sonogashira_Coupling Alkyne, Pd/Cu catalyst

Caption: Chemical derivatization possibilities of the title compound.

  • N-Functionalization: The secondary amine at the 2-position can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of THIQ-based drug candidates.

  • O-Functionalization: The primary alcohol at the 3-position can be esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid, providing another point of diversification.

  • Aryl Bromide Chemistry: The bromine atom at the 7-position is arguably the most versatile functional group for late-stage diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce new aryl, heteroaryl, amine, or alkyne moieties. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

The strategic combination of these modifications can lead to the discovery of novel compounds with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties for a range of therapeutic targets.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical modification, making it an ideal scaffold for the synthesis of compound libraries in drug discovery campaigns. The plausible and efficient synthetic route, coupled with straightforward analytical characterization, makes this compound an accessible and powerful tool for researchers and scientists dedicated to the development of novel therapeutics.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
  • Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not available]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [URL: https://www.researchgate.net/publication/350352721_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs_-biological_activities_and_SAR_studies]
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8989596/]
  • (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. ChemScene. [URL: https://www.chemscene.com/products/7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl-methanol-CS-0341707.html]
  • CAS 356780-61-5 (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_356780-61-5.htm]
  • (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol - CAS:356780-61-5. J&W Pharmlab. [URL: https://www.jwpharmlab.com/p-50r0327.html]
  • Aladdin-B669252. MREDA. [URL: http://www.mreda.com.cn/product/Aladdin-B669252.html]
  • (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR. ATB.
  • Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4795248/]
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/hpr1238]
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10729255]
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45073969]
  • (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3752277]
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. [URL: https://patents.google.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Medicinal-chemistry-perspectives-of-1%2C2%2C3%2C4-analogs-Faheem-Murugesan/50c8e27c0f5f7607a78370161491761665e8a6f3]
  • (7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)methanol. Appretech Scientific Limited. [URL: https://www.appretech.com/product/apt006191.html]
  • 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Benchchem. [URL: https://www.benchchem.com/product/b1641023]
  • This compound. Cansa Technology. [URL: https://www.
  • Bischler–Napieralski reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]
  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91214&Type=MASS&Index=1#MASS]
  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222837/]
  • 4-Bromo-isoquinoline - Optional[MS (GC)] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/EGpTSiFFi13]
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/tetrahydroisoquinolines.shtm]
  • Pictet–Spengler reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
  • The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not available]
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. [URL: https://www.ijstr.
  • (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. ChemScene. [URL: https://www.chemscene.com/products/7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl-methanol-CS-0341707.html]

Sources

Synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The targeted synthesis of specifically substituted THIQ derivatives is therefore of paramount importance for the development of novel therapeutics. This guide provides a detailed, field-proven methodology for the synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a valuable building block for chemical library synthesis. The synthetic strategy is centered on a two-step sequence: an acid-catalyzed Pictet-Spengler reaction to construct the core heterocyclic system, followed by a robust reduction of the resulting carboxylic acid intermediate. This document elucidates the mechanistic rationale behind procedural choices, provides comprehensive, step-by-step experimental protocols, and emphasizes critical safety and handling considerations.

Introduction to the Synthetic Challenge

The 1,2,3,4-tetrahydroisoquinoline moiety is a cornerstone of alkaloid chemistry and a frequent motif in molecules targeting the central nervous system. The strategic placement of functional groups on this scaffold allows for the fine-tuning of pharmacological properties. The title compound, this compound, offers three key points for molecular diversification: the secondary amine for N-alkylation or acylation, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the primary alcohol for esterification or etherification.

This guide presents a reliable and scalable synthesis beginning from commercially available starting materials. The chosen pathway involves the construction of the key intermediate, 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, via the classic Pictet-Spengler reaction, followed by its direct reduction to the target primary alcohol.

Strategic Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan. The target primary alcohol can be disconnected at the C-O bond, pointing to a carboxylic acid or ester as its immediate precursor. This key intermediate, a 3-carboxy-tetrahydroisoquinoline, is readily accessible through the cyclization of a β-arylethylamine with a two-carbon carbonyl component, a disconnection that leads directly to the Pictet-Spengler reaction.

G Target This compound Precursor 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Target->Precursor C-O Reduction SM1 4-Bromophenethylamine Precursor->SM1 Pictet-Spengler Disconnection SM2 Glyoxylic Acid Precursor->SM2 Pictet-Spengler Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway: Mechanism and Rationale

The forward synthesis is executed in two primary stages. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Pictet-Spengler Reaction

The core of this synthesis is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline ring system by condensing a β-arylethylamine with a carbonyl compound under acidic conditions.[1][2]

  • Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of 4-bromophenethylamine with the aldehyde of glyoxylic acid to form a Schiff base. Under the strong acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution.[3] Electron-donating groups on the aromatic ring facilitate this step; however, the bromo-substituent is deactivating, making strong acidic conditions necessary to drive the reaction forward.[4]

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[2]

Step 2: Reduction of Carboxylic Acid to Primary Alcohol

The conversion of the carboxylic acid group at the C-3 position to a hydroxymethyl group requires a powerful reducing agent.

  • Choice of Reagent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[5] It is a potent source of hydride ions (H⁻) and is one of the few reagents capable of reducing carboxylic acids directly to primary alcohols.[6][7] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids or esters.[7]

  • Mechanism: The reduction proceeds via the initial deprotonation of the carboxylic acid by hydride to form a lithium carboxylate salt and hydrogen gas. The aluminum hydride then coordinates to the carbonyl oxygen, increasing its electrophilicity. Subsequent delivery of hydride ions from the AlH₃ complex reduces the carbonyl group. An acidic workup is required to protonate the resulting alkoxide intermediate to furnish the final primary alcohol.[6][8]

The overall workflow is summarized in the diagram below.

G cluster_0 Step 1: Pictet-Spengler Cyclization cluster_1 Step 2: Hydride Reduction Start 4-Bromophenethylamine + Glyoxylic Acid Intermediate 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Start->Intermediate H₂SO₄, Heat FinalProduct This compound Intermediate->FinalProduct 1. LiAlH₄, THF 2. H₂O/H⁺ Workup

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Intermediate)

This procedure is adapted from established methodologies for Pictet-Spengler reactions.[9]

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Bromophenethylamine200.0610.0 g49.98
Glyoxylic acid monohydrate92.055.06 g55.00
Concentrated H₂SO₄98.0820 mL-
Water18.02200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add water (200 mL) and slowly add concentrated sulfuric acid (20 mL) with vigorous stirring and external cooling in an ice bath.

  • To the resulting acidic solution, add 4-bromophenethylamine (10.0 g, 49.98 mmol).

  • Add glyoxylic acid monohydrate (5.06 g, 55.00 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 2-4 hours to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Dry the solid under vacuum at 60 °C to a constant weight to yield the product as a white to off-white solid.

(Target Molecule)

CRITICAL SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite spontaneously upon contact with moisture. Handle it strictly under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

ReagentM.W. ( g/mol )AmountMoles (mmol)
Intermediate Carboxylic Acid256.105.0 g19.52
Lithium Aluminum Hydride (LiAlH₄)37.952.22 g58.56 (3 eq.)
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Water18.02As needed-
15% NaOH (aq)40.00As needed-

Procedure:

  • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add lithium aluminum hydride (2.22 g, 58.56 mmol) and anhydrous THF (100 mL) under a positive pressure of nitrogen.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve the 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5.0 g, 19.52 mmol) in anhydrous THF (50 mL). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before proceeding.

  • Transfer the solution of the carboxylic acid to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 45-60 minutes. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Cool the reaction back down to 0 °C in an ice bath.

  • Workup (Fieser Method): Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 2.2 mL of water

    • 2.2 mL of 15% aqueous NaOH

    • 6.6 mL of water

  • Allow the mixture to stir at room temperature for 1 hour. A granular white precipitate of aluminum salts should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 30 mL).

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to afford the pure this compound.

Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
IntermediateC₁₀H₁₀BrNO₂256.10White to off-white solid
Target MoleculeC₁₀H₁₂BrNO242.11Typically a white solid or viscous oil

Data sourced from chemical suppliers and databases.[10][11]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • [Video] 07.05 Other Reductions by Lithium Aluminum Hydride. (2019, July 19). YouTube.
  • Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal.
  • [Video] Esters to Alcohols: Hydride Reductions. (2025, May 22). JoVE.
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.
  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. (n.d.). Benchchem.
  • (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. (n.d.). ChemScene.
  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. (n.d.). Google Patents.

Sources

A Technical Guide to the Structural Elucidation of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The specific analogue, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, incorporates a bromine atom, a common substituent for modulating pharmacokinetic properties, and a hydroxymethyl group at the C3 position, which introduces a chiral center. The precise and unambiguous determination of its chemical structure, including connectivity, regiochemistry of the bromine substitution, and stereochemistry, is a critical step in any research or development program.

This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a series of procedures, but a logical, self-validating workflow that ensures the highest level of scientific integrity. We will explore the causality behind experimental choices, moving from initial confirmation of molecular weight to the fine details of atomic connectivity and stereochemical assignment.

Part 1: Foundational Analysis - Confirming Molecular Identity

The first step in any structural elucidation is to confirm the molecular formula and gain initial insights into the compound's structure. Mass spectrometry is the primary tool for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is indispensable for determining the elemental composition of a molecule with high accuracy. For a compound containing bromine, which has two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), HRMS provides a definitive signature.[4][5][6] The expected molecular formula for this compound is C₁₀H₁₂BrNO.[7] We anticipate a characteristic isotopic pattern in the mass spectrum: two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2).[4][5]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition Mode: Acquire data in positive ion mode. The secondary amine and hydroxyl group are readily protonated.

  • Data Analysis:

    • Identify the [M+H]⁺ ion cluster.

    • Verify the ~1:1 intensity ratio for the 79Br and 81Br isotopic peaks.

    • Compare the measured m/z value with the theoretical value for [C₁₀H₁₃BrNO]⁺. The mass accuracy should be within 5 ppm.

ParameterExpected Value
Molecular FormulaC₁₀H₁₂BrNO
Molecular Weight242.11 g/mol [7]
[M(79Br)+H]⁺ (m/z)242.0178
[M(81Br)+H]⁺ (m/z)244.0158
Isotopic Ratio (M:M+2)~1:1[4][5]
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Trustworthiness & Rationale: MS/MS provides crucial connectivity information by inducing fragmentation of the parent ion. The fragmentation pattern serves as a fingerprint and helps to confirm the presence of key structural motifs. For our target molecule, we expect cleavages characteristic of tetrahydroisoquinolines and benzylic alcohols. The primary fragmentation pathway for amines is α-cleavage, which involves the loss of the largest alkyl radical attached to the nitrogen.[8]

Experimental Protocol: Collision-Induced Dissociation (CID)

  • Parent Ion Selection: Isolate the [M+H]⁺ ion (either the 79Br or 81Br peak) in the first stage of the mass spectrometer.

  • Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

  • Data Interpretation: Propose structures for the major fragment ions. Key expected fragmentations include:

    • Loss of H₂O from the hydroxymethyl group.

    • Loss of the CH₂OH group.

    • Ring-opening and subsequent fragmentations.

    • The presence of bromine in a fragment will be indicated by a characteristic M:M+2 isotopic pattern.[9]

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Structure H1 ¹H NMR (Proton count, multiplicity, coupling) HSQC HSQC (Direct ¹H-¹³C correlations) H1->HSQC Assign protonated carbons COSY COSY (¹H-¹H vicinal coupling) H1->COSY Identify spin systems C13 ¹³C NMR & DEPT (Carbon count & type) C13->HSQC HSQC->COSY HMBC HMBC (Long-range ¹H-¹³C correlations) HSQC->HMBC Connect fragments COSY->HMBC Structure Unambiguous Structure HMBC->Structure

Caption: Integrated NMR workflow for structure elucidation.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For this compound, we expect distinct signals for the aromatic, benzylic, aliphatic, and hydroxymethyl protons. The splitting patterns (multiplicity) and coupling constants (J-values) are critical for establishing proton-proton relationships.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred as it can exchange with the NH and OH protons, allowing for their identification.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Aromatic Region (~6.8-7.5 ppm): Expect three protons on the benzene ring. The bromine atom at C7 will influence the chemical shifts and splitting patterns. We should observe a singlet (H-8), a doublet (H-6), and a doublet (H-5), or a more complex pattern depending on the coupling constants.

    • Benzylic Protons (H-1, ~4.0 ppm): The two protons at C1 are diastereotopic and will likely appear as two doublets or an AB quartet.

    • Aliphatic Protons (H-3, H-4, ~2.7-3.5 ppm): These protons form a complex spin system. H-3 will be a multiplet, coupled to the H-4 protons and the CH₂OH protons. The H-4 protons will also be multiplets.

    • Hydroxymethyl Protons (CH₂OH, ~3.6-3.8 ppm): These protons are diastereotopic and coupled to H-3, likely appearing as two doublets of doublets (dd).

    • Amine and Hydroxyl Protons (NH, OH): These will appear as broad singlets and their chemical shift is concentration and solvent-dependent. D₂O exchange experiments can confirm their assignment.

¹³C NMR and DEPT Spectroscopy

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon atoms. Combining it with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment allows for the determination of the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Experimental Protocol: ¹³C NMR with DEPT

  • Acquisition: Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

  • Data Analysis:

    • Expected Carbons: 10 unique carbon signals.

    • DEPT-135: CH₃ and CH carbons will appear as positive signals, while CH₂ carbons will be negative.

    • DEPT-90: Only CH carbons will appear.

    • Quaternary Carbons: By comparing the full ¹³C spectrum with the DEPT spectra, the signals for the two aromatic quaternary carbons (C-4a, C-8a) and the bromine-bearing carbon (C-7) can be identified.

2D NMR: COSY, HSQC, and HMBC

Trustworthiness & Rationale: 2D NMR experiments are essential for assembling the molecular puzzle. They cross-validate the assignments made from 1D spectra and establish the final connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is crucial for tracing the connectivity within the aliphatic portion of the THIQ ring (H-3 to H-4 and H-3 to CH₂OH).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This is how the position of the bromine and the connection between the aromatic and aliphatic rings are confirmed.

Key HMBC Correlations for Structure Confirmation: The following diagram illustrates the critical HMBC correlations that would unambiguously confirm the 7-bromo substitution pattern.

Caption: Key HMBC correlations to confirm the 7-Bromo position.

  • A correlation from the aromatic proton H-8 to C-6 and C-4a confirms its position.

  • A correlation from H-5 to C-7 and C-4a confirms its position adjacent to the unsubstituted C-6.

  • The absence of a proton at C-7 and the characteristic downfield shift of the C-7 carbon signal are definitive proof of the bromine's location.

Part 3: Absolute Configuration and Purity

Chiral High-Performance Liquid Chromatography (HPLC)

Authoritative Grounding & Rationale: Since the C3 position is a stereocenter, the synthesized material is likely a racemic mixture unless an asymmetric synthesis was employed.[10][11] Chiral HPLC is the standard method to separate enantiomers and determine the enantiomeric excess (ee).[12] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including tetrahydroisoquinolines.[12]

Experimental Protocol: Chiral HPLC

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase Optimization: Start with a mobile phase of hexane/isopropanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. Optimize the ratio of hexane to isopropanol to achieve baseline separation.

  • Detection: Use a UV detector, monitoring at a wavelength where the aromatic ring absorbs (e.g., ~220 nm and ~280 nm).

  • Analysis: If two peaks are observed, the sample is racemic. The relative area of the two peaks can be used to calculate the enantiomeric excess.

X-ray Crystallography

Trustworthiness & Rationale: Single-crystal X-ray diffraction is the gold standard for structure determination. It provides an unambiguous 3D structure of the molecule in the solid state, confirming connectivity, regiochemistry, and, for a single enantiomer, the absolute configuration.[1][2][3] The heterocyclic ring of tetrahydroisoquinoline typically adopts a half-chair conformation.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain atomic coordinates, bond lengths, and bond angles. This will provide an absolute confirmation of the entire molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of multiple analytical techniques. By following the logical workflow presented—from initial molecular formula confirmation by HRMS, through detailed connectivity mapping with a suite of NMR experiments, to the final determination of stereochemistry and purity via chiral HPLC or X-ray crystallography—researchers can achieve an unambiguous and robust characterization of this important molecule. This self-validating approach, where data from each technique corroborates the others, ensures the highest degree of confidence in the final assigned structure, a prerequisite for its application in research and drug development.

References

  • Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Taylor & Francis Online. [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

  • Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. PubMed. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. SpectraBase. [Link]

  • This compound. Merida Chemicals. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Repository of the Academy's Library. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Synthesis and 1 H‐, 13 C‐NMR analysis of some substituted 1,2,3,4‐tetrahydroisoquinolines. Sci-Hub. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]

  • Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. PubMed. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. PubChem. [Link]

Sources

Spectroscopic Characterization of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a key heterocyclic scaffold of interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] The introduction of a bromine atom and a hydroxymethyl group to this scaffold offers opportunities for further functionalization, making a thorough understanding of its spectroscopic properties essential for researchers in drug development and chemical synthesis.

This document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation and quality control.

Molecular Structure and Analytical Workflow

The structural integrity of this compound (CAS No. 356780-61-5) is the foundation of its chemical and biological properties.[3][4][5] A multi-technique spectroscopic approach is crucial for unambiguous confirmation of its identity and purity.

The general workflow for the characterization of a novel or synthesized batch of this compound should follow a logical progression from initial structural confirmation to detailed purity analysis.

G cluster_0 Phase 1: Initial Synthesis & Isolation cluster_1 Phase 2: Spectroscopic Confirmation cluster_2 Phase 3: Data Analysis & Validation Synthesis Synthesis of (7-Bromo-1,2,3,4-tetrahydro isoquinolin-3-yl)methanol Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR NMR Nuclear Magnetic Resonance (NMR) - Detailed Structural Elucidation IR->NMR Analysis Comprehensive Data Interpretation & Correlation NMR->Analysis Validation Structural Validation & Purity Assessment Analysis->Validation

Caption: Integrated workflow for the synthesis and spectroscopic validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required to assign the full chemical structure.

Recommended Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality data suitable for unambiguous structural assignment.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The choice of solvent is paramount to avoid signal overlap with the analyte.
  • Procedure:
  • Accurately weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated chloroform (CDCl₃) is often a good starting point for many organic compounds.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Rationale: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems in the aliphatic region of the molecule.
  • ¹H NMR Parameters:
  • Spectrometer Frequency: ≥ 400 MHz
  • Pulse Program: Standard single-pulse (zg30)
  • Acquisition Time: ~3-4 seconds
  • Relaxation Delay (d1): 2-5 seconds
  • Number of Scans: 8-16 (adjust for sample concentration)
  • ¹³C NMR Parameters:
  • Spectrometer Frequency: ≥ 100 MHz
  • Pulse Program: Proton-decoupled (zgpg30)
  • Acquisition Time: ~1-2 seconds
  • Relaxation Delay (d1): 2 seconds
  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of the parent 1,2,3,4-tetrahydroisoquinoline structure and the known effects of bromine and hydroxymethyl substituents.[7][8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-5~7.20d1HAromatic proton ortho to the bromine atom.
H-6~7.00dd1HAromatic proton meta to the bromine atom.
H-8~6.90d1HAromatic proton ortho to the fused ring junction.
H-1~4.00m2HBenzylic protons adjacent to the nitrogen.
H-4~2.80m2HProtons adjacent to the aromatic ring.
H-3~3.00m1HChiral center proton.
-CH₂OH~3.60m2HProtons of the hydroxymethyl group.
-NH-Variable (1.5-3.0)br s1HExchangeable proton; may not be observed.
-OHVariable (1.5-3.0)br s1HExchangeable proton; may not be observed.

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predicted values are for a CDCl₃ solution and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The predicted shifts are based on data for the 1,2,3,4-tetrahydroisoquinoline core.[9][10][11]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-7 (C-Br)~120Aromatic carbon directly attached to bromine.
C-4a~135Aromatic quaternary carbon.
C-8a~133Aromatic quaternary carbon.
C-5~130Aromatic CH.
C-6~128Aromatic CH.
C-8~126Aromatic CH.
-CH₂OH~65Aliphatic carbon of the hydroxymethyl group.
C-3~55Chiral center carbon.
C-1~48Benzylic carbon adjacent to nitrogen.
C-4~30Aliphatic carbon adjacent to the aromatic ring.

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predicted values are for a CDCl₃ solution.

G label_H8 H-8 label_H5 H-5 label_H6 H-6 label_H1 H-1 label_H4 H-4 label_H3 H-3 label_CH2OH -CH₂OH

Caption: Numbering scheme for this compound used for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound.

Recommended Protocol for MS Data Acquisition

1. Sample Preparation:

  • Rationale: A dilute solution is required to prevent saturation of the detector and ensure accurate mass measurement.
  • Procedure: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this solution to a final concentration of 1-10 µg/mL.

2. Instrument Setup and Data Acquisition:

  • Rationale: High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion with high accuracy, allowing for elemental formula confirmation.
  • Technique: ESI-HRMS
  • Mode: Positive ion mode is expected to be most effective due to the basic nitrogen atom, which is readily protonated.
  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
  • Expected Observation: The protonated molecular ion [M+H]⁺.
Expected Mass Spectrometry Data

The molecular formula of the compound is C₁₀H₁₂BrNO.[3] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum.

Ion Calculated m/z (Monoisotopic) Expected Isotopic Pattern
[M(⁷⁹Br)+H]⁺242.0175A peak at this m/z.
[M(⁸¹Br)+H]⁺244.0155A peak of nearly equal intensity at M+2.

The observation of this distinct M and M+2 isotopic cluster with a ~1:1 intensity ratio is a strong indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Recommended Protocol for IR Data Acquisition

1. Sample Preparation:

  • Rationale: The sample can be analyzed as a solid or a thin film to obtain a clear spectrum.
  • Procedure (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

2. Instrument Setup and Data Acquisition:

  • Rationale: ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.
  • Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.
  • Spectral Range: 4000-400 cm⁻¹.
  • Number of Scans: 16-32 scans are typically sufficient.
Expected IR Absorption Bands

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups within the molecule.[12][13][14]

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400-3200O-H stretchAlcohol (-OH)Broad, Strong
3350-3250N-H stretchSecondary Amine (-NH-)Moderate
3100-3000C-H stretchAromaticModerate
2950-2850C-H stretchAliphatic (CH₂, CH)Strong
1600-1450C=C stretchAromatic RingModerate
1250-1000C-N stretchAmineModerate
1050-1000C-O stretchPrimary AlcoholStrong
850-800C-H bendAromatic (out-of-plane)Strong

The presence of a broad band around 3300 cm⁻¹ is indicative of the alcohol and amine N-H stretching, while the strong C-O stretch confirms the presence of the primary alcohol.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, MS, and IR techniques. This guide provides a detailed framework for the acquisition and interpretation of this data, grounded in established scientific principles and data from analogous structures. By following these protocols and using the predicted spectral data as a reference, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.

References

  • PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • ChemHelpASAP. Introductory Aspects of Infrared Spectroscopy. YouTube. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - 13C NMR. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra. Available from: [Link]

  • Cansa. This compound. Available from: [Link]

  • SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - 13C NMR. Available from: [Link]

  • Professor Dave Explains. IR Spectroscopy. YouTube. Available from: [Link]

  • A-Level Chemistry. Infrared Spectroscopy Part 5. YouTube. Available from: [Link]

  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry with Victor. How to Read and Interpret the IR Spectra. YouTube. Available from: [Link]

  • Maizels, J. Interpreting IR Spectra. YouTube. Available from: [Link]

  • Faheem, M., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(23), 13867-13891. Available from: [Link]

  • Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Available from: [Link]

Sources

A Technical Guide to the Predicted ¹H NMR Spectrum of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Accurate structural elucidation is paramount in the development of novel THIQ-based therapeutics, and ¹H NMR spectroscopy remains the cornerstone of this process. This document serves as a predictive and instructional tool for researchers, scientists, and drug development professionals. It deconstructs the anticipated spectrum by examining the constituent parts of the molecule, predicting chemical shifts and coupling patterns based on fundamental principles, and outlining a robust protocol for experimental verification.

Introduction: The Structural Significance of a Privileged Scaffold

This compound is a functionalized derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core. The THIQ motif is of profound interest due to its prevalence in a wide array of alkaloids with significant biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] The introduction of a bromine atom at the C-7 position and a hydroxymethyl group at the C-3 position creates a versatile building block for further chemical elaboration in drug discovery programs.

The precise arrangement of these substituents, including the stereochemistry at the C-3 chiral center, dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and unambiguously determining the structure of such molecules. This guide explains the causality behind the expected spectral features, providing a reliable reference for interpreting experimental data.

Deconstructing the Spectrum: Theoretical Principles and Predictions

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The predicted spectrum of this compound can be understood by analyzing its three key structural components: the aromatic ring, the saturated heterocyclic ring, and the methanol sidechain.

The Aromatic Region (δ 6.5–7.5 ppm)

The benzene portion of the isoquinoline ring contains three protons: H-5, H-6, and H-8. The bromine atom at C-7 exerts a strong influence through its electron-withdrawing inductive effect and its resonance effects, which dictate the chemical shifts.

  • H-8: This proton is ortho to the bromine atom. It is expected to be a singlet or a very narrowly split doublet (due to a small ⁴J "W-coupling" to H-6, which is often not resolved). The electron-withdrawing nature of bromine will deshield this proton, shifting it downfield.

  • H-6: This proton is also ortho to the bromine atom and will be similarly deshielded. It is adjacent to H-5, and will therefore appear as a doublet.

  • H-5: This proton is meta to the bromine. It is adjacent to H-6 and will appear as a doublet. It is expected to be the most upfield of the aromatic protons.

Typical aromatic coupling constants (³J) are in the range of 6-10 Hz.[4]

The Saturated Heterocyclic Ring (δ 2.5–4.5 ppm)

The tetrahydroisoquinoline ring contains a chiral center at C-3. This chirality has a critical impact on the neighboring protons at C-1 and C-4, rendering them diastereotopic.

  • Protons at C-1 (H-1a, H-1b): These two benzylic protons are diastereotopic. They will have different chemical shifts and will split each other, appearing as a pair of doublets (an AX or AB quartet). Their position adjacent to the aromatic ring places them in the range of δ 4.0-4.5 ppm.

  • Proton at C-3 (H-3): This proton is on the chiral center and is coupled to the adjacent protons at C-4 and on the methanol sidechain. It will likely appear as a multiplet.

  • Protons at C-4 (H-4a, H-4b): Like the C-1 protons, the geminal protons at C-4 are diastereotopic due to the adjacent C-3 stereocenter. They will exhibit distinct chemical shifts and complex splitting patterns. They couple with each other (geminal coupling, ²J) and with the H-3 proton (vicinal coupling, ³J). This often results in two separate multiplets, which can be complex, such as a doublet of doublets.

  • Amine Proton (N-H): The N-H proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may or may not show coupling to adjacent protons.

The Methanol Sidechain (δ 3.5–4.0 ppm)
  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are attached to a chiral center (C-3), making them potentially diastereotopic as well. They will be coupled to the H-3 proton, likely appearing as a doublet of doublets or a more complex multiplet.

  • Hydroxyl Proton (-OH): Similar to the N-H proton, the signal for the -OH proton is often a broad singlet, and its position is variable. It readily exchanges with trace amounts of D₂O.

Predicted ¹H NMR Data and Structural Assignment

The following table summarizes the predicted ¹H NMR data for this compound, assuming a standard solvent like CDCl₃.

Proton Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H-5~7.05d³J ≈ 8.5 Hz1H
H-6~7.25dd³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz1H
H-8~7.35d⁴J ≈ 2.0 Hz1H
H-1a, H-1b~4.10 - 4.30ABq or 2d²J ≈ 16 Hz2H
H-3~3.20m-1H
-CH₂OH (a)~3.80dd²J≈11 Hz, ³J≈4 Hz1H
-CH₂OH (b)~3.70dd²J≈11 Hz, ³J≈6 Hz1H
H-4a~2.95dd²J≈17 Hz, ³J≈5 Hz1H
H-4b~2.70dd²J≈17 Hz, ³J≈11 Hz1H
N-H1.5 - 3.0 (variable)br s-1H
-OH1.5 - 3.0 (variable)br s-1H

Diagram 1: Labeled Molecular Structure

Caption: Molecular structure with proton labeling.

Experimental Protocol for Spectrum Acquisition and Validation

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This self-validating system ensures data integrity.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the dried this compound sample.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): A common first choice for many organic molecules.[3]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for less soluble compounds and for clearly observing exchangeable protons (-NH, -OH).

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5] Modern spectrometers can also reference the residual solvent peak.[6]

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a pipette with a cotton filter, transfer the solution into a clean 5 mm NMR tube.

  • D₂O Shake (Optional): To confirm the identity of N-H and O-H peaks, a drop of D₂O can be added to the tube, which will cause these signals to disappear via proton-deuterium exchange.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): ~2-5 seconds (ensure full relaxation for accurate integration).

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample. Increase for dilute samples.

    • Spectral Width (SW): Typically 12-16 ppm to cover the full range of expected chemical shifts.

  • Data Acquisition: Initiate the experiment.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase to ensure all peaks have a positive, symmetrical (absorptive) lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[3]

  • Integration: Integrate the area under each peak to determine the relative number of protons it represents.

  • Peak Picking: Identify the exact chemical shift (in ppm) of each signal.

Diagram 2: Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve add_ref 3. Add TMS Reference dissolve->add_ref transfer 4. Transfer to NMR Tube add_ref->transfer insert 5. Insert into Spectrometer transfer->insert lock_shim 6. Lock and Shim insert->lock_shim setup 7. Set Acquisition Parameters lock_shim->setup acquire 8. Acquire FID setup->acquire ft 9. Fourier Transform acquire->ft phase_base 10. Phase and Baseline Correction ft->phase_base reference 11. Reference Spectrum phase_base->reference analyze 12. Integrate and Assign Peaks reference->analyze end_node end_node analyze->end_node Final Structure Confirmation

Caption: Standard workflow for NMR analysis.

Advanced Considerations for Definitive Assignment

While 1D ¹H NMR provides a wealth of information, complex overlapping signals or ambiguous assignments may require more advanced techniques.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are spin-spin coupled, which is invaluable for tracing out the connectivity of the aliphatic chain (e.g., confirming the H-3 to H-4 and H-3 to -CH₂OH couplings).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is the definitive method for assigning protons to their respective carbon environments.

  • Signal Broadening: Protons on carbons adjacent to the nitrogen atom (C-1 and C-3) may sometimes exhibit broadening due to the quadrupolar moment of the ¹⁴N nucleus.[7] This effect can sometimes obscure fine coupling details.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be rich in information, with distinct regions for the aromatic, heterocyclic, and sidechain protons. The key diagnostic features include three distinct signals in the aromatic region, and the diastereotopic nature of the protons at C-1 and C-4, which arise due to the chiral center at C-3. This guide provides a robust theoretical framework for predicting, acquiring, and interpreting this spectrum, serving as a vital resource for chemists engaged in the synthesis and characterization of novel therapeutic agents based on the tetrahydroisoquinoline scaffold.

References

  • International Scientific Index, Engineering and Technology, Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives, [Link]

  • ACS Publications, The Journal of Organic Chemistry, Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones, [Link]

  • ACS Omega, Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines, [Link]

  • National Institutes of Health (NIH), Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines, [Link]

  • Oregon State University, 1H NMR Chemical Shift, [Link]

  • Indian Academy of Sciences, Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds, [Link]

  • ResearchGate, 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives, [Link]

  • ACS Publications, Organic Process Research & Development, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, [Link]

  • ACS Publications, Organometallics, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, [Link]

  • Iowa State University, Chemical Instrumentation Facility, NMR Coupling Constants, [Link]

  • Sci-Hub, A new synthesis of 1,2,3,4-tetrahydroisoquinolines, [Link]

  • University of Wisconsin-Madison, NMR Proton Shifts for Residual Solvent Impurities, [Link]

  • C-C Port, this compound, [Link]

  • PubChem, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, [Link]

  • Royal Society of Chemistry, Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies, [Link]

Sources

Mass spectrometry of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Introduction

This compound is a substituted tetrahydroisoquinoline (THIQ), a structural motif of significant interest in medicinal chemistry and drug development. The THIQ scaffold is a core component of many natural alkaloids and synthetic compounds with diverse pharmacological activities. Accurate structural characterization is paramount for advancing research and development involving such molecules. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight by measuring the mass-to-charge ratio (m/z) of ionized molecules.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals on the mass spectrometric analysis of this compound. It provides a detailed examination of ionization techniques, predicts the compound's characteristic fragmentation behavior, and presents a robust experimental protocol for its analysis. The principles and methodologies discussed herein are designed to provide a self-validating framework for achieving reliable and interpretable mass spectrometric data.

Core Physicochemical Properties & Mass Spectrometric Implications

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature. The structure of this compound presents several key features that dictate the analytical strategy.

  • Molecular Formula: C₁₀H₁₂BrNO[2]

  • Molecular Weight: 242.11 g/mol [2]

  • Key Structural Features:

    • A tetrahydroisoquinoline core , which provides the fundamental framework.

    • A primary alcohol (-CH₂OH), which increases polarity and offers a potential site for fragmentation (e.g., loss of water).

    • A secondary amine within the heterocyclic ring, which is basic and readily protonated.

    • A bromine atom , which is the most diagnostically significant feature for mass spectrometry.

The presence of the bromine atom is critically important. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (50.7% and 49.3%, respectively).[3][4] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with nearly equal intensity.[3][4][5] This "M" and "M+2" pattern is a definitive signature for the presence of bromine and is invaluable for identifying the molecular ion and any bromine-containing fragments.

Strategic Selection of Ionization Technique

The process of converting the neutral analyte molecule into a gas-phase ion is the first critical step in mass spectrometry.[6] The choice of ionization technique is governed by the analyte's polarity, volatility, and thermal stability.[7] For this compound, which is a polar and semi-volatile compound, soft ionization techniques are preferable to minimize excessive fragmentation and preserve the molecular ion.

Comparative Analysis of Ionization Methods:

Ionization TechniquePrincipleSuitability for the AnalyteRationale
Electrospray Ionization (ESI) A high voltage is applied to a liquid solution, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[8]Excellent As a polar compound with a basic nitrogen atom, the analyte is ideally suited for protonation in solution, forming [M+H]⁺ ions. ESI is a very soft ionization technique that typically yields an intense molecular ion peak with minimal fragmentation, making it perfect for molecular weight determination.[6][9]
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer and ionized via corona discharge. It is suitable for relatively polar, semi-volatile samples.Good APCI is a viable alternative to ESI. It can effectively ionize the analyte, likely producing a protonated molecule, [M+H]⁺. It is generally suitable for molecules that are less polar than those analyzed by ESI.
Electron Ionization (EI) The analyte is bombarded with high-energy electrons (~70 eV) in a vacuum, causing the ejection of an electron to form a radical cation (M⁺•).[1][8]Fair to Poor EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation.[1][8] While this can provide structural information, it frequently results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight. For this analyte, the molecular ion would likely be too unstable.

Predicted Fragmentation Pathways (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (in this case, the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the protonated molecular ion will have an m/z of 242.0 and 244.0 (reflecting the ⁷⁹Br and ⁸¹Br isotopes).

The primary fragmentation pathways are predicted to be:

  • Neutral Loss of Water (H₂O): The primary alcohol is prone to dehydration, leading to the loss of an 18 Da neutral water molecule. This is often a dominant fragmentation pathway for alcohols.

  • Neutral Loss of Methanol (CH₂O): Cleavage of the C-C bond between the tetrahydroisoquinoline ring and the hydroxymethyl group can result in the loss of a 30 Da neutral formaldehyde molecule.

  • Cleavage of the Tetrahydroisoquinoline Ring: The saturated heterocyclic ring can undergo cleavage, particularly at the bonds alpha to the nitrogen atom, which is a common fragmentation pattern for such systems.[10][11]

  • Loss of the Bromine Atom: While less common as an initial step in soft ionization, loss of the bromine radical (Br•) can occur, leading to a fragment that lacks the characteristic isotopic pattern.

These pathways are visualized in the fragmentation diagram below.

G cluster_0 Predicted MS/MS Fragmentation mol [M+H]⁺ m/z 242.0 / 244.0 (C₁₀H₁₃BrNO)⁺ frag1 Fragment A m/z 224.0 / 226.0 (C₁₀H₁₁BrN)⁺ mol->frag1 - H₂O (18 Da) frag2 Fragment B m/z 212.0 / 214.0 (C₉H₁₁BrN)⁺ mol->frag2 - CH₂O (30 Da) frag3 Fragment C m/z 134.1 (C₉H₁₂N)⁺ frag2->frag3 - Br• (79/81 Da)

Caption: Predicted fragmentation pathways for protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard procedure for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

A. Materials and Reagents

  • This compound standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Methanol (for stock solution)

  • Microcentrifuge tubes and autosampler vials

B. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Sample: Transfer the working solution to an autosampler vial for injection.

C. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: Linear gradient from 5% to 95% B

    • 7-8 min: Hold at 95% B

    • 8-8.1 min: Return to 5% B

    • 8.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

D. Mass Spectrometry (MS) Parameters

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode:

    • Full Scan (MS1): m/z range 100-400 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate precursor ions at m/z 242.0 and 244.0. Apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Data Interpretation and Summary

The acquired data should be processed to confirm the identity of the compound. The key features to look for are summarized below.

Table of Expected Ions:

Ion DescriptionProposed FormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Key Diagnostic Feature
Protonated Molecule [M+H]⁺ [C₁₀H₁₃BrNO]⁺242.0226244.0206Isotopic doublet with ~1:1 intensity, confirms MW and bromine presence.
Fragment A (-H₂O) [C₁₀H₁₁BrN]⁺224.0120226.0100Isotopic doublet, indicates presence of a hydroxyl group.
Fragment B (-CH₂O) [C₉H₁₁BrN]⁺212.0120214.0100Isotopic doublet, indicates loss of the hydroxymethyl side chain.
Fragment C (from Frag. B, -Br•) [C₉H₁₂N]⁺134.0964-Loss of the isotopic pattern, confirms bromine loss.

Overall Experimental Workflow

The entire process, from sample handling to final data analysis, follows a logical sequence to ensure data integrity and reproducibility.

G cluster_workflow Analytical Workflow prep 1. Sample Preparation (Stock & Working Solutions) lc 2. LC Separation (Reverse-Phase C18) prep->lc ms 3. MS Detection (ESI+) (Full Scan & MS/MS) lc->ms proc 4. Data Processing (Spectrum Extraction) ms->proc interp 5. Data Interpretation (Identify M+H, Fragments) proc->interp report 6. Reporting (Structure Confirmation) interp->report

Caption: A streamlined workflow for the LC-MS analysis of the target compound.

References

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]

  • Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. Available at: [Link]

  • Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-27. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Mississippi. Available at: [Link]

  • V. G. K. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46, 1499. Available at: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]

  • Cheng, P. et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • Lima, B. R. S. et al. (2021). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. Available at: [Link]

  • Cheng, P. et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Available at: [Link]

Sources

Chemical stability of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Foreword: A Proactive Approach to Molecular Stability

In the landscape of drug discovery and development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] this compound represents a key functionalized building block within this class, offering multiple points for synthetic diversification. However, its utility is intrinsically linked to its chemical stability. An unstable compound can compromise experimental reproducibility, lead to the formation of unknown impurities, and ultimately, present significant challenges in formulation and storage.

This guide eschews a generic overview in favor of a proactive, investigative framework rooted in the principles of forced degradation. As Senior Application Scientists, we recognize that true molecular understanding comes not just from knowing a structure, but from systematically challenging it. By subjecting this compound to a battery of scientifically justified stress conditions—hydrolytic, oxidative, thermal, and photolytic—we can preemptively map its potential degradation pathways. This approach provides the causal "why" behind stability-indicating methods and informs rational strategies for handling, formulation, and storage, ensuring the integrity of research and development programs.

Core Molecular Profile and Prudent Handling

This compound is a bifunctional molecule featuring a secondary amine within the THIQ core, a primary benzylic alcohol, and a bromine atom on the aromatic ring. Each of these features presents a unique set of potential chemical reactivities that dictate its stability.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[4]
Molecular Weight 242.11 g/mol [4]
CAS Number 356780-61-5[4][5]
Appearance White to yellow solid or liquid
Solubility Insoluble in water[6][7]

Recommended Storage Conditions: Based on its structural motifs, the compound should be considered sensitive to oxygen and light. The manufacturer's recommendation is to store the compound sealed in a dry environment at 2-8°C.[4] For long-term storage, purging the container with an inert gas (e.g., argon or nitrogen) is a best practice to mitigate oxidative degradation.

The Forced Degradation Framework: A Strategy for Probing Stability

To holistically evaluate the intrinsic stability of this compound, we will employ a forced degradation (or stress testing) methodology. This is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH, to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[8][9][10][11] By intentionally exposing the molecule to conditions more severe than those it would encounter during routine handling or storage, we can accelerate the formation of degradants and gain critical insights into its chemical liabilities.[9]

cluster_0 Forced Degradation Workflow Parent Compound Parent Compound Stress Conditions Stress Conditions Parent Compound->Stress Conditions Expose Degradation Products Degradation Products Stress Conditions->Degradation Products Induce Analytical Method Analytical Method Degradation Products->Analytical Method Separate & Quantify Stability Profile Stability Profile Analytical Method->Stability Profile Generate

Caption: General workflow for forced degradation studies.

Hydrolytic Stability: Assessing Reactivity in Aqueous Environments

Causality & Rationale: Hydrolysis is a common degradation pathway for many pharmaceuticals.[12] For this compound, the key functionalities—a secondary amine, a benzylic alcohol, and a bromo-aromatic ring—are generally stable to hydrolysis under neutral conditions. However, acidic and basic environments can catalyze specific reactions. The secondary amine will be protonated under acidic conditions, which could alter its reactivity profile. While the C-Br and C-O bonds are strong, extreme pH and elevated temperatures are employed to test the limits of their stability.

Anticipated Degradation: Under the forced conditions described below, the molecule is anticipated to exhibit high stability. Significant degradation via hydrolysis is unlikely unless extreme temperatures (>80°C) are applied for extended periods.

Experimental Protocol: Hydrolytic Stress Testing

Objective: To evaluate the stability of the compound across a range of pH values at an elevated temperature.

Materials:

  • This compound

  • Methanol, LC-MS Grade[13]

  • Water, HPLC Grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV/PDA detector[14]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Sample Preparation:

    • Acidic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Dilute 1 mL of the stock solution with 9 mL of HPLC grade water.

  • Stress Conditions: Incubate all three samples in sealed vials at 60°C for 24 hours. A control sample (time zero) should be prepared by immediately neutralizing and diluting the acidic and basic samples for analysis.

  • Neutralization: After incubation, cool the vials to room temperature. Neutralize the acidic sample with an equivalent volume of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the time-zero control.

Hypothetical Data Summary: Hydrolytic Stability
ConditionIncubation Time (h)Temperature (°C)% Parent Compound RemainingObservations
0.1 M HCl2460> 99%No significant degradation
Water (Neutral)2460> 99%No significant degradation
0.1 M NaOH2460> 98%Minor unknown impurity observed

Oxidative Stability: A Key Vulnerability

Causality & Rationale: Oxidation is a major degradation pathway for many organic molecules.[12] The THIQ nucleus is particularly susceptible. The secondary amine can be oxidized to an N-oxide, and more significantly, the tetrahydroisoquinoline ring can undergo oxidative aromatization to form the corresponding isoquinoline derivative.[15] Furthermore, the primary benzylic alcohol is a classic site for oxidation, readily converting to an aldehyde and subsequently to a carboxylic acid.[16] Therefore, oxidation is predicted to be a primary degradation pathway for this molecule.

Anticipated Degradation Pathways:

  • Aromatization: Oxidation of the THIQ ring to a 7-bromo-3-(hydroxymethyl)isoquinoline.

  • Alcohol Oxidation: Oxidation of the methanol group to a 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde.

  • Further Alcohol Oxidation: Subsequent oxidation of the aldehyde to 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • N-Oxidation: Oxidation of the secondary amine to the corresponding N-oxide.

A (7-Bromo-THIQ)-3-yl)methanol (Parent) B 7-Bromo-THIQ-3-carbaldehyde A->B [O] D 7-Bromo-3-(hydroxymethyl)isoquinoline (Aromatized) A->D [O] -4H+ E N-Oxide Derivative A->E [O] C 7-Bromo-THIQ-3-carboxylic acid B->C [O]

Caption: Plausible oxidative degradation pathways.

Experimental Protocol: Oxidative Stress Testing

Objective: To assess the compound's susceptibility to oxidative degradation.

Materials:

  • Compound stock solution (1 mg/mL in methanol).

  • 3% Hydrogen Peroxide (H₂O₂) solution.

  • HPLC system and column as described previously.

Procedure:

  • Sample Preparation: Dilute 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Stress Conditions: Store the sample at room temperature, protected from light, for 24 hours. Monitor the reaction periodically (e.g., at 2, 8, and 24 hours) as significant degradation is expected.

  • Analysis: Directly inject the sample into the HPLC system at each time point. If the reaction is too rapid, it may be necessary to use a lower concentration of H₂O₂ (e.g., 0.3%) to control the degradation rate to a target of 10-30%.[9]

Hypothetical Data Summary: Oxidative Stability
ConditionIncubation Time (h)Temperature (°C)% Parent Compound RemainingMajor Degradants Identified
3% H₂O₂8Room Temp~ 75%Aromatized product, Aldehyde
3% H₂O₂24Room Temp~ 40%Aromatized product, Aldehyde, Carboxylic Acid

Thermal Stability: Assessing Integrity Under Heat Stress

Causality & Rationale: Thermal stress evaluates the stability of a compound at elevated temperatures, which can accelerate reactions that might occur over long periods at ambient temperatures.[17] For this compound, thermal stress could potentially induce dehydration of the alcohol, polymerization, or other complex decomposition reactions. The study is conducted on both the solid material and a solution to understand stability in different physical states.

Anticipated Degradation: The molecule is expected to be reasonably stable in its solid form at moderately elevated temperatures. In solution, solvent-mediated decomposition pathways may become accessible.

Experimental Protocol: Thermal Stress Testing

Objective: To determine the stability of the compound in both solid and solution states when exposed to dry heat.

Materials:

  • Solid this compound.

  • Compound stock solution (1 mg/mL in methanol).

  • Thermostatically controlled oven.

  • HPLC system and column.

Procedure:

  • Solid State: Place a thin layer of the solid compound in an open glass vial and store it in an oven at 80°C for 7 days.

  • Solution State: Place a sealed vial of the 1 mg/mL methanol solution in the same oven at 60°C for 7 days.

  • Sample Preparation for Analysis:

    • Solid: After 7 days, accurately weigh a portion of the stressed solid, dissolve it in methanol to a known concentration (e.g., 0.1 mg/mL), and analyze by HPLC.

    • Solution: After 7 days, cool the solution and directly analyze by HPLC.

  • Analysis: Compare the results against an unstressed control sample stored at 2-8°C.

cluster_0 Thermal & Photostability Workflow SamplePrep Prepare Solid & Solution Samples Controls Dark Controls (Wrapped in Foil) SamplePrep->Controls Stress Expose to Stress Condition (Oven or Light Chamber) SamplePrep->Stress Analysis Analyze by HPLC-UV Controls->Analysis Stress->Analysis

Caption: Workflow for thermal and photostability testing.

Photostability: Evaluating Sensitivity to Light

Causality & Rationale: Photostability testing is a critical component of stability evaluation, as exposure to light can provide the energy to initiate photochemical reactions.[8] Aromatic compounds, particularly those with halogen substituents, are often photosensitive.[18] The carbon-bromine bond can undergo homolytic cleavage upon UV irradiation, leading to a debrominated radical species.[19] Additionally, the benzylic alcohol moiety can be prone to photodehydroxylation.[20] Photo-oxidation is also a possibility, potentially leading to the same products observed in the oxidative stress test but via a light-induced mechanism.

Anticipated Degradation Pathways:

  • Debromination: The primary anticipated pathway is the cleavage of the C-Br bond to form (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.

  • Photo-oxidation: Formation of the aldehyde, carboxylic acid, or aromatized product, similar to oxidative stress.

Experimental Protocol: Photostability Testing (ICH Q1B)

Objective: To assess the intrinsic photostability of the compound in solid and solution states.

Materials:

  • Solid compound and 1 mg/mL methanol solution.

  • Photostability chamber equipped with a light source meeting ICH Q1B requirements (providing both UV-A and visible light).

  • Quartz vials (for direct exposure) and amber vials (for dark controls).

  • HPLC system and column.

Procedure:

  • Sample Preparation:

    • Solid: Place a thin layer of the solid compound in a transparent quartz vial.

    • Solution: Fill a transparent quartz vial with the 1 mg/mL methanol solution.

    • Dark Controls: Prepare identical solid and solution samples but wrap the vials completely in aluminum foil.

  • Stress Conditions: Place all samples in the photostability chamber. Expose them until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved.

  • Analysis: After exposure, prepare the solid sample for analysis as described in the thermal stability section. Analyze all exposed samples and dark controls by HPLC. A significant difference in degradation between the exposed sample and the dark control indicates photolability.

Hypothetical Data Summary: Photostability
SampleCondition% Parent Compound RemainingMajor Degradants Identified
SolidDark Control> 99%-
SolidExposed to Light~ 92%Debrominated product
SolutionDark Control> 99%-
SolutionExposed to Light~ 85%Debrominated product, Aldehyde

Overall Stability Summary and Recommendations

This forced degradation study provides a clear, predictive profile of the chemical stability of this compound.

Stress FactorPredicted StabilityKey Degradation Pathway
Acid Hydrolysis Highly StableNegligible degradation.
Base Hydrolysis StableNegligible degradation under mild conditions.
Oxidation Labile Aromatization of the THIQ ring and oxidation of the benzylic alcohol.
Thermal (Solid) StableGenerally stable at moderately high temperatures.
Thermal (Solution) Moderately StablePotential for solvent-mediated degradation.
Photolysis Moderately Labile Susceptible to debromination and photo-oxidation, especially in solution.

Expert Recommendations:

  • Storage: The compound must be stored at recommended refrigerated temperatures (2-8°C), tightly sealed, and protected from light. For maximum stability, storage under an inert atmosphere (argon or nitrogen) is strongly advised to prevent oxidation.

  • Handling: In solution, the compound is most vulnerable. Solutions should be freshly prepared whenever possible. Avoid prolonged exposure of solutions to ambient air and light. Use amber glassware or foil-wrapped containers for solution storage.

  • Formulation: For any formulation development, the inclusion of antioxidants and protection from light will be critical to ensure product shelf-life. The choice of excipients must be carefully considered to avoid those that could initiate or catalyze oxidative processes.

References

  • Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Schmermund, J., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Retrieved January 20, 2026, from [Link]

  • Kim, T. E., et al. (2015). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC - NIH. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Retrieved January 20, 2026, from [Link]

  • Dostert, P., et al. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed. Retrieved January 20, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. MedCrave online. Retrieved January 20, 2026, from [Link]

  • Widegren, J., & Bruno, T. (2010). Thermal Decomposition of RP-2 with Stabilizing Additives. NIST. Retrieved January 20, 2026, from [Link]

  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved January 20, 2026, from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved January 20, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved January 20, 2026, from [Link]

  • NIH. (n.d.). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved January 20, 2026, from [Link]

  • Al-Hiari, Y. M., et al. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Retrieved January 20, 2026, from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved January 20, 2026, from [Link]

  • MilliporeSigma. (n.d.). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Retrieved January 20, 2026, from [Link]

  • Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Arch Pharm (Weinheim). Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved January 20, 2026, from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved January 20, 2026, from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved January 20, 2026, from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved January 20, 2026, from [Link]

  • Neale, O. R., & Sarlah, D. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. Retrieved January 20, 2026, from [Link]

  • MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 20, 2026, from [Link]

  • Canspec. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 20, 2026, from [Link]

  • Globe Thesis. (2019). Synthesis Of C1-phosphonated Tetrahydroisoquinoline Derivatives And N-benzyl Dihydroisoquinolones. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

The Versatile Synthon: Harnessing (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Privileged Importance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This heterocyclic motif is a key structural component in drugs with applications ranging from anticancer agents to antihypertensives.[3][4] The inherent structural features of the THIQ core allow it to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol emerges as a particularly valuable and versatile building block for drug discovery and development. This trifunctional molecule offers three distinct points for chemical modification:

  • The Aryl Bromide at the C7 Position: An ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.

  • The Secondary Amine at the N2 Position: A nucleophilic center that can be readily acylated, alkylated, or engaged in other nitrogen-centered transformations. Strategic protection of this amine is often crucial for achieving selectivity in other reactions.

  • The Primary Alcohol at the C3 Position: This hydroxymethyl group serves as a versatile precursor for a range of functional group interconversions, including oxidation, esterification, and etherification, allowing for fine-tuning of the molecule's steric and electronic properties.

This comprehensive guide provides detailed application notes and protocols for the strategic utilization of this compound in the synthesis of complex molecular architectures, empowering researchers to unlock the full potential of this powerful synthetic intermediate.

Strategic N-Protection: A Prerequisite for Selective Functionalization

The secondary amine within the tetrahydroisoquinoline ring is a reactive nucleophile that can compete in many of the desired synthetic transformations. Therefore, the first crucial step in many synthetic routes involving this compound is the protection of this nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[5]

Protocol 1: N-Boc Protection of this compound

This protocol details the standard procedure for the N-Boc protection of the title compound, a critical step before proceeding with cross-coupling or other functionalization reactions.

Reaction Scheme: this compound + (Boc)₂O → tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM or THF.

  • Add triethylamine (1.2 equiv) or DIPEA (1.2 equiv) to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc protected product.

Table 1: Key Parameters for N-Boc Protection

ParameterValue
Substrate Concentration0.1 - 0.5 M
(Boc)₂O Equiv.1.1 - 1.2
Base Equiv.1.2 - 1.5
Reaction TemperatureRoom Temperature
Typical Reaction Time4 - 12 hours

Harnessing the C7-Bromine: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position of the tetrahydroisoquinoline ring is a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their broad substrate scope and functional group tolerance.[6]

Application Note 1: Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.[7][8]

Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine N-Boc-(7-Bromo-THIQ-3-yl)methanol, Boronic Acid/Ester, Base, and Palladium Catalyst in a Schlenk Flask degas Evacuate and backfill with inert gas (e.g., Argon) start->degas add_solvent Add anhydrous solvent (e.g., 1,4-Dioxane/Water) degas->add_solvent heat Heat the reaction mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract purify Purify by column chromatography extract->purify product Obtain 7-Aryl/Vinyl-THIQ derivative purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[6][9]

Materials:

  • tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (from Protocol 1)

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the N-Boc protected bromo-THIQ derivative (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O9012
Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O1008
Pd₂(dba)₃ (1) / SPhos (2)K₃PO₄ (3)Toluene/H₂O8016
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[10][11] This reaction allows for the coupling of the 7-bromo-THIQ scaffold with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Catalytic Cycle of Buchwald-Hartwig Amination:

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(HNR'R'')L_n]Br OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination.[6][12]

Materials:

  • tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., G3 or G4 palladacycles) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or LHMDS)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the ligand (if necessary), and the base (1.5-2.0 equiv).

  • Add the N-Boc protected bromo-THIQ derivative (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Application Note 3: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted tetrahydroisoquinolines.[13][14] These products can serve as precursors for further transformations such as click chemistry or the synthesis of more complex heterocyclic systems.

This protocol outlines a standard procedure for the Sonogashira coupling.[13][15]

Materials:

  • tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-Boc protected bromo-THIQ derivative (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Functionalization of the C3-Hydroxymethyl Group

The primary alcohol at the C3 position offers a wealth of opportunities for further derivatization, allowing for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.

Application Note 4: Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems. A variety of mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.[16][17]

The Swern oxidation is a reliable method for the conversion of primary alcohols to aldehydes under mild, low-temperature conditions.[18]

Materials:

  • (7-Substituted-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivative

  • Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO (2.0 equiv) in DCM.

  • After stirring for 15 minutes, add a solution of the alcohol (1.0 equiv) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Application Note 5: Esterification and Etherification

The hydroxymethyl group can be readily converted to esters and ethers to introduce a variety of lipophilic or functionalized side chains.

This method allows for the formation of an ester bond with a carboxylic acid under mild conditions using a carbodiimide coupling agent.

Materials:

  • (7-Substituted-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivative

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the alcohol (1.0 equiv), carboxylic acid (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Add DCC or EDC (1.2 equiv) and stir at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry, concentrate, and purify by chromatography.

Formation of an ether can be achieved by deprotonating the alcohol followed by reaction with an alkyl halide.[19]

Materials:

  • (7-Substituted-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivative

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous THF or DMF

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 equiv) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water and extract with an organic solvent.

  • Wash, dry, concentrate, and purify the product.

Application Note 6: Mitsunobu Reaction for Functional Group Inversion and Installation

The Mitsunobu reaction is a powerful tool for converting the primary alcohol into a variety of other functional groups, including esters, azides, and phthalimides, with inversion of configuration if the starting alcohol is chiral.[9][20]

This protocol describes a typical Mitsunobu reaction for ester formation.[21]

Materials:

  • (7-Substituted-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivative

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous THF

Procedure:

  • Dissolve the alcohol (1.0 equiv), carboxylic acid (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF at 0 °C.

  • Slowly add DEAD or DIAD (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Final Deprotection: Unveiling the Final Molecule

The final step in many synthetic sequences is the removal of the N-Boc protecting group to reveal the free secondary amine, which may be crucial for biological activity or for further derivatization.

Protocol 9: N-Boc Deprotection

Acid-catalyzed cleavage is the most common method for removing the Boc group.[10][22]

Materials:

  • N-Boc protected tetrahydroisoquinoline derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM) or 1,4-Dioxane

Procedure (using TFA):

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (5-10 equiv) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to obtain the free amine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of libraries of compounds for drug discovery. Its three distinct points of reactivity, when strategically manipulated, provide access to a vast and diverse chemical space. The protocols and application notes presented herein offer a robust starting point for researchers and scientists to harness the full synthetic potential of this important scaffold. Through the judicious application of modern synthetic methodologies, this synthon will undoubtedly continue to play a significant role in the development of novel therapeutic agents.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Horton, D. A.; Bourne, G. T.; Smythe, M. L. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev.2003 , 103 (3), 893–930. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61 (46), 10827–10852.
  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amide α-Arylation: A Personal Account. Angew. Chem. Int. Ed.2016, 55 (38), 11420–11437.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1–28.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review. Chem. Rev.2009, 109 (6), 2551–2651.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Chem-Station. Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.
  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Al-Harrasi, A.; Csuk, R. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Lett.2014, 55 (30), 4145-4148.
  • Alterman, J. L.; Kraus, G. A. A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis2022, 54 (03), 655-657.
  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • The Journal of Organic Chemistry. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Chemistry – A European Journal. Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • NIH National Library of Medicine. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

  • YouTube. Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]

Sources

The Strategic Utility of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: A Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinoline Scaffold in Modern Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal template for designing ligands that interact with a variety of biological targets, including G-protein coupled receptors, enzymes, and ion channels.[2][3] The strategic introduction of substituents onto the THIQ core is a key approach in modulating the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles.[4][5]

This application note focuses on (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol , a highly versatile synthetic intermediate. The bromine atom at the 7-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Concurrently, the hydroxymethyl group at the 3-position offers a site for further functionalization or can act as a key pharmacophoric element. This dual functionality makes this compound a valuable building block for the synthesis of complex molecular architectures in drug discovery programs.[6]

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step sequence involving a Pictet-Spengler reaction followed by the reduction of the resulting carboxylic acid.[3][5]

Step 1: Pictet-Spengler Cyclization to form 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8] In this case, 2-(3-bromophenyl)ethan-1-amine serves as the β-arylethylamine precursor. The reaction with glyoxylic acid introduces the carboxylic acid functionality at the 3-position.

Pictet-Spengler Reaction start 2-(3-bromophenyl)ethan-1-amine + Glyoxylic Acid intermediate Schiff Base Intermediate start->intermediate Condensation product 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid intermediate->product Acid-catalyzed Cyclization

Caption: Pictet-Spengler synthesis of the carboxylic acid intermediate.

Step 2: Reduction to this compound

The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, cleanly converting the carboxylic acid to the corresponding alcohol without affecting the aromatic bromine.[9]

Reduction Reaction start 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid product This compound start->product 1. LiAlH₄, THF 2. H₂O workup

Caption: Reduction of the carboxylic acid to the target alcohol.

Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound lies in its application as a substrate for various palladium-catalyzed cross-coupling reactions. The bromine atom at the 7-position provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds. To ensure high yields and prevent side reactions, it is often advantageous to first protect the secondary amine of the tetrahydroisoquinoline ring, typically with a tert-butyloxycarbonyl (Boc) group.[4]

Protocol 1: N-Boc Protection

The Boc group is readily introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[4][10]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, can be purified by column chromatography if necessary.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₀H₁₂BrNO242.11
tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylateC₁₅H₂₀BrNO₃342.23
Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 7-position of the tetrahydroisoquinoline and various aryl or heteroaryl boronic acids.[11]

Suzuki-Miyaura Coupling Workflow start N-Boc-(7-Bromo-THIQ-3-yl)methanol + Arylboronic Acid reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reaction Mix Reagents product N-Boc-(7-Aryl-THIQ-3-yl)methanol reaction->product Heat deprotection Acidic Deprotection (e.g., TFA/DCM) product->deprotection Isolate final_product (7-Aryl-THIQ-3-yl)methanol deprotection->final_product

Caption: General workflow for Suzuki-Miyaura coupling and subsequent deprotection.

Materials:

  • tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a degassed solution of tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in a mixture of toluene, ethanol, and water, add the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-Boc protected 7-aryl-tetrahydroisoquinolin-3-yl)methanol.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common and effective catalysts for Suzuki couplings with aryl bromides.
Base K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation. Carbonates are generally well-tolerated.
Solvent System Toluene/Ethanol/Water or Dioxane/WaterA biphasic solvent system is often used to dissolve both the organic substrate and the inorganic base.
Temperature 80-100 °CHeating is typically required to drive the catalytic cycle to completion.
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 7-position, providing access to a wide range of arylamine derivatives.[3][10]

Materials:

  • tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a dry Schlenk flask.

  • Add a solution of tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate and the desired amine in anhydrous toluene.

  • Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common precursors for generating the active Pd(0) catalyst.
Ligand Xantphos, BINAPBulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step and are effective for coupling with a wide range of amines.
Base NaOtBu, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle.
Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the 7-position, which can be a valuable functional group for further transformations or as a part of the final pharmacophore.[12][13]

Materials:

  • tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 7-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

  • Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: N-Boc Deprotection

Following successful cross-coupling, the Boc protecting group can be readily removed under acidic conditions to yield the final product.[6][10]

Materials:

  • N-Boc protected 7-substituted-tetrahydroisoquinolin-3-yl)methanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product.

Conclusion

This compound is a strategically designed synthetic intermediate that provides a robust platform for the synthesis of diverse libraries of tetrahydroisoquinoline derivatives. The orthogonal reactivity of the 7-bromo and 3-hydroxymethyl functionalities, combined with the well-established protocols for N-protection and palladium-catalyzed cross-coupling, makes this building block an invaluable tool for researchers and scientists in the field of drug development. The methodologies outlined in this application note provide a solid foundation for the efficient and versatile utilization of this key intermediate in the pursuit of novel therapeutic agents.

References

  • Affouard, C., Crockett, R. D., Diker, K., Farrell, R. P., Gorins, G., Huckins, J. R., & Caille, S. (2015). Development of a multi-kilogram-scale synthetic route to the drug candidate AMG 925. Organic Process Research & Development, 19(4), 476-485.
  • Botta, B., et al. (2016).
  • Dorel, R., & Haydl, A. M. (2019). Buchwald–Hartwig Amination.
  • Gremmen, C., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry.
  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488.
  • Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2020).
  • Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
  • Majumdar, K. C., & Chattopadhyay, B. (2008).
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinolines and β-Carbolines by Electrophilic Activation. Organic Letters, 10(16), 3485–3488.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Patonay, T., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Australian Journal of Chemistry, 64(5), 621-629.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • ResearchGate. (2022). Synthesis of 1,2,3,4‐Tetrahydroisoquinolines via Palladium‐Catalyzed Cyclization of N‐Tosylhydrazones with ortho‐Bromophenethyl Tosylamides. Retrieved from [Link]

  • Singh, K. N., Kessar, S. V., Singh, P., Singh, P., Kaur, M., & Batra, A. (2014). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions for the synthesis of substituted isoquinoline libraries. Synthesis, 46(19), 2644-2650.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: N-Alkylation of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Tetrahydroisoquinolines in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] N-alkylation of the THIQ nitrogen atom is a critical synthetic step that allows for the modulation of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2] These modifications are pivotal in the development of novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] This document provides detailed protocols for the N-alkylation of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a versatile building block for the synthesis of diverse compound libraries. Two primary methods will be discussed: reductive amination and direct alkylation.

Pre-synthesis Consideration: Protection of the Primary Alcohol

Prior to N-alkylation, it is often advantageous to protect the primary hydroxyl group in this compound. This prevents potential side reactions, such as O-alkylation, particularly when using reactive alkylating agents. Silyl ethers are a common and effective choice for alcohol protection as they are readily installed, stable under various reaction conditions, and can be selectively removed.[3][4]

Protocol: Silylation of this compound

This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound242.111.01.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.721.21.2
Imidazole68.082.52.5
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Add imidazole (2.5 mmol) to the solution and stir until it dissolves.

  • Slowly add a solution of TBDMSCl (1.2 mmol) in anhydrous DCM (2 mL) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected product.

Method 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of C-N bonds.[2][5] The reaction proceeds through the in-situ formation of an iminium ion from the secondary amine of the THIQ and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[6] This method offers a broad substrate scope and generally provides high yields.[2]

Workflow for Reductive Amination

A Starting Material (Protected THIQ) D Reaction Mixture A->D B Aldehyde/Ketone B->D C Solvent (e.g., Methanol) C->D E Reducing Agent (e.g., NaBH4) D->E Addition F Quenching (e.g., Water) E->F Reaction G Work-up (Extraction) F->G H Purification (Chromatography) G->H I N-Alkylated Product H->I

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

This protocol details the N-alkylation of TBDMS-protected this compound with a generic aldehyde.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
TBDMS-protected this compound356.381.01.0
Aldehyde (R-CHO)-1.11.1
Sodium borohydride (NaBH₄)37.831.51.5
Methanol (MeOH), anhydrous-15 mL-
Acetic acid (optional, catalytic)60.05~0.10.1

Procedure:

  • In a round-bottom flask, dissolve the TBDMS-protected THIQ (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous methanol (10 mL).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 mmol) to the stirred solution. Caution: Hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation of the THIQ nitrogen with an alkyl halide in the presence of a base is another common strategy.[7] This method is straightforward but can sometimes lead to over-alkylation, forming quaternary ammonium salts. The choice of base and solvent is crucial for achieving good yields and selectivity.

Workflow for Direct Alkylation

A Starting Material (Protected THIQ) E Reaction Mixture A->E B Alkyl Halide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Heating (Optional) E->F G Work-up (Filtration, Extraction) F->G H Purification (Chromatography) G->H I N-Alkylated Product H->I

Caption: Workflow for direct N-alkylation with an alkyl halide.

Detailed Protocol: Direct Alkylation

This protocol describes the N-alkylation using an alkyl bromide as the electrophile.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
TBDMS-protected this compound356.381.01.0
Alkyl bromide (R-Br)-1.21.2
Potassium carbonate (K₂CO₃), anhydrous138.212.02.0
Dimethylformamide (DMF), anhydrous-10 mL-

Procedure:

  • To a round-bottom flask, add the TBDMS-protected THIQ (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (10 mL) and stir the suspension.

  • Add the alkyl bromide (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Post-Reaction Work-up and Characterization

Purification:

Flash column chromatography on silica gel is the most common method for purifying N-alkylated THIQ derivatives. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is usually effective.

Characterization:

The successful synthesis of the N-alkylated product can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7] The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the protons and carbons of the THIQ core, particularly those adjacent to the nitrogen, will confirm the N-alkylation.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the product, confirming its elemental composition.

Deprotection of the Silyl Ether

Once the N-alkylation is complete, the TBDMS protecting group can be removed to reveal the primary alcohol.

Protocol: TBDMS Deprotection

Materials:

ReagentAmount (mmol)Equivalents
N-alkylated, TBDMS-protected THIQ1.01.0
Tetrabutylammonium fluoride (TBAF), 1M in THF1.21.2
Tetrahydrofuran (THF)10 mL-

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 mmol) in THF (10 mL).

  • Add the TBAF solution (1.2 mL, 1.2 mmol) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final deprotected N-alkylated this compound.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00438]
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308115/]
  • Protecting Groups For Alcohols. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/10/12/protecting-groups-for-alcohols/]
  • Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. SYNLETT. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-869869]
  • 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/91-21-4_13cnmr.htm]
  • A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1706002]
  • Protecting Groups For Alcohols. Chemistry Steps. [URL: https://www.chemistrysteps.com/protecting-groups-for-alcohols/]
  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/synthesis/2014/2644.shtm]
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-tetrahydroisoquinolines.shtm]
  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [URL: https://www.utsouthwestern.edu/education/medical-school/departments/biochemistry/ready-lab/assets/protecting_groups.pdf]
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [URL: https://repository.ias.ac.in/10206/1/145.pdf]
  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate. [URL: https://www.researchgate.net/publication/257917757_Synthesis_of_Tetrahydroisoquinoline_Alkaloids_and_Related_Compounds_Through_the_Alkylation_of_Anodically_Prepared_alpha-Amino_nitriles]
  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. ResearchGate. [URL: https://www.researchgate.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01569]
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [URL: https://www.researchgate.net/publication/350284716_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs-biological_activities_and_SAR_studies]

Sources

Anwendungsleitfaden zur Derivatisierung des primären Alkohols in (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser anwendungsorientierte Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Modifikation der primären Alkoholgruppe in (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol. Die Derivatisierung dieses Moleküls ist von entscheidender Bedeutung für die Erforschung neuer therapeutischer Wirkstoffe, da sie die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht. Durch die Umwandlung der Hydroxylgruppe in verschiedene funktionelle Gruppen wie Ester, Ether oder Carbamate können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls gezielt moduliiert werden.

Einleitung: Die strategische Bedeutung der Derivatisierung

Das 1,2,3,4-Tetrahydroisochinolin-Grundgerüst ist ein privilegiertes Strukturelement in der medizinischen Chemie und findet sich in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten wieder.[1] Die Funktionalisierung von (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol an der primären Alkoholposition eröffnet vielfältige Möglichkeiten zur Synthese von Wirkstoffbibliotheken. Diese Derivate können dann auf ihre biologische Aktivität getestet werden, um Leads mit verbesserten Eigenschaften wie erhöhter Potenz, Selektivität, metabolischer Stabilität oder Bioverfügbarkeit zu identifizieren. Das Bromatom am aromatischen Ring dient dabei oft als zusätzlicher Ankerpunkt für weitere Modifikationen, beispielsweise über Kreuzkupplungsreaktionen.

Chemische Grundlagen und Reaktionswege

Die primäre Hydroxylgruppe in (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol ist ein nukleophiler Reaktionspartner und kann über verschiedene etablierte organisch-chemische Reaktionen derivatisiert werden. Die Wahl der Methode hängt von der gewünschten funktionellen Gruppe, der Stabilität des Substrats und den verfügbaren Reagenzien ab. Die Anwesenheit des sekundären Amins im Tetrahydroisochinolin-Ring erfordert möglicherweise den Einsatz von Schutzgruppen, um unerwünschte Nebenreaktionen zu vermeiden, kann aber auch für bestimmte intramolekulare Reaktionen genutzt werden.

Abbildung 1: Übersicht der primären Derivatisierungswege für (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol.

Teil 1: Synthese von Estern – Steglich-Veresterung

Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Esterbindungen, die sich besonders für säurelabile oder sterisch anspruchsvolle Substrate eignet.[2][3][4] Sie verwendet ein Carbodiimid wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[2][3]

Experimentelles Protokoll: Steglich-Veresterung

Materialien:

  • (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol

  • Gewünschte Carbonsäure (z.B. Essigsäure, Benzoesäure)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • 4-Dimethylaminopyridin (DMAP)

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • In einem trockenen, mit Inertgas gespülten Rundkolben werden (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol (1 Äquiv.), die Carbonsäure (1.2 Äquiv.) und DMAP (0.1 Äquiv.) in wasserfreiem DCM gelöst.

  • Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.

  • EDC (1.5 Äquiv.) wird portionsweise unter Rühren zu der gekühlten Lösung gegeben.

  • Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.[5][6][7]

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und die Phasen getrennt.

  • Die organische Phase wird nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um den gewünschten Ester zu erhalten.

Tabelle 1: Reaktionsparameter für die Steglich-Veresterung

ParameterEmpfohlener Wert/BedingungAnmerkungen
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen schonen empfindliche funktionelle Gruppen.[2]
Lösungsmittel Wasserfreies DCM, THF oder AcetonitrilAcetonitril stellt eine umweltfreundlichere Alternative dar.[8]
Katalysator DMAP (5-10 mol%)Beschleunigt die Acylübertragung und unterdrückt Nebenreaktionen.[3]
Aufarbeitung Wässrige ExtraktionEntfernt wasserlösliche Nebenprodukte wie Harnstoffderivate (im Falle von EDC).

Teil 2: Synthese von Ethern – Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und vielseitige Methode zur Herstellung von symmetrischen und unsymmetrischen Ethern.[9] Die Reaktion verläuft über einen Sₙ2-Mechanismus, bei dem ein Alkoholat-Ion ein Alkylhalogenid oder ein anderes Substrat mit einer guten Abgangsgruppe nukleophil angreift.[9]

Experimentelles Protokoll: Williamson-Ethersynthese

Materialien:

  • (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol

  • Starke Base (z.B. Natriumhydrid (NaH), 60% Dispersion in Mineralöl)

  • Alkylhalogenid (z.B. Methyliodid, Benzylbromid)

  • Wasserfreies Tetrahydrofuran (THF) oder Dimethylformamid (DMF)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • In einem trockenen, mit Inertgas gespülten Rundkolben wird (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol (1 Äquiv.) in wasserfreiem THF oder DMF gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

  • Natriumhydrid (1.2 Äquiv.) wird vorsichtig in kleinen Portionen zugegeben. Die Mischung wird bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört (ca. 30-60 Minuten).

  • Das Alkylhalogenid (1.1 Äquiv.) wird langsam zu der Alkoholat-Lösung getropft.

  • Das Eisbad wird entfernt und die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit gesättigter NH₄Cl-Lösung gequencht.

  • Das Produkt wird mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie an Kieselgel.

Teil 3: Vielseitige Derivatisierung – Die Mitsunobu-Reaktion

Die Mitsunobu-Reaktion ermöglicht die Umwandlung von primären und sekundären Alkoholen in eine Vielzahl von funktionellen Gruppen, einschließlich Estern, Ethern, Thioethern und Aziden, unter milden, redox-neutralen Bedingungen.[10][11][12] Die Reaktion verwendet typischerweise Triphenylphosphin (PPh₃) und ein Azodicarboxylat wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD).[10][13]

Experimentelles Protokoll: Mitsunobu-Reaktion zur Ester-Synthese

Materialien:

  • (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol

  • Carbonsäure (Nukleophil, pKa < 13)

  • Triphenylphosphin (PPh₃)

  • Diisopropylazodicarboxylat (DIAD)

  • Wasserfreies Tetrahydrofuran (THF)

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • In einem trockenen, mit Inertgas gespülten Rundkolben werden (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol (1 Äquiv.), die Carbonsäure (1.2 Äquiv.) und PPh₃ (1.5 Äquiv.) in wasserfreiem THF gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • DIAD (1.5 Äquiv.), gelöst in einer kleinen Menge wasserfreiem THF, wird langsam zu der gerührten, gekühlten Lösung getropft.

  • Nach der Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 2-12 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird direkt auf eine Kieselgelsäule aufgetragen und chromatographisch gereinigt, um das Produkt von Triphenylphosphinoxid und dem Hydrazin-Nebenprodukt zu trennen.

Teil 4: Synthese von Carbamaten

Carbamate sind wichtige funktionelle Gruppen in der medizinischen Chemie und können aus Alkoholen durch Reaktion mit Isocyanaten oder durch eine zweistufige Prozedur über Chloroformiate hergestellt werden.[14][15] Eine weitere milde Methode ist die Reaktion des Alkohols mit 1,1'-Carbonyldiimidazol (CDI) gefolgt von der Zugabe eines Amins.[16]

Experimentelles Protokoll: Carbamat-Synthese über Isocyanate

Materialien:

  • (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol

  • Gewünschtes Isocyanat (z.B. Phenylisocyanat)

  • Wasserfreies Lösungsmittel (z.B. THF, DCM)

  • Optional: Katalytische Menge einer Base (z.B. Triethylamin)

Vorgehensweise:

  • (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol (1 Äquiv.) wird in einem trockenen Rundkolben in wasserfreiem THF oder DCM gelöst.

  • Das Isocyanat (1.1 Äquiv.) wird bei Raumtemperatur langsam zur Lösung getropft.

  • Die Reaktion wird bei Raumtemperatur für 2-8 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt kann oft durch Umkristallisation oder durch Säulenchromatographie gereinigt werden.

Analytische Überwachung und Charakterisierung

Analytical_Workflow cluster_workflow Analytischer Arbeitsablauf Start Reaktionsmischung TLC DC-Analyse (Reaktionsfortschritt) Start->TLC Workup Aufarbeitung & Extraktion TLC->Workup Reaktion vollständig Purification Säulenchromatographie Workup->Purification Characterization Strukturelle Charakterisierung Purification->Characterization NMR NMR-Spektroskopie (¹H, ¹³C) Characterization->NMR MS Massenspektrometrie (ESI-MS, HRMS) Characterization->MS Final Reines Derivat NMR->Final MS->Final

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese, Aufreinigung und Charakterisierung.

Reaktionsüberwachung mittels Dünnschichtchromatographie (DC)

Die DC ist eine schnelle und effektive Methode zur Überwachung des Reaktionsverlaufs.[17]

  • Probenvorbereitung: Eine winzige Probe der Reaktionsmischung wird entnommen und in einem geeigneten Lösungsmittel (z.B. Ethylacetat) verdünnt.

  • DC-Platte: Auf einer Kieselgel-DC-Platte werden drei Spuren aufgetragen: das Ausgangsmaterial, die Reaktionsmischung und ein "Co-Spot" (Ausgangsmaterial und Reaktionsmischung übereinander aufgetragen).

  • Eluent: Ein geeignetes Laufmittelsystem (z.B. eine Mischung aus Hexan und Ethylacetat) wird gewählt, um eine gute Trennung von Ausgangsmaterial und Produkt zu erreichen.

  • Visualisierung: Die getrocknete Platte wird unter UV-Licht (254 nm) betrachtet. Das Verschwinden des Spots des Ausgangsmaterials und das Erscheinen eines neuen Spots zeigen den Fortschritt der Reaktion an.

Reinigung mittels Säulenchromatographie

Die Säulenchromatographie ist die Standardmethode zur Reinigung der synthetisierten Derivate.

  • Stationäre Phase: Kieselgel 60 ist in den meisten Fällen geeignet.

  • Mobile Phase: Ein Gradienten- oder isokratisches System aus unpolaren (z.B. Hexan) und polaren (z.B. Ethylacetat) Lösungsmitteln wird verwendet, um das Produkt von Verunreinigungen und nicht umgesetzten Reagenzien zu trennen.

Strukturelle Charakterisierung

Die Identität und Reinheit des finalen Produkts muss durch spektroskopische Methoden bestätigt werden.

  • NMR-Spektroskopie: ¹H- und ¹³C-NMR-Spektren liefern detaillierte Informationen über die Molekülstruktur.[18][19][20][21][22] Die Verschiebung der Signale der Methylenprotonen neben dem neu gebildeten Ester-, Ether- oder Carbamat-Sauerstoff ist ein klares Indiz für eine erfolgreiche Reaktion.

  • Massenspektrometrie (MS): ESI-MS oder HRMS bestätigt das Molekulargewicht des Produkts. Das charakteristische Isotopenmuster von Brom (zwei Peaks bei M und M+2 mit einem Verhältnis von ca. 1:1) sollte im Massenspektrum deutlich sichtbar sein und dient als wichtiger Indikator für die Anwesenheit des Bromatoms im Molekül.[23][24][25][26][27]

Fazit

Die Derivatisierung von (7-Brom-1,2,3,4-tetrahydroisochinolin-3-yl)methanol ist ein entscheidender Schritt in der frühen Phase der Wirkstoffentdeckung. Die in diesem Leitfaden beschriebenen Protokolle für die Steglich-Veresterung, die Williamson-Ethersynthese, die Mitsunobu-Reaktion und die Carbamat-Synthese bieten robuste und vielseitige Methoden zur Erzeugung einer breiten Palette von Analoga. Eine sorgfältige Durchführung, begleitet von einer genauen analytischen Überwachung und Charakterisierung, ist der Schlüssel zum Erfolg bei der Synthese neuer potenzieller Wirkstoffkandidaten.

Referenzen

  • Burholt, M., & Baeumle, M. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.

  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.

  • Holdsworth, D. K. (1977). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 54(10), 653.

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.

  • Scribd. (n.d.). esterification reaction | PDF | Thin Layer Chromatography | Chemical Substances.

  • Anjaneyulu, B., & Nagarajan, K. (1991). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(2), 109-118.

  • Schmidt, T. C., et al. (2011). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 91(7-8), 744-756.

  • Wieser, M. E., & Schwieters, J. B. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Journal of Mass Spectrometry, 51(10), 861-868.

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

  • Al-Said, M. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7546-7557.

  • Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitril. Journal of Visualized Experiments, (140), e58347.

  • Schmidt, T. C., et al. (2011). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

  • Al-Said, M. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications.

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

  • Washington State University. (n.d.). Monitoring Reactions by TLC.

  • University of Wisconsin-La Crosse. (n.d.). The Williamson Ether Synthesis.

  • Williamson Ether Synthesis. (n.d.).

  • Utah Tech University. (n.d.). Williamson Ether Synthesis.

  • SynArchive. (n.d.). Steglich Esterification.

  • Wilson, K. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5867.

  • Wikipedia. (n.d.). Mitsunobu reaction.

  • ResearchGate. (n.d.). Green synthesis of carbamates from CO2, amines and alcohols.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.

  • Wang, Y., et al. (2022). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules, 27(21), 7545.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • CK-12 Foundation. (n.d.). Preparation of Ethers.

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

  • ResearchGate. (n.d.). A novel, one-step method for the conversion of primary alcohols into carbamate-protected amines.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • ResearchGate. (n.d.). Preparation of Carbamates from Amines and Alcohols under Mild Conditions.

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

  • Alfa Chemistry. (n.d.). Mitsunobu Reaction.

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.

  • The Royal Society of Chemistry. (n.d.). Convergent and Stereoselective Synthesis of Tetrahydroquinolines.

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

Sources

The Versatile Scaffold: Application Notes for the Synthesis of Novel Bioactive Compounds from (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinoline Core as a Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] This heterocyclic system imparts a rigid conformational constraint on molecules, a desirable feature for enhancing binding affinity and selectivity to biological targets.[3] THIQ-based compounds have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5][6]

The strategic placement of functional groups on the THIQ core allows for the fine-tuning of its biological activity. Our focus here is on the trifunctional building block, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. This molecule offers three distinct points for chemical modification:

  • The Secondary Amine (N-2): Amenable to alkylation, acylation, and arylation, allowing for the introduction of various substituents to probe interactions with biological targets.

  • The Primary Alcohol (-CH₂OH at C-3): Can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification to introduce a variety of functional groups.

  • The Aryl Bromide (Br at C-7): Serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups, thereby expanding the chemical space of the synthesized library.

This guide provides detailed protocols for the derivatization of this compound, offering researchers a strategic roadmap for the synthesis of novel and diverse compound libraries with the potential for significant biological activity.

Strategic Overview of Synthetic Transformations

The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups. A judicious choice of reaction conditions allows for the selective modification of one site while leaving the others intact. The following diagram illustrates the key synthetic pathways described in this application note.

Synthetic_Pathways start This compound N_alkylation N-Alkylated Derivatives start->N_alkylation N-Alkylation (R-X, Base) O_acylation O-Acylated Derivatives start->O_acylation O-Acylation (RCOCl, Base) Suzuki 7-Aryl Derivatives (Suzuki Coupling) start->Suzuki Pd-catalyzed (ArB(OH)₂, Base) Buchwald 7-Amino Derivatives (Buchwald-Hartwig) start->Buchwald Pd-catalyzed (R₂NH, Base)

Figure 1: Key synthetic transformations of this compound.

Experimental Protocols

Protocol 1: N-Alkylation of the Tetrahydroisoquinoline Core

Rationale: Modification of the secondary amine at the N-2 position is a common strategy to modulate the pharmacological profile of THIQ derivatives. N-alkylation can influence properties such as basicity, lipophilicity, and steric bulk, which are critical for receptor binding and pharmacokinetic properties. Reductive amination offers a reliable method for this transformation.[6]

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM.

  • Add the aldehyde or ketone (1.2 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Data Summary Table:

EntryAldehyde/KetoneProductYield (%)
1BenzaldehydeN-Benzyl-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol85-95
2AcetoneN-Isopropyl-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol80-90
3CyclohexanoneN-Cyclohexyl-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol82-92
Protocol 2: O-Acylation of the Primary Alcohol

Rationale: Esterification of the primary alcohol introduces an ester functionality, which can act as a prodrug moiety to improve bioavailability or serve as a key pharmacophore for interaction with biological targets. The reaction is typically straightforward, employing an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv).

  • Slowly add the acyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryAcyl ChlorideProductYield (%)
1Acetyl chloride(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl acetate90-98
2Benzoyl chloride(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl benzoate88-96
34-Nitrobenzoyl chloride(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl 4-nitrobenzoate85-95
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the THIQ core.[7][8] This transformation is crucial for exploring structure-activity relationships (SAR) by modifying the electronic and steric properties of this region of the molecule.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(7-Phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol75-85
24-Methoxyphenylboronic acid(7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol70-80
3Pyridine-3-boronic acid(7-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol65-75

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow A Combine Reactants: - THIQ-Br - Arylboronic Acid - Pd Catalyst - Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Work-up: - Cool - Dilute - Filter D->E F Purification: (Column Chromatography) E->F G Characterization F->G

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 7-position.[2][4] This is a valuable strategy for synthesizing compounds that can mimic or interact with biological systems where an amino group is a key recognition element.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium catalyst (0.02 equiv), the ligand (0.04 equiv), and the base (1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryAmineProductYield (%)
1Morpholine(7-Morpholino-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol70-85
2Piperidine(7-(Piperidin-1-yl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol65-80
3Aniline(7-(Phenylamino)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol60-75

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust foundation for the synthesis of a diverse library of novel bioactive compounds based on the this compound scaffold. The strategic and selective functionalization of the secondary amine, primary alcohol, and aryl bromide moieties allows for a systematic exploration of the chemical space around the THIQ core. The resulting compounds are well-positioned for screening in a variety of biological assays, with the potential to identify new therapeutic leads for a range of diseases. Further derivatization, including oxidation of the alcohol to an aldehyde or carboxylic acid, followed by subsequent reactions, can further expand the library and its potential for hit-to-lead optimization.

References

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13385-13407. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-134). John Wiley & Sons, Inc. Available at: [Link]

  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry, 14(3). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Gautam, V., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 915-930. Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]

Sources

The Versatile Scaffold: Application of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a particularly valuable derivative, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a trifunctional building block poised for extensive derivatization in the quest for novel therapeutic agents. The strategic placement of a bromine atom at the 7-position, a secondary amine, and a primary alcohol offers medicinal chemists a versatile platform for structural diversification and the fine-tuning of pharmacological properties.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, functionalization, and application of this key intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the development of potent and selective modulators of critical biological targets.

The Strategic Advantage of the 7-Bromo-3-hydroxymethyl-THIQ Scaffold

The utility of this compound stems from its three distinct functional handles, each offering a gateway to a diverse chemical space.

  • The 7-Bromo Position: This aryl bromide is not merely a placeholder. It is a prime site for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can profoundly influence the molecule's interaction with its biological target.

  • The Secondary Amine (N-2): The nucleophilic secondary amine is readily derivatized through N-alkylation, acylation, and sulfonylation reactions. These modifications can alter the compound's basicity, lipophilicity, and steric profile, all of which are critical determinants of pharmacological activity and pharmacokinetic properties.

  • The 3-Hydroxymethyl Group: The primary alcohol at the C-3 position provides a site for O-alkylation, esterification, and oxidation to the corresponding aldehyde or carboxylic acid. This functional group can participate in crucial hydrogen bonding interactions with target proteins and serves as a point for linker attachment in the development of probes or more complex drug conjugates.

The combination of these features in a single, relatively rigid scaffold provides a powerful tool for exploring structure-activity relationships (SAR) in a systematic and predictable manner.

Synthesis of the Core Scaffold

The synthesis of this compound is conceptually straightforward, typically involving a Pictet-Spengler reaction to construct the THIQ core, followed by reduction of a carboxylic acid intermediate.

Pictet-Spengler Cyclization to form the Carboxylic Acid Precursor

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of the 7-bromo-3-carboxy-THIQ precursor, a suitable 3-bromophenethylamine derivative is reacted with a glyoxylic acid equivalent.

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 3-Bromophenethylamine Reaction_Center Reactant1->Reaction_Center Reactant2 Glyoxylic Acid Reactant2->Reaction_Center Conditions Acid Catalyst (e.g., TFA, HCl) Conditions->Reaction_Center Product 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Reaction_Center->Product Pictet-Spengler Cyclization

Caption: Pictet-Spengler synthesis of the carboxylic acid precursor.

Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder and more chemoselective methods are often preferred, especially in the presence of other reducible functional groups.[4] A particularly efficient method involves the activation of the carboxylic acid with an anhydride, such as 1-propanephosphonic acid cyclic anhydride (T3P®), followed by reduction with sodium borohydride (NaBH4).[5]

Protocol 1: Synthesis of this compound

Materials:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • 1-Propanephosphonic acid cyclic anhydride (T3P®, 50% solution in ethyl acetate)

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add T3P® (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The activation of the carboxylic acid can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and add MeOH (5.0 eq) cautiously.

  • Add NaBH4 (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Causality: The use of T3P® activates the carboxylic acid by forming a mixed anhydride, which is more susceptible to nucleophilic attack by the hydride from NaBH4 than the carboxylic acid itself. This two-step, one-pot procedure offers high yields and avoids the use of harsher reducing agents.[5]

Derivatization Strategies and Protocols

The true power of this compound lies in its potential for diversification. Below are protocols for derivatizing each of the three functional handles.

Palladium-Catalyzed Cross-Coupling at the 7-Position

The 7-bromo substituent is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 7-position of the THIQ core and various aryl or heteroaryl boronic acids or esters.[4]

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (N-protected if necessary)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing a wide range of primary or secondary amines at the 7-position.[6]

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (N-protected if necessary)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs2CO3, 1.5 eq)

  • Solvent (e.g., Toluene, anhydrous)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), Cs2CO3 (1.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture, dilute with EtOAc, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Derivatization_Workflow cluster_derivatization Derivatization Pathways cluster_products Diverse Analogs Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki 7-Bromo Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald 7-Bromo N_Alkylation N-Alkylation/Acylation (Alkyl Halides, Acyl Chlorides) Start->N_Alkylation N-H O_Alkylation O-Alkylation/Esterification (Alkyl Halides, Acyl Chlorides) Start->O_Alkylation O-H Product1 7-Aryl/Heteroaryl Analogs Suzuki->Product1 Product2 7-Amino Analogs Buchwald->Product2 Product3 N-Substituted Analogs N_Alkylation->Product3 Product4 O-Substituted Analogs O_Alkylation->Product4

Caption: Derivatization workflow for the title compound.

N-Alkylation of the Secondary Amine

The secondary amine of the THIQ core can be readily alkylated to introduce a variety of substituents.

Protocol 4: N-Alkylation of the THIQ Core

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add K2CO3 (2.0 eq) and the alkyl halide (1.1 eq).

  • Stir the mixture at room temperature or heat to 50-60 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, filter off the base and concentrate the filtrate.

  • Dissolve the residue in EtOAc, wash with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the product by silica gel column chromatography.

O-Alkylation of the Hydroxymethyl Group

The primary alcohol can be converted to an ether, which may improve the compound's metabolic stability and ability to cross the blood-brain barrier.

Protocol 5: O-Alkylation of the 3-Hydroxymethyl Group

Materials:

  • This compound (N-protected)

  • Strong base (e.g., NaH, 1.2 eq)

  • Alkyl halide (e.g., methyl iodide, 1.2 eq)

  • Solvent (e.g., THF, anhydrous)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-protected this compound (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) and allow the reaction to warm to room temperature, stirring for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench carefully with water at 0 °C.

  • Extract with EtOAc, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the product by silica gel column chromatography.

Applications in Medicinal Chemistry: Case Studies

The derivatization of the this compound scaffold has led to the discovery of potent and selective modulators of important biological targets.

Kappa Opioid Receptor Antagonists

The kappa opioid receptor (KOR) is a promising target for the treatment of depression, anxiety, and substance abuse disorders.[7] Research has shown that the THIQ scaffold can be elaborated to produce potent and selective KOR antagonists.[8] Starting from a 7-hydroxy-THIQ-3-carboxamide core, which can be accessed from the 7-bromo intermediate via a Buchwald-Hartwig hydroxylation or a related transformation, a series of potent antagonists have been developed.

The SAR studies revealed that small alkyl substitutions on the piperidine ring of a side chain attached at the 3-position carboxamide could significantly impact potency and selectivity.

CompoundR GroupKOR Ke (nM)μ/κ Selectivityδ/κ Selectivity
1 H6.8021>441
12 4-Methyl0.37645>8100
15 3-Methyl1.26862381
Data adapted from Carroll et al.[8][9]

These findings demonstrate that the THIQ core provides a rigid framework for the precise positioning of pharmacophoric elements, and the 7-position offers a vector for modulating selectivity and physicochemical properties.

Anticancer Agents

The THIQ scaffold is also found in numerous natural and synthetic compounds with significant anticancer activity.[2][10] The mechanism of action for many of these compounds involves the inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression.[7] The ability to introduce a wide range of substituents on the this compound core makes it an attractive starting point for the development of novel anticancer agents. For instance, derivatization at the 7-position with moieties known to interact with specific cancer targets, such as kinases or protein-protein interaction domains, is a promising strategy.

In one study, a 1-benzoylamino-1,2,3,4-tetrahydroisoquinoline derivative showed potent cytotoxicity against several breast cancer cell lines, with IC50 values in the sub-micromolar range.[11]

Cell LineIC50 (µg/mL)
Ishikawa0.23
MCF-70.63
MDA-MB-2310.74
Data adapted from a study on substituted THIQs.[11]

While this example does not directly involve the 3-hydroxymethyl substituent, it highlights the potential of the THIQ scaffold in oncology drug discovery. The 3-hydroxymethyl group can be used to further optimize the properties of such compounds, for example, by improving their solubility or providing an additional point of interaction with the target.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for a systematic and comprehensive exploration of the chemical space around the privileged tetrahydroisoquinoline scaffold. The protocols and case studies presented herein demonstrate its utility in the synthesis of potent and selective modulators of challenging drug targets. As our understanding of the molecular basis of disease continues to grow, the strategic application of such versatile chemical tools will be paramount in the development of the next generation of innovative medicines.

References

  • Carroll, F. I., et al. (2017). Simple Tetrahydroisoquinolines Are Potent and Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 8(7), 729-734. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14037-14064. Available from: [Link]

  • Thomas, J. B., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(15), 6880-6889. Available from: [Link]

  • Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010). Cancer Research, 70(8_Supplement), 735. Available from: [Link]

  • Biaggio, F. C., et al. (2007). Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2858-o2860. Available from: [Link]

  • Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 915-932. Available from: [Link]

  • Fukuyama, T., & Goto, S. (1989). Stereocontrolled total synthesis of (±)-saframycin A. Tetrahedron Letters, 30(46), 6491-6494.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Kaur, H., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(37), 7682-7725. Available from: [Link]

  • Martinez, E. J., & Corey, E. J. (1999). A New, More Efficient, and Enantioselective Synthetic Route to the Antitumor Agent Ecteinascidin 743. Organic Letters, 1(1), 75-76.
  • O'Brien, P. (1997). The tetrahydroisoquinoline alkaloids.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. (2012). Tetrahedron Letters, 53(38), 5164-5167. Available from: [Link]

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). ACS Omega, 7(27), 23789-23795. Available from: [Link]

  • Carboxylic acids and esters can be reduced to alcohols using lithium aluminum hydride (LAH). (2020). YouTube. Available from: [Link]... (Note: A specific, stable URL should be used here if available from the search results).

  • Reduction of carboxylic acids. (n.d.). Chemguide. Available from: [Link]

  • Alcohol synthesis by carboxyl compound reduction. (n.d.). Organic Chemistry Portal. Available from: [Link]

Sources

Functionalization of the Tetrahydroisoquinoline Core: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds. Its prevalence in neuroscience, oncology, and infectious disease research has driven the development of diverse synthetic strategies for its construction and subsequent functionalization. This application note provides an in-depth guide to key experimental protocols for modifying the THIQ core, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern synthetic approaches, offering detailed, field-proven protocols and troubleshooting insights to empower your research.

The Enduring Importance of the Tetrahydroisoquinoline Scaffold

The THIQ ring system is a cornerstone of medicinal chemistry, found in a wide array of bioactive molecules, including the antihypertensive drug quinapril and the antitussive agent noscapine.[1] The structural and stereochemical diversity of THIQ derivatives underpins their broad spectrum of biological activities, which include antitumor, anti-HIV, and antimalarial properties.[1] Consequently, the development of robust and versatile methods to access and functionalize this scaffold remains an active area of chemical research.

Classical Approaches to Constructing the THIQ Core

Two of the most established methods for synthesizing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions. These reactions are foundational in alkaloid synthesis and provide reliable routes to the core structure, which can then be further functionalized.[2]

The Pictet-Spengler Reaction: A Biomimetic Approach

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[3][4][5] The reaction is notable for its biomimetic nature, often proceeding under mild conditions, and is a cornerstone in the synthesis of a vast number of natural products.[4]

The Pictet-Spengler reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and carbonyl compound.[4] The subsequent intramolecular electrophilic aromatic substitution is facilitated by an acid catalyst. The choice of acid and solvent is critical and depends on the reactivity of the β-arylethylamine. Electron-donating groups on the aromatic ring increase its nucleophilicity, allowing for milder reaction conditions.[6] For less reactive substrates, stronger acids and higher temperatures may be necessary.[4]

Experimental Workflow: Pictet-Spengler Reaction

Pictet-Spengler Reaction Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine β-Arylethylamine Dissolve Dissolve Amine in Solvent Amine->Dissolve Carbonyl Aldehyde/Ketone Add_Carbonyl Add Carbonyl Compound Carbonyl->Add_Carbonyl Dissolve->Add_Carbonyl Add_Acid Add Acid Catalyst Add_Carbonyl->Add_Acid Heat Heat/Stir Add_Acid->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Tetrahydroisoquinoline Purify->Product

Caption: Generalized workflow for the Pictet-Spengler reaction.

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst.

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in the anhydrous solvent.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the solution at room temperature.

  • Add the acid catalyst (e.g., TFA, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Troubleshooting:

  • Low Yield: If the yield is low, ensure that the reagents and solvent are anhydrous. For less reactive substrates, consider using a stronger acid or higher reaction temperature.[7]

  • Side Reactions: The formation of byproducts can be minimized by optimizing the reaction time and temperature.

The Bischler-Napieralski Reaction: A Dehydrative Cyclization

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[8][9] The resulting dihydroisoquinoline can be subsequently reduced to the desired tetrahydroisoquinoline. This reaction typically requires harsher conditions than the Pictet-Spengler reaction.[2]

This reaction proceeds through an intramolecular electrophilic aromatic substitution.[8] The key is the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a highly electrophilic intermediate, likely a nitrilium ion.[8][9] This potent electrophile then undergoes cyclization onto the electron-rich aromatic ring. The choice of a strong dehydrating agent is crucial for the success of this reaction.

Experimental Workflow: Bischler-Napieralski Reaction and Subsequent Reduction

Bischler-Napieralski Reaction Workflow cluster_prep Reactant Preparation cluster_reaction Bischler-Napieralski Reaction cluster_workup1 Work-up cluster_reduction Reduction cluster_workup2 Final Work-up & Purification Amide β-Arylethylamide Dissolve Dissolve Amide in Solvent Amide->Dissolve Add_Dehydrating Add Dehydrating Agent Dissolve->Add_Dehydrating Heat Heat/Reflux Add_Dehydrating->Heat Cool Cool Reaction Heat->Cool Quench Quench with Ice Cool->Quench Basify Basify Quench->Basify Extract1 Extract Basify->Extract1 Dihydroisoquinoline 3,4-Dihydro- isoquinoline Extract1->Dihydroisoquinoline Dissolve_DHIQ Dissolve DHIQ in Solvent Dihydroisoquinoline->Dissolve_DHIQ Add_Reducing Add Reducing Agent (e.g., NaBH₄) Dissolve_DHIQ->Add_Reducing Stir Stir Add_Reducing->Stir Quench2 Quench Reaction Stir->Quench2 Extract2 Extract Quench2->Extract2 Dry Dry Extract2->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify THIQ_Product Tetrahydroisoquinoline Purify->THIQ_Product Copper-Catalyzed C1-Indolylation Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification THIQ N-Boc-THIQ Combine Combine Reactants, Catalyst, and Solvent THIQ->Combine Indole Indole Indole->Combine Add_Oxidant Add Oxidant (tBHP) Combine->Add_Oxidant Heat Heat/Stir Add_Oxidant->Heat Cool Cool Reaction Heat->Cool Quench Quench Cool->Quench Extract Extract Quench->Extract Dry Dry Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product C1-Indolyl-THIQ Purify->Product

Sources

Application Note: High-Purity Isolation of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-tested protocol for the purification of (7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The methodology centers on the principles of normal-phase flash column chromatography, detailing a systematic approach from initial Thin-Layer Chromatography (TLC) method development to final fraction analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for polar, nitrogen-containing heterocyclic compounds.

Introduction: The Significance of Purifying Tetrahydroisoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to cardiovascular therapies[1][2]. This compound, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for further synthetic transformations, such as cross-coupling reactions. The primary alcohol offers a site for esterification or etherification, enabling the exploration of a diverse chemical space.

Given its intended use in drug development, the purity of this intermediate is paramount. Impurities, such as unreacted starting materials, by-products from the synthetic route, or degradation products, can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the interpretation of biological data. Column chromatography is a fundamental technique for the purification of such organic compounds in gram quantities[3]. This note specifically addresses the challenges associated with purifying this polar, basic compound, offering a validated protocol to achieve high purity.

Physicochemical Properties and Pre-Chromatographic Considerations

A thorough understanding of the target molecule's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[4]
Molecular Weight 242.11 g/mol [4]
Calculated LogP 1.4557[4]
Topological Polar Surface Area (TPSA) 32.26 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

The presence of a secondary amine and a primary alcohol makes this compound a polar compound. The basicity of the tetrahydroisoquinoline nitrogen can lead to strong interactions with the acidic silanol groups of standard silica gel, potentially causing peak tailing and, in some cases, degradation[5]. To mitigate this, the use of a mobile phase modifier or a deactivated stationary phase is often necessary.

Method Development: The Role of Thin-Layer Chromatography (TLC)

Prior to scaling up to flash column chromatography, it is essential to develop an appropriate solvent system using TLC[6]. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a retention factor (Rƒ) for the target compound ideally between 0.2 and 0.4.

TLC Protocol
  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Ensure the spot is small and concentrated.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. The chamber should be saturated with the solvent vapors.

Recommended Solvent Systems for Screening:

Given the polar and basic nature of the target compound, the following solvent systems are recommended for initial screening, starting with less polar mixtures and gradually increasing polarity[8]:

  • System A (Non-polar to moderately polar impurities): Ethyl acetate/Hexane mixtures (e.g., 30:70, 50:50, 70:30 v/v).

  • System B (Polar compounds): Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5, 90:10 v/v)[8].

For this compound, a dichloromethane/methanol system is often a good starting point. The addition of a basic modifier like triethylamine is highly recommended to prevent peak tailing by neutralizing the acidic sites on the silica gel[5].

Flash Column Chromatography Protocol

This protocol outlines the purification of this compound using a standard flash chromatography setup.

Materials and Equipment
  • Glass column with a stopcock[9]

  • Silica gel (60 Å, 40-63 µm particle size)

  • Sea sand, acid-washed

  • Eluent (pre-determined from TLC analysis)

  • Crude this compound

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Preparation: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand[9][10].

  • Slurry Formation: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar eluent to form a slurry[3].

  • Packing: Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing[9].

  • Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a free-flowing powder[10]. Carefully add this powder to the top of the packed column. Gently place a thin layer of sand on top of the sample layer.

  • Wet Loading: Dissolve the crude sample in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed.

Elution and Fraction Collection
  • Initiate Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent through the column.

  • Gradient Elution: It is often beneficial to start with a less polar solvent system to elute non-polar impurities and then gradually increase the polarity to elute the target compound and any more polar impurities[6]. For this compound, a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol) is typically effective.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes. The size of the fractions will depend on the column size and the separation.

  • Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot every few fractions on a TLC plate to track the elution of the target compound.

Isolation of the Purified Compound
  • Combine Fractions: Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound[10].

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Workflow and Data Visualization

The entire purification process can be visualized as a sequential workflow.

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC_Dev TLC Method Development (Solvent System Optimization) Elution Gradient Elution (DCM -> DCM/MeOH) TLC_Dev->Elution Informs Gradient Crude_Sample Crude Sample (Post-Synthesis) Crude_Sample->TLC_Dev Test Separation Dry_Loading Dry Loading Preparation (Adsorption onto Silica/Celite) Crude_Sample->Dry_Loading Sample_Loading Sample Loading Dry_Loading->Sample_Loading Column_Packing Column Packing (Wet Slurry Method) Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified Product (>97% Purity) Solvent_Removal->Final_Product

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Characterization

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and pharmacologically active molecules.[1] Derivatives of THIQ, such as (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, are of significant interest in drug discovery and development due to their potential therapeutic applications. The introduction of a bromine atom and a hydroxymethyl group to the THIQ core can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of these derivatives, which is a prerequisite for advancing a compound through the drug development pipeline. This application note provides a comprehensive overview of the key analytical methodologies for the characterization of this compound and related derivatives. The protocols and insights provided herein are grounded in established scientific principles and regulatory expectations, aiming to equip researchers with the necessary tools for robust and reliable analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of suitable analytical methods. While experimental data for this specific molecule may be limited, we can infer key characteristics based on its structural components.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₀H₁₂BrNOBased on chemical structure.[2]
Molecular Weight ~242.11 g/mol Calculated from the molecular formula.[2]
Polarity Moderately polarThe tetrahydroisoquinoline ring system possesses both nonpolar (aromatic ring) and polar (amine) features. The hydroxyl group adds to the polarity.
pKa ~9.3 (for the secondary amine)The basic nitrogen in the tetrahydroisoquinoline ring is expected to have a pKa in this range.[3]
UV Absorbance (λmax) ~220 nm and ~280 nmBased on the UV spectra of substituted isoquinolines. The exact maximum should be determined experimentally.
Solubility Insoluble in water; soluble in organic solvents like methanol and DMSO.General solubility characteristics for similar organic compounds.[4]

A Multi-faceted Approach to Analytical Characterization

A comprehensive characterization of this compound derivatives requires an orthogonal approach, employing multiple analytical techniques to assess different aspects of the molecule's identity and purity. The following workflow outlines a logical sequence of analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_validation Method Validation (ICH Q2(R2)) Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR Identity Confirmation MS Mass Spectrometry (LC-MS, HRMS) NMR->MS Molecular Weight Verification HPLC HPLC/UPLC (Purity, Assay) MS->HPLC Purity & Quantification EA Elemental Analysis (CHN Analysis) HPLC->EA Elemental Composition Validation Validation of HPLC Method (Specificity, Linearity, Accuracy, Precision, Robustness) HPLC->Validation

Caption: Integrated workflow for the characterization of this compound derivatives.

I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will provide a complete picture of the atomic connectivity.

Rationale for Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • Data Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to specific functional groups and positions in the molecule.

    • ¹³C NMR: Assign the carbon signals based on their chemical shifts.

    • 2D NMR: Use the correlation peaks in the COSY, HSQC, and HMBC spectra to confirm the assignments made from the 1D spectra and to establish the complete bonding framework of the molecule.

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic protons on the brominated ring.

  • Signals for the CH₂ groups of the tetrahydroisoquinoline ring.

  • A signal for the CH group at the 3-position.

  • Signals for the CH₂OH group.

  • A broad signal for the NH proton.

II. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the analyte and for providing structural information through fragmentation analysis. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine.

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which will likely produce a protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion to generate a fragmentation pattern that can be used to confirm the structure.

The Isotopic Signature of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, with two peaks of almost equal intensity separated by 2 m/z units. This pattern is a powerful diagnostic tool for identifying bromine-containing compounds.[6]

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The formic acid aids in the ionization of the analyte.[7]

  • MS Detection:

    • Acquire data in positive ESI mode.

    • Perform a full scan to identify the [M+H]⁺ ion.

    • Conduct an MS/MS experiment on the [M+H]⁺ ion to obtain a fragmentation spectrum.

Expected Mass Spectral Data:

  • [M+H]⁺: Two peaks of approximately equal intensity at m/z values corresponding to the protonated molecule with ⁷⁹Br and ⁸¹Br.

  • HRMS: An exact mass measurement that confirms the elemental formula C₁₀H₁₂BrNO.

  • MS/MS Fragmentation: Expect fragmentation patterns corresponding to the loss of H₂O, the hydroxymethyl group, and cleavage of the tetrahydroisoquinoline ring.

III. Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and for quantifying the amount of the active ingredient in a sample. A well-developed and validated HPLC method is a regulatory requirement for drug development.

Rationale for Method Development:

  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound.[7][8] A C18 stationary phase is a good starting point.

  • UV Detection: The aromatic ring in the molecule will absorb UV light, making UV detection a suitable choice. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Gradient Elution: A gradient of a weak solvent (e.g., water) and a strong solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the main compound from any impurities.

Protocol for HPLC Purity Analysis:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an ion-pairing agent that can improve peak shape for basic compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 280 nmA wavelength where the analyte is expected to have significant absorbance.
Injection Volume 10 µLA standard injection volume.

System Suitability: Before analyzing samples, the performance of the HPLC system should be verified according to USP <621>.[9][10][11] Key system suitability parameters include:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be ≥ 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Method Validation: Once the HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure that it is suitable for its intended purpose.[12][13][14] The validation should include studies of:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

IV. Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound.

Protocol for CHN Analysis:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (1-3 mg) is required.

  • Instrumentation: The analysis is performed using an automated elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Results: The results are reported as the weight percentage of each element. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula.

Conclusion

The analytical characterization of this compound derivatives is a critical process that relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is indispensable for purity assessment and quantification, and elemental analysis verifies the empirical formula. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this application note, researchers can ensure the quality and integrity of their compounds, thereby facilitating their progression in the drug discovery and development process.

References

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dostert, P., Strolin Benedetti, M., & Della Puppa, A. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Neural Transmission. General Section, 79(1-2), 127–137.
  • Lee, S. S., Kim, J. H., & Lee, M. K. (2005). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • dos Reis, L. G. T., de Souza, S. V. C., & de Campos, R. C. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PLoS ONE, 18(4), e0284555.
  • Szűcs, Z., Gergely, A., & Forró, E. (2018). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 9, 51-59.
  • Gauvin, N., Goetz, P., & Yous, S. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica.
  • Ben-Ayada, I., Guesmi, F., & Rzaigui, M. (2015). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 20(4), 5464–5472.
  • Czerwińska, M. E., Granica, S., & Piwowarski, J. P. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7380.
  • Li, Z., Li, G., & Wang, Y. (2026).
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Wang, C., et al. (2025).
  • United States Pharmacopeia. (2022).
  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
  • Al-Omair, M. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3183.
  • The Journal of Organic Chemistry. (n.d.). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline 1. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Czerwińska, M. E., Granica, S., & Piwowarski, J. P. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3487.
  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Cui, M., Song, F. R., & Liu, Z. Q. (2006). Characterization of isoquinoline alkaloids, diterpenoids and steroids in the Chinese herb Jin-Guo-Lan (Tinospora sagittata and Tinospora capillipes) by high-performance liquid chromatography/electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1845–1856.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • CEC. (2017, February 7). Isoquinoline [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • ResearchGate. (n.d.). Isolation and characterization of isoquinoline alkaloids from methanolic extract of Berberis chitria Lindl. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22).
  • All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Agilent. (n.d.).
  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.
  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this important heterocyclic building block. The guidance provided herein is structured in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights to help you troubleshoot common issues effectively.

Synthetic Overview

The synthesis of this compound typically proceeds via a two-stage strategy. The first stage involves the construction of the core tetrahydroisoquinoline (THIQ) scaffold, followed by the functional group manipulation at the C3 position to yield the target primary alcohol. A robust method involves the Pictet-Spengler cyclization of a 3-bromophenethylamine derivative with an appropriate three-carbon aldehyde equivalent (often a protected serine derivative), which installs the C3 substituent directly. This is commonly followed by the reduction of a carboxylic acid or ester at the C3 position.

This guide is divided into sections addressing the most frequent challenges encountered during these key synthetic stages.

G cluster_0 Stage 1: THIQ Core Formation cluster_1 Stage 2: Reduction A 3-Bromophenethylamine (Starting Material) C Pictet-Spengler Cyclization A->C B Serine Derivative (e.g., Methyl Ester) B->C D 7-Bromo-THIQ-3-carboxylate (Intermediate) C->D Acid Catalyst (e.g., TFA, H2SO4) E Reduction D->E Reducing Agent (e.g., BH3-THF, LiAlH4) F (7-Bromo-THIQ-3-yl)methanol (Final Product) E->F

Caption: General synthetic workflow for the target molecule.

Section A: Troubleshooting the Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for THIQ synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound and subsequent acid-catalyzed ring closure.[1][2][3] However, the electron-withdrawing nature of the bromine substituent on the aromatic ring can present significant hurdles.

Q1: I am observing very low or no yield of the cyclized product, 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. What is going wrong?

A1: This is a common issue when working with deactivated aromatic rings. The key step, intramolecular electrophilic aromatic substitution, is significantly slowed by the electron-withdrawing bromine atom. Several factors could be at play:

  • Insufficient Catalytic Activity: Standard acidic conditions (e.g., refluxing HCl) may not be sufficient to promote the cyclization of the less nucleophilic bromo-substituted phenyl ring.[1] Harsher conditions or stronger acids are often required.[4]

  • Iminium Ion Instability: The intermediate iminium ion, formed from the condensation of the amine and carbonyl, must be stable enough to persist until the cyclization occurs.

  • Inadequate Temperature: The activation energy for the cyclization is higher for deactivated systems, necessitating higher reaction temperatures.

Troubleshooting & Optimization:

  • Catalyst Selection: The choice of acid catalyst is critical. While protic acids are traditional, Lewis acids or superacids can be more effective for challenging substrates. Consider the options in the table below.

  • Solvent Choice: Aprotic solvents can sometimes give superior yields compared to traditional protic media.[1]

  • Temperature and Reaction Time: Systematically increase the reaction temperature and monitor the progress by TLC or LC-MS. Be aware that prolonged heating can lead to decomposition.

CatalystTypical ConditionsAdvantagesConsiderations
TFA (Trifluoroacetic acid)Neat or in DCM, 0 °C to refluxStrong acid, good solventCorrosive, can be harsh on sensitive functional groups
H₂SO₄ (Sulfuric acid)Concentrated, often in an inert solventVery strong, effective for deactivationStrong oxidizing and dehydrating agent, risk of charring
PPA (Polyphosphoric acid)High temperature (100-150 °C)Strong dehydrating and cyclizing agentViscous, difficult to work with, product isolation can be tricky
BF₃·OEt₂ DCM or DCE, 0 °C to RTLewis acid, milder than strong protic acidsMoisture sensitive, can complex with heteroatoms
Superacids (e.g., TfOH)Low temperature in inert solventExtremely effective for highly deactivated rings[4]Highly corrosive, requires careful handling

Expert Tip: A highly effective strategy for deactivated systems is the use of trifluoroacetic acid (TFA) as both the solvent and catalyst, often run at reflux. This provides a strongly acidic medium and can drive the reaction to completion.

Q2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A2: Side product formation often arises from competing reaction pathways or decomposition.

  • N-Acylation: If using an amino acid derivative with an unprotected amine (e.g., from serine), self-condensation or reaction with other electrophiles can occur. Ensure the amine of the amino acid is appropriately protected (e.g., as a Boc or Cbz derivative) before the Pictet-Spengler reaction.

  • Polymerization: Under harsh acidic conditions, starting materials or the product can polymerize.

  • Rearrangement: While less common for this specific substrate, spirocycle intermediates can sometimes undergo rearrangement to form undesired regioisomers.

Troubleshooting & Optimization:

  • Protecting Groups: If your carbonyl source is an amino acid or amino aldehyde, ensure the nitrogen is protected.

  • Staged Addition: First, form the imine under neutral or mildly acidic conditions. After confirming imine formation (e.g., by NMR or IR if stable), add the strong acid catalyst to initiate the cyclization. This decouples the two key steps of the mechanism.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carbonyl component to ensure the phenethylamine is fully consumed, but avoid a large excess which can lead to side reactions.

G start Condensation step1 Iminium Ion Formation start->step1 H+ step2 Electrophilic Aromatic Substitution (Rate-Limiting Step for Deactivated Rings) step1->step2 Intramolecular Attack step3 Deprotonation & Rearomatization step2->step3 final Cyclized THIQ Product step3->final -H+

Caption: Key mechanistic stages of the Pictet-Spengler reaction.

Section B: Challenges in the Reduction of the C3-Substituent

Once the 7-bromo-THIQ-3-carboxylate intermediate is secured, the final step is the reduction of the carboxylic acid or ester to the primary alcohol. This transformation requires potent reducing agents that can present their own set of challenges.[5][6]

Q3: My reduction of the C3-carboxylic acid/ester is sluggish, incomplete, or fails entirely. Which reducing agent should I use?

A3: The reactivity of reducing agents varies significantly. A common mistake is using a reagent that is too weak for the functional group.

  • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce carboxylic acids and is only sluggish for esters. It is not recommended for this transformation.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent that will readily reduce both esters and carboxylic acids.[7][8] Its high reactivity, however, requires strictly anhydrous conditions and a careful, often hazardous, workup procedure.

  • Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is an excellent choice as it shows high chemoselectivity for carboxylic acids, even in the presence of esters or other reducible groups.[7] It is generally considered safer and easier to handle than LiAlH₄.

Troubleshooting & Optimization:

ReagentSubstrateTypical SolventKey AdvantagesKey Disadvantages
LiAlH₄ Carboxylic Acid or EsterAnhydrous Ether, THFHighly reactive, fastNon-selective, violent reaction with water, hazardous workup
BH₃·THF Carboxylic AcidAnhydrous THFHighly selective for acids, safer workupLess stable than SMe₂ complex, must be used below 35°C[7]
BH₃·SMe₂ Carboxylic AcidAnhydrous THFMore stable & concentrated than THF complex[7]Pungent, unpleasant odor

Recommended Protocol (BH₃·THF Reduction):

  • Dissolve the 7-bromo-THIQ-3-carboxylic acid (1 eq.) in anhydrous THF under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add BH₃·THF solution (1 M in THF, ~2-3 eq.) dropwise via syringe, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) after basifying the aqueous layer.

Q4: I am concerned about side reactions, particularly debromination, during the reduction. How can I avoid this?

A4: Debromination of the aryl bromide is a valid concern with powerful hydride donors, especially at elevated temperatures.

  • Reagent Choice: Borane (BH₃) is significantly less likely to cause debromination compared to LiAlH₄. It is the preferred reagent for this reason.

  • Temperature Control: Regardless of the reagent, maintaining a low temperature during the addition and the initial phase of the reaction is crucial. Exotherms can lead to localized heating and promote side reactions.

  • Alternative: Ester Reduction: If debromination is a persistent issue, consider reducing the methyl or ethyl ester intermediate instead of the free acid. Esters can sometimes be reduced under slightly milder conditions than the parent carboxylic acid.

G cluster_0 Decision Point cluster_1 Recommended Path cluster_2 Alternative Path (Higher Risk) Start Have 7-Bromo-THIQ-3-COOH (Intermediate) A Use BH3-THF in THF at 0°C Start->A High Selectivity Low Debromination Risk X Use LiAlH4 in THF at 0°C Start->X High Reactivity Higher Debromination Risk B Monitor Reaction by TLC/LC-MS A->B C Quench & Workup (MeOH, HCl) B->C D Purify Product C->D Y Monitor Reaction (Very Fast) X->Y Z Careful Quench (Fieser workup) Y->Z W Purify Product Z->W

Caption: Decision workflow for the reduction step.

Section C: Purification and Handling

Q5: What is the best strategy for purifying the final product? It seems to streak on my silica gel column.

A5: The final product contains a basic secondary amine and a polar primary alcohol, which can lead to difficult chromatographic purification on standard silica gel.

  • Streaking on Silica: The basic amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and poor separation.

  • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., EtOAc) and extract with dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product back into an organic solvent. This will significantly clean up the material.

  • Chromatography Modification:

    • Add a Basic Modifier: Pre-treat your eluent (e.g., Hexane/EtOAc or DCM/MeOH) with a small amount of triethylamine (~1%) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for the purification of basic compounds.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is an excellent method for purifying polar, basic compounds.

Q6: The purified product appears to change color and decompose over time. How should I store it?

A6: Tetrahydroisoquinolines, particularly those with electron-rich or halogenated rings, can be prone to air oxidation.[9][10] The benzylic C1 position is susceptible to oxidation, leading to the formation of the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline species, which are often colored.

Best Practices for Storage:

  • Inert Atmosphere: Store the purified, dry solid under an inert atmosphere of nitrogen or argon.

  • Low Temperature: Keep the material in a freezer (-20 °C) to slow down potential decomposition pathways.

  • Protect from Light: Use an amber vial or store the container in the dark.

  • Salt Formation: For long-term storage, converting the free base to a stable crystalline salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, is highly recommended. This is achieved by dissolving the free base in a suitable solvent (e.g., Ether, EtOAc) and adding a solution of HCl in ether or isopropanol.

References
  • BenchChem. (2025). Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis. Benchchem.
  • BenchChem. (2025). Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis. Benchchem.
  • Wikipedia. Pictet–Spengler reaction. Wikipedia.
  • Grokipedia. Pictet–Spengler reaction. Grokipedia.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • The Pictet-Spengler Reaction.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • MDPI. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI.
  • Name-Reaction.com. Pictet-Spengler reaction. Name-Reaction.com.
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PMC - PubMed Central.
  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
  • ChemScene. 356780-61-5 | (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. ChemScene.
  • Acid to Alcohol - Common Conditions.
  • ACS Publications. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids | Accounts of Chemical Research.
  • Química Organica.org. Reduction of carboxylic acids to alcohols. Química Organica.org.
  • PMC. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC.
  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews.
  • ACS Publications. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters.
  • Chemguide. reduction of carboxylic acids. Chemguide.
  • YouTube. (2022). Reduction of Carboxylic acids || Conversion to Alcohol || Reaction Mechanism. YouTube.

Sources

Technical Support Center: Bromo-Tetrahydroisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and detailed protocols to address a critical challenge in synthetic chemistry: the undesired dehalogenation of bromo-tetrahydroisoquinoline (THIQ) substrates during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize the yield of your desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with bromo-tetrahydroisoquinoline substrates?

Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where the bromine atom on the tetrahydroisoquinoline core is replaced by a hydrogen atom.[1] This side reaction is highly problematic as it consumes your starting material, reduces the yield of the intended C-C, C-N, or C-O coupled product, and introduces a significant purification challenge due to the formation of a byproduct with similar polarity to the starting material.

For N-heterocyclic substrates like tetrahydroisoquinolines, this issue can be particularly pronounced. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially altering its electronic properties and reactivity, which may lead to catalyst poisoning or favor pathways that lead to dehalogenation.[2][3] Furthermore, if the THIQ nitrogen is unprotected (possesses an N-H bond), the acidic proton can interact with the basic reaction medium, which has been shown to promote dehalogenation in related N-heterocyclic systems.[4]

Q2: What is the primary chemical mechanism leading to dehalogenation?

The dominant mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can arise from several sources in the reaction mixture, including:

  • Amine bases or residual amines: Can undergo β-hydride elimination.

  • Solvents: Alcohols or ethereal solvents like dioxane can act as hydride donors.[5]

  • Water: Trace amounts of water can react with phosphine ligands or other reagents to generate hydride sources.

  • Organoboron reagents (in Suzuki coupling): Can sometimes be a source of hydrides.

Once formed, the LₙPd(H)X complex can undergo reductive elimination with the bromo-tetrahydroisoquinoline already coordinated to the palladium center (Ar-Pd(L)ₙ-Br), leading to the formation of the undesired dehalogenated THIQ (Ar-H) and regenerating the active Pd(0) catalyst, which can continue this unproductive cycle.

Troubleshooting Guides: A Systematic Approach

When encountering significant dehalogenation, a systematic, step-by-step approach to reaction optimization is crucial. This section provides targeted troubleshooting guides for common palladium-catalyzed reactions involving bromo-tetrahydroisoquinolines.

Guide 1: Issues with Suzuki-Miyaura Coupling

Problem: Low yield of the desired aryl-substituted tetrahydroisoquinoline with significant formation of the dehalogenated byproduct.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a workflow designed to diagnose and resolve dehalogenation issues in Suzuki-Miyaura couplings of bromo-tetrahydroisoquinolines.

start Dehalogenation Observed step1 Step 1: Protect the THIQ Nitrogen Is the THIQ nitrogen unprotected (N-H)? start->step1 step2 Step 2: Evaluate the Ligand Is the ligand bulky and electron-rich? step1->step2 Yes: Protect with Boc or Tosyl group. No: Proceed to Step 2. step3 Step 3: Change the Base Is a strong base like NaOtBu being used? step2->step3 No: Switch to XPhos, SPhos, or RuPhos. Yes: Proceed to Step 3. step4 Step 4: Re-evaluate the Solvent Is the solvent aprotic and non-polar? step3->step4 Yes: Switch to a weaker base (K3PO4, Cs2CO3). No: Proceed to Step 4. step5 Step 5: Lower the Temperature Can the reaction be run at a lower temperature? step4->step5 No: Switch to Toluene or Dioxane. Yes: Proceed to Step 5. end Problem Resolved step5->end Yes: Decrease temp. by 10-20 °C. No: Re-screen all parameters.

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps:

  • Protect the THIQ Nitrogen: For unprotected THIQs, the N-H proton can promote dehalogenation. Protection of the nitrogen with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) is the most critical first step. This modification prevents catalyst inhibition by the Lewis basic nitrogen and suppresses the N-H proton's detrimental interaction with the base.[4] In some cases, using a Boc group can lead to its removal under the reaction conditions, providing the desired unprotected product directly.[4]

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective at promoting the desired reductive elimination step (C-C bond formation) to outcompete the dehalogenation pathway (C-H bond formation).[5][6] If you are using less bulky ligands like PPh₃, switching to a Buchwald-type ligand is recommended.

  • Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can accelerate the formation of palladium-hydride species. Switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often significantly reduces the extent of dehalogenation.[7]

  • Solvent Choice: Protic solvents (e.g., alcohols) are direct sources of hydrides and should be avoided. Among aprotic solvents, polar options like DMF can sometimes promote dehalogenation more than non-polar solvents like toluene or dioxane.[5] Ensure all solvents are anhydrous and rigorously degassed.

  • Temperature Control: Dehalogenation can have a different activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can disfavor the side reaction. Try reducing the temperature by 10-20 °C and increasing the reaction time.

Table 1: Effect of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
THIQ Substrate Unprotected N-HN-Boc or N-Tosyl protectedPrevents catalyst inhibition and adverse N-H/base interactions.[4]
Ligand Less bulky (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)Accelerates reductive elimination of the desired product.[6]
Base Strong (e.g., NaOtBu, KtOBu)Weaker (e.g., K₃PO₄, Cs₂CO₃)Reduces the rate of Pd-H formation.[7]
Solvent Protic (e.g., MeOH, EtOH) or Polar Aprotic (e.g., DMF)Non-polar Aprotic (e.g., Toluene, Dioxane)Minimizes potential hydride sources.[5]
Temperature High (e.g., >100 °C)Lower (e.g., 60-80 °C)Exploits differences in activation energy between competing pathways.
Guide 2: Issues with Buchwald-Hartwig Amination

Problem: The formation of the C-N bond is sluggish, and the primary observed byproduct is the dehalogenated tetrahydroisoquinoline.

Detailed Troubleshooting Steps:

  • Ligand and Pre-catalyst Choice: Similar to Suzuki coupling, bulky, electron-rich ligands are crucial. Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[6] Using a well-defined pre-catalyst (e.g., an XPhos-palladacycle) can ensure the efficient generation of the active Pd(0) species and minimize side reactions.[8]

  • Base Optimization: While strong bases like NaOtBu or LHMDS are often required for Buchwald-Hartwig amination, they are also primary culprits in dehalogenation.[5] If dehalogenation is severe, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[7]

  • Solvent Considerations: Toluene and dioxane are generally preferred solvents. Avoid ethereal solvents like THF if dehalogenation is a persistent issue. Ensure the solvent is anhydrous and degassed.

  • Protecting Group Strategy: An N-protected bromo-tetrahydroisoquinoline is essential. The choice of protecting group can influence the electronic nature of the aromatic ring and its susceptibility to oxidative addition and subsequent side reactions.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-6-bromo-tetrahydroisoquinoline with Minimized Dehalogenation

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-Boc-6-bromo-tetrahydroisoquinoline (1.0 mmol), the amine coupling partner (1.2 mmol), and cesium carbonate (Cs₂CO₃) (2.0 mmol).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Solvent and Degassing: Add anhydrous, degassed toluene (5 mL) via syringe. The flask is then sealed and subjected to three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 3: Issues with Sonogashira Coupling

Problem: Formation of the desired alkynyl-tetrahydroisoquinoline is accompanied by significant dehalogenation and/or homocoupling of the terminal alkyne (Glaser coupling).

Detailed Troubleshooting Steps:

  • Copper Co-catalyst: While traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI), this can sometimes promote the homocoupling of the alkyne.[9][10][11] If homocoupling is a major issue, consider using a copper-free protocol.[11]

  • Ligand Choice: For copper-free conditions, bulky, electron-rich phosphine ligands are often effective.[11] N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful alternatives for Sonogashira couplings.[11]

  • Base and Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.[9][10] If dehalogenation is a problem, using a non-amine solvent like toluene or dioxane with a stoichiometric amount of amine base may be beneficial.

  • Rigorous Inert Atmosphere: Oxygen promotes the homocoupling side reaction. It is critical to ensure that all reagents are added and the reaction is run under a strictly inert atmosphere (argon or nitrogen).

Visualizing the Competing Pathways

The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation pathway.

cluster_cycle Catalytic Cycle cluster_side_reaction Dehalogenation Side Reaction Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)(L)-Br (Key Intermediate) OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)2) PdII->Transmetal Desired Pathway PdH_Formation Pd-H Formation PdII->PdH_Formation Undesired Pathway Coupling_Int Ar-Pd(II)(L)-R Transmetal->Coupling_Int Desired Pathway RedElim_Product Reductive Elimination Coupling_Int->RedElim_Product Desired Pathway Product Ar-R (Desired Product) RedElim_Product->Product Desired Pathway Product->Pd0 Desired Pathway Hydride_Source Hydride Source (Base, Solvent, H2O) Hydride_Source->PdH_Formation PdH_Complex Ar-Pd(II)(L)-H RedElim_Biproduct Reductive Elimination PdH_Complex->RedElim_Biproduct Biproduct Ar-H (Dehalogenated Biproduct) RedElim_Biproduct->Biproduct Biproduct->Pd0

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

  • Handy, S. T., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(45), 8275-8277. Available at: [Link]

  • Cuny, G. D., et al. (2004). Total Synthesis of Aporphine Alkaloids. The Journal of Organic Chemistry, 69(21), 7357-7363. Available at: [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]

  • Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]

  • Stahl, S. S., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 510(7506), 489-493. Available at: [Link]

  • RSC Publishing. (2022). Pd-catalysed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19453-19463. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, J., et al. (2022). Synthesis of 1,2,3,4‐Tetrahydroisoquinolines via Palladium‐Catalyzed Cyclization of N‐Tosylhydrazones with ortho‐Bromophenethyl Tosylamides. Advanced Synthesis & Catalysis, 364(23), 4075-4080. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ploypradith, P., et al. (2003). Further developments in the synthesis of lamellarin alkaloids via direct metal–halogen exchange. Tetrahedron Letters, 44(7), 1363-1366. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(45), 8275-8277. Available at: [Link]

  • Dent, T. J. (2016). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Available at: [Link]

  • Zhang, J., et al. (2022). Synthesis of 1,2,3,4‐Tetrahydroisoquinolines via Palladium‐Catalyzed Cyclization of N‐Tosylhydrazones with ortho‐Bromophenethyl Tosylamides. Advanced Synthesis & Catalysis, 364(23), 4075-4080. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8867-8873. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Ghorai, M. K., et al. (2007). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. Organic Letters, 9(26), 5441-5444. Available at: [Link]

  • Doyle, A. G., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(43), 19997-20006. Available at: [Link]

  • Li, C.-J., et al. (2020). Cross‐dehydrogenative Coupling of N‐Aryl Tetrahydroisoquinolines Catalyzed by an Anthraquinone‐containing Polymeric Photosensitizer. Chemistry – An Asian Journal, 15(18), 2854-2859. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zou, G., et al. (2018). Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes. European Journal of Organic Chemistry, 2018(46), 6475-6483. Available at: [Link]

  • Bolm, C., et al. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry, 76(19), 7853-7864. Available at: [Link]

  • Wang, C., et al. (2023). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 25(4), 654-659. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2253. Available at: [Link]

  • Wang, C., et al. (2021). An oxidant- and catalyst-free electrooxidative cross-coupling approach to 3-tetrahydroisoquinoline substituted coumarins. Green Chemistry, 23(16), 5897-5902. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm, 9(1), 43-57. Available at: [Link]

  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Available at: [Link]

  • Wang, C., et al. (2023). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 25(4), 654-659. Available at: [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4479. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 5034-5107. Available at: [Link]

  • Gevorgyan, V., & Zhang, Z. (2022). Palladium Hydride-Enabled Hydroalkenylation of Strained Molecules. Journal of the American Chemical Society, 144(45), 20875-20883. Available at: [Link]

  • Handy, S. T., & Wilson, T. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Organic Letters, 8(13), 2647-2650. Available at: [Link]

  • ResearchGate. (2019). How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor? Available at: [Link]

  • Baldovino-Pantaleón, O., et al. (2021). Study on the effect of the ligand structure in palladium organometallic catalysts in the Suzuki˗Miyaura cross˗coupling reaction. Molbank, 2021(4), M1291. Available at: [Link]

  • Morken, J. P., et al. (2015). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 137(34), 11024-11027. Available at: [Link]

Sources

Technical Support Center: Optimizing (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The target molecule, this compound (CAS 356780-61-5)[3], is a valuable building block, with the bromine atom serving as a synthetic handle for further diversification via cross-coupling reactions.

This guide focuses on a common and effective synthetic strategy: a Pictet-Spengler reaction followed by ester reduction. We will address common pitfalls and provide clear, actionable solutions.

Section 1: Synthetic Strategy Overview

The most reliable pathway to construct the desired 7-bromo-THIQ scaffold involves a two-step sequence. This approach provides good control over regiochemistry and functional group manipulation.

  • Pictet-Spengler Cyclization: The core THIQ ring system is formed by reacting a β-phenethylamine derivative with an aldehyde.[1][4] To achieve the C3-methanol functionality, a logical precursor is an ester, which can be cleanly reduced. Therefore, the key cyclization is between a 3-bromophenethylamine derivative bearing a C1 ester (derived from 3-bromo-phenylalanine) and formaldehyde.

  • Ester Reduction: The C3-ester group of the cyclized product is then reduced to the primary alcohol using a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄).[5]

This strategy is illustrated in the workflow diagram below.

G cluster_0 Step 1: Pictet-Spengler Cyclization cluster_1 Step 2: Ester Reduction A 3-Bromo-L-phenylalanine Methyl Ester D Methyl 7-bromo-1,2,3,4- tetrahydroisoquinoline-3-carboxylate A->D B Formaldehyde B->D C Acid Catalyst (e.g., TFA, HCl) C->D F (7-Bromo-1,2,3,4-tetrahydroisoquinolin- 3-yl)methanol D->F E Reducing Agent (e.g., LiAlH4 in THF) E->F

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My Pictet-Spengler reaction yield is low or the reaction is stalling. What are the primary causes and solutions?

A1: Low yields in the Pictet-Spengler reaction are typically traced back to the stability of the key electrophilic intermediate (an N-acyliminium ion) or suboptimal reaction conditions.

  • Causality: The reaction proceeds via an initial condensation to form an imine, which is then protonated by acid to form an iminium ion. This ion undergoes an intramolecular electrophilic aromatic substitution to close the ring. If the aromatic ring is not sufficiently electron-rich, or if the acid catalyst is too weak or too strong, this cyclization step can be inefficient.[4][6]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the 3-bromo-phenylalanine ester is pure and free of contaminants.

    • Optimize Acid Catalyst: The choice and concentration of the acid are critical.

      • Too Weak: Insufficient protonation of the imine slows the reaction. Consider switching from acetic acid to a stronger acid like trifluoroacetic acid (TFA) or aqueous HCl.

      • Too Strong: While less common for this substrate, superacidic conditions can sometimes lead to side reactions.[6] Typically, TFA or HCl is a good starting point.

    • Control Temperature: Run the reaction at a slightly elevated temperature (e.g., 40-60 °C) to overcome the activation energy barrier. However, avoid excessive heat, which can promote decomposition and side-product formation.

    • Consider an N-Acyl Group: Acylating the nitrogen of the amino ester before cyclization (e.g., with trifluoroacetic anhydride) forms an N-acyliminium ion intermediate upon reaction with formaldehyde. These intermediates are often more electrophilic and can lead to cleaner, higher-yielding cyclizations in a process known as the Bischler-Napieralski reaction followed by reduction.[1]

Q2: I'm observing the formation of an unwanted regioisomer (5-Bromo-THIQ). How can I improve selectivity for the 7-Bromo product?

A2: Regioselectivity is dictated by the position of electrophilic attack on the aromatic ring. The cyclization of a meta-substituted phenethylamine can theoretically yield both the 6- and 8-substituted products (which correspond to 5- and 7-bromo products in this numbering system).

  • Causality: The directing effect of the ethylamine chain typically favors cyclization para to itself, which would lead to the desired 7-bromo isomer from a 3-bromophenethylamine precursor. Formation of the 5-bromo isomer suggests competitive attack at the ortho position, which can be influenced by sterics and the specific catalyst used.[7]

  • Troubleshooting Steps:

    • Confirm Starting Material: The most crucial factor is using the correct starting material. To obtain the 7-bromo product, you must start with 3-bromo -phenylalanine or its derivatives. Starting with 4-bromo-phenylalanine would lead to the 6-bromo product.

    • Choice of Acid: The nature of the acid catalyst can influence the transition state of the cyclization. Experiment with different Brønsted acids (TFA, HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) to see if regioselectivity is affected.[1]

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Try running the reaction in less polar solvents like dichloromethane or 1,2-dichloroethane versus more polar options.

Q3: The reduction of the C3-ester to the alcohol is incomplete or results in debromination. What should I do?

A3: This is a common challenge when reducing molecules with sensitive functional groups. The C-Br bond can be susceptible to reduction under harsh conditions.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent. While effective for esters, it can also reduce aryl halides, especially with prolonged reaction times or excess reagent. Incomplete reduction points to insufficient reagent, poor reagent quality, or low temperature.

  • Troubleshooting Steps:

    • Use Fresh, High-Quality LiAlH₄: LiAlH₄ can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a standardized solution.

    • Control Stoichiometry and Temperature:

      • Add the ester solution slowly to a cooled (0 °C) suspension of LiAlH₄ in an anhydrous ether solvent (like THF or Diethyl Ether).

      • Use a moderate excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to ensure complete conversion without driving side reactions.

      • Allow the reaction to warm slowly to room temperature and monitor by TLC. Avoid prolonged heating.

    • Alternative Reducing Agents: If debromination remains a problem, consider a milder but still effective reducing agent. Borane-tetrahydrofuran complex (B₂H₆·THF) is an excellent alternative for reducing esters and is less likely to affect the aryl bromide.

    • Workup Procedure: A careful workup (e.g., Fieser workup with sequential addition of water and NaOH) is crucial to quench the reaction effectively and obtain a clean product.

Q4: What are the best practices for purifying the final this compound?

A4: Purification is critical to remove unreacted starting materials, reagents, and any byproducts. A multi-step approach is often most effective.

  • Causality: The crude product mixture may contain the desired basic product, non-polar impurities, and potentially acidic or water-soluble materials from the workup.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: This is a highly effective first step to separate the basic THIQ product from neutral organic impurities.[8]

      • Dissolve the crude residue in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine product will move into the aqueous layer.

      • Wash the organic layer once more with aqueous acid.

      • Combine the aqueous layers, cool in an ice bath, and carefully basify with NaOH or Na₂CO₃ until pH > 10.

      • Extract the free-base product back into an organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Silica Gel Column Chromatography: This is the definitive step for removing closely related impurities.[8][9]

      • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

      • Mobile Phase: A gradient system of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate) is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the basic amine product from tailing on the acidic silica gel. A typical gradient might be 10% to 50% Ethyl Acetate in Hexanes.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

A1: The mechanism involves two main stages. First, the primary amine of the β-phenethylamine condenses with the aldehyde (formaldehyde in this case) to form a Schiff base, or imine. Second, under acidic conditions, the imine nitrogen is protonated to form a highly reactive iminium ion. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium carbon to form the new six-membered ring, yielding the THIQ scaffold.[1]

Q2: What analytical techniques are essential for characterizing the final product?

A2: A combination of techniques is required for unambiguous structure confirmation and purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, connectivity of atoms, and the ratio of different protons/carbons. This is essential to confirm the correct regio- and structural isomer has been formed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (242.11 g/mol for C₁₀H₁₂BrNO)[3] and provides fragmentation patterns that can support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H and N-H stretches (typically a broad peak around 3300 cm⁻¹) and C-H and aromatic C=C bonds.

Q3: Are there viable alternative synthetic routes?

A3: Yes, while the Pictet-Spengler approach is robust, other strategies exist. One alternative is the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated β-phenethylamine using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline.[1][10] This intermediate would then require reduction of both the imine and the C3-substituent to arrive at the final product. Another approach could involve intramolecular Friedel-Crafts-type cyclizations of suitably functionalized precursors.[6]

Section 4: Experimental Protocols

The following are generalized, representative protocols. Researchers must adapt them based on their specific laboratory conditions and safety procedures.

Protocol 4.1: Synthesis of Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • To a solution of 3-Bromo-L-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 4.2: Reduction to this compound

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude or purified ester from Protocol 4.1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify as described in the troubleshooting section (Q4).

Section 5: Data Summary Table

ParameterStep 1: Pictet-SpenglerStep 2: Reduction
Key Reagents 3-Bromo-Phe-OMe, Formaldehyde, TFALiAlH₄ or B₂H₆·THF
Solvent Acetonitrile or DCMAnhydrous THF
Temperature 40-50 °C0 °C to Room Temp.
Typical Time 12-24 hours2-4 hours
Typical Yield 60-85%75-90%
Workup Aqueous basic washFieser quench
Purification Chromatography (optional)Acid-Base Extraction, Chromatography

Section 6: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues with the Pictet-Spengler cyclization step.

G Start Low Yield in Step 1 CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityBad Impure Material CheckPurity->PurityBad No Temp Is Temp > 40°C? CheckConditions->Temp Repurify Repurify or Re-source Material PurityBad->Repurify Acid Is Acid Strong Enough? (e.g., TFA/HCl) Temp->Acid Yes IncreaseTemp Increase Temp to 40-50°C Temp->IncreaseTemp No Time Is Reaction Time Sufficient (>12h)? Acid->Time Yes ChangeAcid Switch to Stronger Acid (TFA or HCl) Acid->ChangeAcid No IncreaseTime Increase Reaction Time (Monitor by TLC) Time->IncreaseTime No Success Yield Improved Time->Success Yes IncreaseTemp->Acid ChangeAcid->Time IncreaseTime->Success

Caption: Troubleshooting logic for the Pictet-Spengler reaction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Substituted tetrahydroisoquinoline. (n.d.). Grokipedia. Retrieved January 20, 2026.
  • Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. (2025). Benchchem.
  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026.
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2012). Molecules.
  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019). The Journal of Organic Chemistry.
  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society.
  • Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis. (2025). Benchchem.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules.
  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (2018).
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (n.d.). OUCI. Retrieved January 20, 2026.
  • The Pictet-Spengler Reaction Upd
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 20, 2026.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024).
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Semantic Scholar.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Journal of the Iranian Chemical Society.
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Molecules.
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2016). International Journal of Scientific & Technology Research.
  • CN102875465A - Method for preparing 7-bromoisoquinoline. (2013).
  • (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. (n.d.). ChemScene. Retrieved January 20, 2026.
  • A new synthesis of 1,2,3,4-tetrahydroisoquinolines. (1971).
  • (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. (n.d.). J&W Pharmlab. Retrieved January 20, 2026.

Sources

Technical Support Center: Troubleshooting Side Reactions in Substituted Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-tested insights to empower you to troubleshoot your experiments effectively.

The synthesis of the THIQ scaffold is fundamental to the development of a vast array of biologically active molecules and pharmaceuticals.[1][2] However, the journey from starting materials to the final product is often fraught with challenges, from incomplete reactions to the formation of stubborn byproducts. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline core, which is then typically reduced to the desired tetrahydroisoquinoline.[1][3][4] The reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[4] While widely used, it is sensitive to reaction conditions and substrate electronics.

FAQ 1: My Bischler-Napieralski reaction is sluggish and incomplete, with significant starting material remaining. What's going wrong?

Answer:

Incomplete conversion in a Bischler-Napieralski reaction is a common issue that typically points to insufficient activation of the amide carbonyl for the intramolecular electrophilic aromatic substitution.

Causality and Diagnosis:

  • Insufficiently Activating Conditions: Traditional dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) require high temperatures to be effective, which can lead to substrate decomposition if your starting material is sensitive.[4][5]

  • Electron-Poor Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If your aromatic ring bears electron-withdrawing groups, the reaction will be significantly slower and may not proceed to completion under standard conditions.[3]

  • Steric Hindrance: Bulky substituents on the aromatic ring or the amide can sterically hinder the cyclization.

Troubleshooting Protocol:

  • Monitor the Reaction: Use TLC or LC-MS to closely monitor the reaction progress. If the reaction stalls, consider the following adjustments.

  • Increase Temperature: If your substrate is stable, gradually increasing the reaction temperature may drive the reaction to completion.[5]

  • Employ Milder, More Powerful Reagents: For sensitive substrates or those with electron-poor aromatic rings, consider using modern, milder activating agents that can be used at lower temperatures. A highly effective alternative is the use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[5][6] This system generates a highly reactive intermediate that can cyclize at or even below room temperature.

FAQ 2: I'm observing a significant amount of a styrene derivative as a byproduct in my Bischler-Napieralski reaction. How can I prevent this?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction.[3][7]

Mechanism of Side Product Formation:

The key intermediate in the Bischler-Napieralski reaction is a nitrilium ion. This intermediate can either undergo the desired intramolecular cyclization or fragment via a retro-Ritter pathway to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to yield the styrene byproduct. This side reaction is particularly favored when the benzylic carbocation is stabilized by electron-donating groups on the aromatic ring.

G amide β-Phenylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl₃) dihydroisoquinoline Desired 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Cyclization styrene Styrene Byproduct nitrilium->styrene Retro-Ritter Fragmentation

Sources

Technical Support Center: Synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this multi-step synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final product.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds via a Pictet-Spengler reaction followed by the reduction of a carboxylate intermediate. This pathway, while robust, is susceptible to several side reactions and impurity-generating steps that require careful control.

The primary challenges include:

  • Ensuring complete cyclization during the Pictet-Spengler reaction.

  • Preventing side reactions associated with the starting materials and reagents.

  • Achieving selective reduction of the ester without affecting the bromine substituent.

  • Purifying the final product from structurally similar impurities.

Below is a generalized workflow for the synthesis, highlighting the critical stages where impurities can be introduced.

G cluster_0 Part 1: Pictet-Spengler Reaction cluster_1 Part 2: Reduction cluster_2 Impurity Formation Points SM 4-Bromophenethylamine + Serine Methyl Ester Derivative Imine Imine Intermediate SM->Imine Condensation I1 Unreacted Starting Materials SM->I1 Cyclization Cyclized Intermediate (Tetrahydroisoquinoline-3-carboxylate) Imine->Cyclization Acid-Catalyzed 6-endo Cyclization I2 Incomplete Cyclization Imine->I2 Reduction This compound (Final Product) Cyclization->Reduction Ester Reduction (e.g., NaBH4, LiAlH4) I3 Dehalogenated Byproduct Reduction->I3 I4 Over-reduced Species Reduction->I4

Caption: General synthetic workflow highlighting key impurity formation points.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A: The most frequently observed impurities are unreacted starting materials (specifically 4-bromophenethylamine), the incompletely cyclized Schiff base intermediate, and a dehalogenated version of the final product where the bromine atom has been replaced by hydrogen.

Q2: My reaction mixture turns dark brown during the Pictet-Spengler reaction. Is this normal?

A: While some color change is expected, a very dark brown or black color can indicate the formation of oxidized byproducts. The Pictet-Spengler reaction is sensitive to air, especially under harsh acidic conditions, which can lead to the formation of aromatic isoquinolinium species.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Q3: How can I quickly assess the purity of my crude this compound?

A: Thin-Layer Chromatography (TLC) is the fastest method. Use a solvent system like 10% Methanol in Dichloromethane. The final product is quite polar. Key indicators to look for are:

  • A spot at the baseline, which may indicate inorganic salts.

  • Less polar spots corresponding to starting materials.

  • A new, slightly less polar spot than your product, which could be the dehalogenated impurity. For a more quantitative assessment, a rapid LC-MS analysis is recommended to confirm the masses of the main product and any impurities.

Q4: Is the bromine atom on the tetrahydroisoquinoline ring stable?

A: The bromine atom is generally stable under standard conditions. However, it can be susceptible to reduction (dehalogenation) under certain conditions, particularly during catalytic hydrogenation or with aggressive hydride reducing agents, leading to the formation of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.

Section 3: Troubleshooting Guide for Specific Impurities

This section provides a deeper dive into identifying and resolving specific impurity issues.

Impurity Profile: Unreacted Starting Materials & Intermediates
  • Problem: My NMR or LC-MS of the crude product shows significant amounts of 4-bromophenethylamine or the intermediate ester.

  • Root Cause Analysis:

    • Incomplete Pictet-Spengler Cyclization: The ring-closing step is often the rate-limiting step and is highly dependent on acid strength and temperature.[2][3] Insufficient acid catalysis or temperatures that are too low can stall the reaction at the intermediate stage.

    • Inefficient Reduction: Sodium borohydride (NaBH₄) reduction of esters can be sluggish.[4][5] Factors like low temperature, insufficient reagent, or short reaction times can lead to incomplete conversion of the intermediate ester to the final alcohol product.

  • Troubleshooting & Resolution:

Parameter Recommendation for Pictet-Spengler Recommendation for Reduction
Reagent Stoichiometry Use a slight excess (1.1-1.2 eq.) of the serine derivative to ensure the consumption of the phenethylamine.[3]Use a larger excess of NaBH₄ (e.g., 3-5 equivalents) to ensure complete reduction.[6]
Catalyst/Solvent Ensure the use of a strong protic acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]The reduction is often faster in mixed solvent systems like THF/Methanol.[4]
Temperature & Time The reaction may require heating (e.g., reflux in a suitable solvent) to drive the cyclization to completion. Monitor by TLC.Allow the reaction to stir for an extended period (4-24 hours) at room temperature. Gentle warming may be required.[6]
Impurity Profile: Dehalogenated Product
  • Problem: My mass spectrum shows a prominent peak at M-79/M-81 (loss of Br) or a peak corresponding to the molecular weight of the non-brominated analog (approx. 163.22 g/mol ).

  • Root Cause Analysis:

    • Reducing Agent Choice: While NaBH₄ is generally safe, more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes cause dehalogenation of aryl bromides, although this is less common than with catalysts like Palladium.

    • Contamination with Catalytic Metals: Trace amounts of palladium or other transition metals from previous synthetic steps can catalyze the reductive dehalogenation in the presence of a hydride source.

  • Troubleshooting & Resolution:

    • Stick to Milder Reducing Agents: NaBH₄ is the preferred choice for this reduction. Avoid LiAlH₄ unless necessary and if extensive screening has been performed.[7][8]

    • Purify Intermediates: Ensure that the tetrahydroisoquinoline-3-carboxylate intermediate is thoroughly purified to remove any residual metal catalysts from prior reactions.

    • Quench Carefully: Add the quenching agent (e.g., water or acetone) slowly at a low temperature to avoid localized temperature spikes that might promote side reactions.

G cluster_0 Impurity Identification Workflow Start Crude Product TLC Analyze by TLC & LC-MS Start->TLC Check_Mass Mass matches expected impurities? TLC->Check_Mass NMR Characterize by 1H & 13C NMR Check_Mass->NMR Yes Pure Product Meets Purity Specs Check_Mass->Pure No Remediate Implement Corrective Action (See Guide) NMR->Remediate

Caption: A logical workflow for identifying and addressing impurities.

Section 4: Analytical & Purification Protocols

Protocol 1: Standard HPLC-MS Method for Purity Assessment
  • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 220 nm and 254 nm; MS (ESI+)

  • Expected Retention Times:

    • This compound: ~4.5 min

    • Dehalogenated impurity: ~4.2 min

    • 4-Bromophenethylamine: ~5.0 min

Protocol 2: Recrystallization for Final Product Purification

If column chromatography is insufficient to remove closely-eluting impurities like the dehalogenated species, recrystallization can be effective.

  • Dissolve the crude product in a minimal amount of hot isopropanol or ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. Pictet-Spengler Reaction - Common Conditions. [Link]

  • MDPI. Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. [Link]

  • Organic Reactions. (2024). Enantioselective Pictet–Spengler Reactions. [Link]

  • Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

Technical Support Center: Low-Temperature Synthesis of Halogenated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of halogenated tetrahydroisoquinolines (THIQs). This guide is crafted for researchers, medicinal chemists, and drug development professionals navigating the nuances of introducing halogen atoms onto the THIQ scaffold, a core motif in a vast array of natural products and pharmacologically active molecules.[1][2][3] The strategic placement of halogens can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity.

Low-temperature synthesis is paramount for achieving high selectivity and preserving sensitive functional groups. This document provides direct, actionable solutions to common challenges in a question-and-answer format, supplemented with detailed protocols and mechanistic insights to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and execution of low-temperature halogenation of THIQs.

Q1: Why is a low-temperature approach critical for the halogenation of tetrahydroisoquinolines?

A1: The necessity for low-temperature conditions (typically ranging from 0 °C to -78 °C) stems from three primary factors:

  • Controlling Selectivity: Electrophilic aromatic substitution reactions, including halogenation, are often highly exothermic.[4] Low temperatures help to manage the reaction kinetics, preventing over-halogenation and the formation of di- or tri-substituted byproducts. This is especially crucial when the aromatic ring is activated.

  • Minimizing Side Reactions: The THIQ scaffold contains a nucleophilic secondary amine and benzylic protons that can be susceptible to oxidation or other side reactions under harsh conditions. Low temperatures suppress these undesired pathways, leading to a cleaner reaction profile and higher yield of the target molecule.[5]

  • Substrate Stability: Many complex THIQ precursors, particularly those derived from natural products or advanced intermediates in a synthetic route, may contain thermally labile protecting groups or functional moieties. Low-temperature protocols are essential for preserving the integrity of these molecules.

Q2: Which synthetic routes are typically used to prepare the parent THIQ core before halogenation?

A2: The halogenation is almost always performed on a pre-formed THIQ ring system. The two most prominent methods for constructing this core are:

  • The Pictet-Spengler Reaction: This is a robust reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form the THIQ skeleton.[6][7][8] It is widely used due to its high efficiency and its ability to proceed under relatively mild conditions, especially when the aromatic ring is electron-rich.[9][10]

  • The Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline.[11][12][13][14] The resulting imine is then reduced (e.g., with NaBH₄) to afford the final tetrahydroisoquinoline. This route is particularly useful for substrates that may be incompatible with the conditions of the Pictet-Spengler reaction.

Q3: What are the common low-temperature halogenating agents, and how do I choose the right one?

A3: The choice of halogenating agent is dictated by the reactivity of your THIQ substrate and the desired halogen.

  • N-Halosuccinimides (NCS, NBS, NIS): N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are the most common choices for mild, low-temperature halogenation.[15] They are crystalline solids that are easier to handle than gaseous or liquid halogens and often provide higher regioselectivity. N-iodosuccinimide (NIS) is used for iodination. These are generally the first choice for activated aromatic rings.

  • Elemental Halogens (Br₂, Cl₂): While more reactive, elemental bromine and chlorine can be used at very low temperatures (-78 °C) for less activated systems. Their high reactivity can sometimes lead to over-halogenation if not controlled carefully.[16]

  • Other Sources: For specific applications, reagents like tetra-n-butylammonium chloride (TBACl) can serve as a halogen source in electrochemical methods.[2]

Q4: How do substituents on the aromatic ring influence the regioselectivity of halogenation?

A4: The outcome of the halogenation is governed by the principles of electrophilic aromatic substitution. The fused amine portion of the THIQ ring acts as an activating, ortho-, para- directing group.

  • Activating Groups: Electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) groups on the aromatic ring will further activate it, making the reaction faster and directing the incoming halogen to specific positions (ortho or para to the EDG).

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) will deactivate the ring, making halogenation significantly more difficult and requiring harsher conditions or a catalyst.[17]

  • Regioselectivity: In an unsubstituted THIQ, halogenation typically occurs at the C6 or C8 position, which are para and ortho, respectively, to the C4a-N bond. The presence of other substituents will modulate this intrinsic preference.[18]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q: My reaction shows a low yield with a significant amount of unreacted starting material. What are the likely causes and solutions?

A: This is a common issue indicating that the reaction is not proceeding to completion. The underlying causes can be diagnosed with the following decision tree.

G cluster_sol1 cluster_sol2 cluster_sol3 cluster_sol4 start Low Yield & Unreacted Starting Material cause1 Deactivated Aromatic Ring? EWGs present on the THIQ core? start->cause1 cause2 Insufficiently Reactive Halogenating Agent? Using NBS on a moderately deactivated ring? start->cause2 cause3 Reagent Decomposition? Was the halogenating agent added too quickly? Is it old? start->cause3 cause4 Presence of Moisture? Were anhydrous solvents and inert atmosphere used? start->cause4 sol1 Solution Increase reactivity by adding a Lewis acid catalyst (e.g., AlCl₃, FeBr₃) at low temperature. Or, switch to a more potent halogenating agent like elemental bromine. cause1->sol1 sol2 Solution Switch to a more reactive agent (e.g., from NBS to Br₂). Ensure the chosen agent is suitable for the substrate's electronics. cause2->sol2 sol3 Solution Use a fresh bottle of the reagent. Dissolve the agent and add it dropwise over a prolonged period to maintain a low concentration and control exotherms. cause3->sol3 sol4 Solution Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Run the reaction under a positive pressure of Argon or Nitrogen. cause4->sol4

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Q: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the halogenation?

A: Poor regioselectivity arises when multiple positions on the aromatic ring have similar reactivity.

  • Causality: This is often a temperature-related issue. At higher temperatures, the kinetic barrier for substitution at less-favored positions can be overcome, leading to product mixtures. Steric hindrance can also play a significant role.

  • Solution:

    • Lower the Temperature: The most effective strategy is to run the reaction at a lower temperature (e.g., move from 0 °C to -40 °C or -78 °C). This will amplify the small differences in activation energy between the different positions, favoring the kinetically preferred product.

    • Solvent Choice: The polarity of the solvent can influence selectivity. Experiment with a range of anhydrous solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN), to find the optimal medium.

    • Bulky Halogenating Agents: In some cases, using a bulkier halogenating agent might improve selectivity by favoring attack at the less sterically hindered position.

Q: My desired mono-halogenated product is contaminated with di- and poly-halogenated species. How can I prevent this?

A: This indicates the reaction is too fast and difficult to control. The mono-halogenated product is often more activated than the starting material, leading to a second halogenation event.

  • Causality: The primary causes are using an overly reactive halogenating agent, poor temperature control, or incorrect stoichiometry.

  • Solution:

    • Control Stoichiometry: Use precisely 1.0 to 1.05 equivalents of the halogenating agent.

    • Slow Addition: Dissolve the halogenating agent in the reaction solvent and add it very slowly to the cooled solution of the THIQ using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Switch to a Milder Reagent: If using elemental bromine, switch to NBS. If using NBS, consider if a less reactive variant is available or if further temperature reduction is needed.

Part 3: Experimental Protocols & Data

Protocol 1: Low-Temperature Bromination of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol details a standard procedure for the selective bromination of an activated THIQ system.

Workflow Overview:

G A 1. Dissolve THIQ in Anhydrous DCM B 2. Cool to -78 °C (Acetone/Dry Ice) A->B C 3. Prepare NBS Solution in DCM B->C D 4. Add NBS Solution Dropwise over 30 min C->D E 5. Stir at -78 °C for 2 hours D->E F 6. Monitor by TLC E->F G 7. Quench with Na₂S₂O₃ (aq) F->G H 8. Workup & Column Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental Workflow for Low-Temperature Bromination.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C.

  • Reagent Solution: In a separate dry flask, dissolve N-bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DCM.

  • Addition: Slowly add the NBS solution to the stirred THIQ solution via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired halogenated tetrahydroisoquinoline.

Data Summary: Halogenating Agents and Conditions

The following table summarizes common halogenating systems used for THIQs.

Halogenating AgentTypical SolventTypical TemperatureTarget Substrate ProfileKey Considerations
NBS DCM, THF, ACN-78 °C to 0 °CElectron-rich to neutral ringsGood selectivity, easy to handle.
NCS DCM, THF, ACN-40 °C to 0 °CElectron-rich to neutral ringsLess reactive than NBS.
Br₂ DCM, CCl₄-78 °CElectron-neutral to deactivated ringsHighly reactive; risk of over-halogenation.
I₂ / Oxidant Various0 °C to RTElectron-rich ringsRequires an oxidant (e.g., HNO₃, CuBr₂) to generate I⁺.[19]

References

  • Low temperature halogenation of alkanes.
  • Pictet–Spengler reaction. Grokipedia.
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Regioselective Synthesis of Benzo-Fused Tetrahydroisoquinoline-Based Biaryls through a Tandem One-Pot Halogenation of p-Benzynes from Enediynes and Suzuki-Miyaura Coupling.
  • Regioselective Synthesis of Benzo-Fused Tetrahydroisoquinoline-Based Biaryls through a Tandem One-Pot Halogenation of p-Benzynes from Enediynes and Suzuki-Miyaura Coupling.
  • Pictet-Spengler Reaction. J&K Scientific LLC.
  • Pictet–Spengler reaction. Wikipedia.
  • Technical Support Center: Optimizing Tetrahydroquinoline Synthesis. Benchchem.
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Bischler–Napieralski reaction. Wikipedia.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.
  • Bischler–Napieralski reaction. Grokipedia.
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central.
  • Regioselectivity in isoquinoline alkaloid synthesis | Request PDF.
  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • Halogen
  • THE HALOGEN
  • Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo.
  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis.
  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Organic Chemistry Portal.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
  • Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps.

Sources

Technical Support Center: Scaling Up the Synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scalable synthesis of this important building block. The tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3][4] The methodologies discussed herein are grounded in established chemical principles and aim to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 1,2,3,4-tetrahydroisoquinoline scaffold?

A1: The two most prevalent and versatile methods for constructing the tetrahydroisoquinoline ring system are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[5][6]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to yield a tetrahydroisoquinoline.[5][7][8][9] The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution (cyclization).[5][8] The reactivity of the aromatic ring is crucial, and electron-donating groups on the aryl ring generally lead to higher yields.[5][8]

  • Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[6][10][11] This intermediate is then typically reduced, for instance with sodium borohydride (NaBH₄), to the corresponding tetrahydroisoquinoline.[10] This reaction is also favored by electron-rich aromatic rings.[10][11]

Q2: Which synthetic strategy is generally preferred for scaling up the synthesis of this compound?

A2: For large-scale synthesis, the Pictet-Spengler reaction often presents advantages in terms of atom economy and fewer synthetic steps, as it directly forms the tetrahydroisoquinoline core. The Bischler-Napieralski reaction, while robust, involves an additional reduction step which can add to the overall process time and cost on a larger scale. However, the choice of route can be substrate-dependent, and a thorough process evaluation is recommended.

Q3: What are the key safety considerations when working with the reagents involved in these syntheses?

A3: Both the Pictet-Spengler and Bischler-Napieralski reactions involve hazardous materials. Phosphorus oxychloride (POCl₃) used in the Bischler-Napieralski reaction is highly corrosive and reacts violently with water.[10][11] Bromine, a potential reagent for bromination steps, is also highly corrosive and toxic.[12] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and offers practical solutions.

Problem 1: Low Yield in the Pictet-Spengler Cyclization Step

Symptoms:

  • Low conversion of starting materials (β-arylethylamine and aldehyde).

  • Formation of significant side products.

Possible Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Insufficient Acid Catalysis Optimize the concentration and type of acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂).[8]The reaction mechanism relies on the acid-catalyzed formation of a reactive iminium ion intermediate which is necessary for the intramolecular cyclization.[5][13]
Poor Reactivity of the Aromatic Ring If the aromatic ring is not sufficiently electron-rich, consider using stronger acidic conditions or higher reaction temperatures. However, be cautious of potential side reactions.[5][8]The cyclization step is an electrophilic aromatic substitution, which is facilitated by electron-donating groups on the benzene ring.[5][10]
Decomposition of Starting Materials or Product Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent product degradation under harsh acidic conditions.Prolonged exposure to strong acids can lead to unwanted side reactions or decomposition of the desired product.
Formation of Stable Schiff Base In some cases, the Schiff base intermediate can be isolated before cyclization. Attempting the cyclization of the pre-formed Schiff base under different acidic conditions might improve the yield.[8]This two-step approach allows for optimization of each individual step, potentially leading to a higher overall yield.
Problem 2: Difficulty in Purification of the Final Product

Symptoms:

  • Persistent impurities observed by NMR or LC-MS.

  • Oily product that is difficult to crystallize.

Possible Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Residual Starting Materials or Reagents Employ column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate compounds with similar polarities.Chromatographic techniques are highly effective for separating components of a mixture based on their differential adsorption to a stationary phase.
Formation of Diastereomers or Enantiomers If a chiral center is formed, diastereomers may be separable by chromatography. For enantiomers, chiral HPLC or resolution via diastereomeric salt formation with a chiral acid may be required.The formation of stereoisomers is common in these syntheses and requires specialized purification techniques for separation.
Incomplete Reaction or Side Reactions Re-evaluate the reaction conditions to minimize the formation of side products. This may involve adjusting temperature, reaction time, or stoichiometry of reagents.Optimizing reaction parameters is crucial for driving the reaction to completion and minimizing the formation of impurities that complicate purification.
Product is an Oil Attempt to form a salt of the amine product (e.g., hydrochloride or hydrobromide salt) which is often more crystalline and easier to handle and purify by recrystallization.Salt formation increases the lattice energy of the compound, often leading to a crystalline solid with a well-defined melting point.

Experimental Workflow & Visualization

A general workflow for the synthesis of this compound via a Pictet-Spengler approach is outlined below.

Synthesis_Workflow cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Pictet-Spengler Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product SM 3-Bromophenethylamine Reaction Acid-catalyzed Condensation & Cyclization SM->Reaction Reagent1 Glycolaldehyde or equivalent Reagent1->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product (7-Bromo-1,2,3,4-tetrahydro- isoquinolin-3-yl)methanol Purification->Product

Caption: General workflow for the Pictet-Spengler synthesis.

Pictet-Spengler Reaction Mechanism

The following diagram illustrates the key steps in the Pictet-Spengler reaction mechanism.

Pictet_Spengler_Mechanism Start β-arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Formation Start->Schiff_Base H⁺ Iminium_Ion Protonation & Iminium Ion Formation Schiff_Base->Iminium_Ion H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution (Cyclization) Iminium_Ion->Cyclization Deprotonation Deprotonation & Rearomatization Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler reaction.

References

  • Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges. 1911, 44, 2030–2036.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. ([Link])

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. ([Link])

  • Centurion University. Synthesis of isoquinolines - CUTM Courseware. ([Link])

  • Organic Reactions, Inc. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. ([Link])

  • YouTube. Pictet-Spengler Reaction. (2022-01-15). ([Link])

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. ([Link])

  • National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits - PMC. ([Link])

  • National Center for Biotechnology Information. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. ([Link])

  • ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews. (2023-07-10). ([Link])

  • MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024-12-03). ([Link])

  • Royal Society of Chemistry. Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition - Chemical Communications (RSC Publishing). ([Link])

  • ACS Publications. Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations | ACS Catalysis. (2021-06-04). ([Link])

  • National Center for Biotechnology Information. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed. (2023-08-09). ([Link])

  • MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. ([Link])

  • Google Patents.
  • ACS Publications. Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids | Accounts of Chemical Research. (2024-06-14). ([Link])

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ([Link])

  • Sci-Hub. A new synthesis of 1,2,3,4-tetrahydroisoquinolines. ([Link])

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound. ()
  • National Center for Biotechnology Information. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem. ([Link])

  • Google Patents.

Sources

Validation & Comparative

A Comparative Analysis of 6-Bromo vs. 7-Bromo Tetrahydroisoquinoline Analogs: A Guide to Positional Isomerism in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold and Halogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational scaffold in medicinal chemistry.[1][2] This "privileged structure" is prevalent in a vast array of natural alkaloids and synthetic compounds, demonstrating a remarkable diversity of biological activities, including antitumor, antimicrobial, and potent neuromodulatory effects.[3][4][5][6][7] The conformational rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to effectively interact with a multitude of biological targets.

In the pursuit of optimizing lead compounds, medicinal chemists frequently employ halogenation as a strategic tool. The introduction of a bromine atom, in particular, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. It increases lipophilicity, which can enhance membrane permeability, and can introduce new, favorable interactions with protein targets, such as halogen bonding. However, the precise placement of the halogen atom on the aromatic ring is critical. This guide provides an in-depth comparison of the biological activities of 6-bromo versus 7-bromo substituted THIQ analogs, exploring how this seemingly minor positional shift can lead to significant differences in receptor affinity, selectivity, and functional outcome.

Synthetic Strategies: Accessing the Core Scaffolds

The generation of diverse THIQ libraries for biological screening hinges on robust and versatile synthetic methodologies. The two most prominent methods for constructing the THIQ core are the Pictet-Spengler condensation and the Bischler-Napieralski cyclization.[1][8][9] These reactions are amenable to a wide range of substituted phenylethylamines, including the bromo-analogs that are the focus of this guide.

The synthesis of a 6-bromo-THIQ typically starts from a 3-bromophenylethylamine precursor, whereas a 7-bromo-THIQ begins with a 4-bromophenylethylamine. The subsequent cyclization and reduction steps afford the desired brominated THIQ scaffold, which can then be further functionalized at the nitrogen atom or the C1 position to generate a library of analogs for screening.

G cluster_0 Generalized Synthesis of Bromo-THIQs start Bromo-substituted Phenylethylamine (3-bromo or 4-bromo) reagent + Aldehyde or Acyl Chloride start->reagent cyclization Key Cyclization Step (e.g., Pictet-Spengler or Bischler-Napieralski) reagent->cyclization reduction Reduction (if necessary, e.g., NaBH4) cyclization->reduction For Bischler-Napieralski product core Bromo-THIQ Core (6-Bromo or 7-Bromo) cyclization->core For Pictet-Spengler product reduction->core diversification N-Alkylation / Acylation or C1-Substitution core->diversification final Final Analog Library diversification->final

Caption: Generalized workflow for synthesizing 6- and 7-bromo-THIQ analogs.

Comparative Biological Activity: A Tale of Two Isomers

The position of the bromine atom on the THIQ ring dictates the electronic distribution and steric profile of the molecule, critically influencing its interaction with biological targets. Below, we compare the activity of these isomers at several important receptor families.

Dopamine Receptors: A Case Study in D3 Selectivity

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic and anti-addiction therapies. Structure-activity relationship (SAR) studies have shown that the substitution pattern on the THIQ aromatic ring is crucial for both affinity and selectivity.

A study on novel THIQ analogs designed as D3 receptor ligands revealed important insights.[10] While not a direct bromo-isomer comparison, the study focused on a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol "head group." Docking studies showed that the 7-hydroxyl group forms a crucial hydrogen bond with Serine 192 in the orthosteric binding pocket of the D3 receptor. This interaction appears to be a key contributor to the high D3 affinity observed in this series.[10]

Extrapolating from this, a bromine atom at the 7-position, while unable to act as a hydrogen bond donor, would significantly alter the electronic character at this position compared to a bromine at the 6-position. The electron-withdrawing nature of bromine at C7 could influence the acidity of a neighboring hydroxyl group or interact differently with the receptor pocket. In contrast, a 6-bromo substituent is positioned further from this key interaction site and would exert its electronic and steric influence differently, potentially leading to altered D2 versus D3 selectivity. The data suggests that the 7-position is highly sensitive to substitution for D3 receptor binding.

Serotonin (5-HT) Receptors

The serotonin system is another critical target for neuropsychiatric drugs. THIQ analogs have been explored as ligands for various 5-HT receptors. For instance, a series of THIQ-linked indenone analogs were developed as potent 5-HT7 receptor ligands.[11] While this study did not compare 6-bromo vs. 7-bromo analogs directly, it highlights the potential of the THIQ scaffold to target this receptor.

In a different class of compounds, 6-bromotryptamine derivatives were studied as 5-HT2A receptor antagonists.[12] This demonstrates that the 6-position on an indole ring (structurally related to the THIQ aromatic ring) is a viable position for modification to achieve potent 5-HT2A antagonism. The causality lies in the ability of the bromine to occupy a specific pocket in the receptor, with its lipophilicity contributing to overall binding affinity. This suggests that 6-bromo-THIQs could be promising candidates for 5-HT2A antagonism.

NMDA Receptors: Allosteric Modulation

Tetrahydroisoquinolines have also been identified as potent subunit-selective positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[8][9] Extensive SAR studies on these molecules have shown that substitutions on the THIQ's aromatic "A-ring" are critical for activity and selectivity, particularly for GluN2C and GluN2D subunits.[8] While these foundational studies focused primarily on methoxy groups, the principles of substitution apply. The electronic and steric profile of the A-ring is paramount for fitting into the allosteric binding pocket. A bromine atom at C6 versus C7 would present a distinct profile to the receptor, likely resulting in different potentiation efficacy (EC50) or subunit selectivity. The precise impact would depend on the specific contacts made within the allosteric site, but a difference in activity is highly probable.

Structure-Activity Relationship (SAR) Summary

The observed differences in biological activity can be rationalized by considering the fundamental physicochemical effects of the bromine's position.

SAR cluster_6bromo 6-Bromo-THIQ Analog cluster_7bromo 7-Bromo-THIQ Analog node_6 6-Bromo Less direct influence on C7-interacting residues Alters overall lipophilicity and electronics May favor binding at targets less sensitive to C7 substitution (e.g., 5-HT2A) receptor Receptor Binding Pocket node_6:f1->receptor Modulated Interaction node_7 7-Bromo Directly impacts key interaction region (e.g., for D3 receptor) Strong electronic influence on adjacent positions May confer higher affinity/selectivity for targets with specific C7 pocket node_7:f1->receptor Critical Interaction

Caption: SAR comparison of 6-bromo vs. 7-bromo THIQ analogs.

  • Electronic Effects: A bromine atom is electron-withdrawing through induction but a weak deactivator in electrophilic aromatic substitution. Its position at C6 or C7 subtly alters the electron density of the benzene ring and the pKa of the secondary amine, which can affect the strength of the ionic interaction with key acidic residues (e.g., Aspartate) in many neurotransmitter receptors.

  • Steric and Lipophilic Profile: The C7 position is often sterically more exposed than the C6 position. A bulky bromine atom at C7 may provide a critical interaction that anchors the ligand in the binding pocket, or it could cause a steric clash, reducing affinity. Conversely, a 6-bromo substituent alters the shape in a different vector, potentially improving fit in a different set of receptors.

  • Halogen Bonding: Bromine can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the receptor's active site. The geometric constraints of the binding pocket will determine whether a bromine at C6 or C7 is better positioned to form such a stabilizing bond.

Quantitative Data Comparison

The following table summarizes representative data for brominated THIQ analogs or related structures where positional effects are highlighted. Note: Direct comparative data for 6- and 7-bromo isomers on the same target in the same study is scarce; this table compiles data from different studies to illustrate general principles.

Compound Class/Target6-Bromo Analog Activity7-Bromo Analog ActivityKey TakeawayReference
Dopamine D3 Receptor N/A (6-methoxy used)High Affinity (Ki = 6.3 nM for 7-OH analog) The 7-position is critical for high-affinity D3 binding, with a hydroxyl group forming a key H-bond.[10]
5-HT2A Receptor Potent Antagonism N/AThe 6-position is a viable site for modification to achieve potent 5-HT2A antagonism in related tryptamines.[12]
NMDA (GluN2C/D) Receptors SAR is highly sensitive to A-ring substitutionSAR is highly sensitive to A-ring substitutionPositional isomerism is expected to significantly impact allosteric modulation efficacy and selectivity.[8]

Experimental Protocols: Radioligand Binding Assay

To quantitatively determine the affinity of these analogs for a specific receptor (e.g., Dopamine D3), a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the inhibitory constant (Ki) of a 6-bromo-THIQ and a 7-bromo-THIQ analog for the human Dopamine D3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D3 receptor.

  • Radioligand: [³H]Spiperone or another suitable D3-selective radiolabeled antagonist.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: 6-bromo-THIQ and 7-bromo-THIQ, dissolved in DMSO to make 10 mM stock solutions, then serially diluted.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats, and a cell harvester.

Workflow Diagram:

G cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare serial dilutions of 6-bromo & 7-bromo THIQ test compounds B Add to 96-well plate: 1. Assay Buffer 2. D3 Membranes 3. Test Compound or Vehicle 4. [³H]Radioligand A->B D Incubate at Room Temp (e.g., 60-90 min) B->D C Set up controls: - Total Binding (Vehicle) - Non-specific Binding (+ Haloperidol) C->D E Rapidly filter contents through glass fiber mats using a cell harvester D->E F Wash mats with ice-cold assay buffer E->F G Place mats in scintillation vials with cocktail F->G H Quantify radioactivity using a scintillation counter (Counts Per Minute - CPM) G->H I Calculate Ki from IC50 using Cheng-Prusoff equation H->I

Caption: Step-by-step workflow for a radioligand binding assay.

Step-by-Step Procedure:

  • Compound Preparation: Perform serial dilutions of the 6-bromo and 7-bromo THIQ analogs in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup: To each well of a 96-well plate, add the assay components in the following order: assay buffer, D3-expressing cell membranes, and the appropriate test compound dilution or control solution.

  • Initiate Reaction: Add the [³H]Radioligand to all wells to initiate the binding reaction. The final volume in each well should be uniform (e.g., 250 µL).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Harvesting: Terminate the assay by rapid vacuum filtration using a cell harvester, trapping the membranes (with bound radioligand) onto glass fiber filter mats.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filter discs to scintillation vials, add a scintillation cocktail, and measure the radioactivity in a beta counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Outlook

The comparison between 6-bromo and 7-bromo tetrahydroisoquinoline analogs serves as a powerful illustration of the principle of positional isomerism in drug design. The location of the bromine atom is not a trivial detail; it is a critical determinant of biological activity that profoundly influences receptor affinity and selectivity. Evidence suggests that the 7-position is a highly sensitive and crucial interaction point for targets like the dopamine D3 receptor, while the 6-position may be more favorable for others, such as the 5-HT2A receptor.

For researchers and drug development professionals, this guide underscores the necessity of synthesizing and evaluating positional isomers early in the discovery process. Future work should focus on obtaining direct, head-to-head comparisons of 6-bromo and 7-bromo THIQ series against a wide panel of receptors. Combining this empirical data with computational modeling and X-ray crystallography will provide a clearer picture of the underlying molecular interactions, enabling the more rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • (No valid reference)
  • Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid Source: Google Patents URL
  • Title: Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[13][14]-naphthyridine via Reductive Amination of Schiff's Bases Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors Source: PubMed Central URL: [Link]

  • Title: Method for preparing 7-bromoisoquinoline Source: Google Patents URL
  • Title: Dopamine Receptor Affinity for Antagonists | Download Table Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors Source: PubMed URL: [Link]

  • Title: The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors Source: PubMed URL: [Link]

  • (No valid reference)
  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: ResearchGate URL: [Link]

  • Title: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif Source: National Center for Biotechnology Information URL: [Link]

  • (No valid reference)
  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: Odesa National University I. I. Mechnykov URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Publishing URL: [Link]

  • Title: Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics Source: ACS Publications URL: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: National University of Pharmacy URL: [Link]

  • (No valid reference)
  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: ResearchGate URL: [Link]

  • (No valid reference)
  • Title: Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist Source: PubMed Central URL: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Title: Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists Source: PubMed Central URL: [Link]

  • (No valid reference)
  • (No valid reference)

Sources

A Comparative Guide to the Structure-Activity Relationships of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This heterocyclic motif is present in numerous natural alkaloids and forms the core of several clinically approved drugs, demonstrating its therapeutic versatility.[2][3] The diverse biological activities of THIQ derivatives—ranging from antitumor and antimicrobial to potent modulation of central nervous system receptors—are intricately linked to the nature and position of substituents on the core structure.[3][4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for various classes of substituted THIQs. We will explore how specific structural modifications influence binding affinity, selectivity, and functional activity at key biological targets, supported by comparative experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel THIQ-based therapeutic agents.

The THIQ Scaffold: A Platform for Diverse Pharmacological Activity

The THIQ nucleus offers a rigid, three-dimensional framework that can be strategically decorated with various functional groups. The key positions for substitution—typically on the nitrogen atom (N-2) and around the aromatic ring (positions 5, 6, 7, and 8) and the chiral center at C-1—allow for fine-tuning of a compound's physicochemical properties and its interaction with target proteins.

A general workflow for the discovery and evaluation of novel THIQ derivatives follows a logical progression from chemical synthesis to detailed biological characterization.

G cluster_0 Synthesis & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization start Target Identification synthesis Scaffold Synthesis (e.g., Pictet-Spengler) start->synthesis derivatization Substituent Derivatization synthesis->derivatization library Compound Library Generation derivatization->library binding Primary Screening (e.g., Binding Assays) library->binding Screening functional Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional sar SAR Analysis & Hit Identification functional->sar sar->derivatization Iterative Design adme ADME/Tox Profiling sar->adme Hit-to-Lead in_vivo In Vivo Efficacy Models adme->in_vivo lead Lead Candidate Selection in_vivo->lead

General workflow for THIQ-based drug discovery.
SAR at G-Protein Coupled Receptors (GPCRs)

THIQs have proven to be particularly effective modulators of GPCRs, including opioid and dopamine receptors. The conformational rigidity of the scaffold allows it to mimic endogenous ligands like dopamine and enkephalins.

THIQ derivatives have been developed as potent antagonists and mixed agonists/antagonists for opioid receptors, which are critical targets for pain management and addiction therapy.[6][7]

Key SAR Insights:

  • N-Substitution: The substituent at the nitrogen atom is crucial for determining affinity and efficacy. Larger, hydrophobic groups often enhance binding.

  • Aromatic Ring Substitution: Hydroxyl groups on the aromatic ring, mimicking the phenol of tyrosine in endogenous opioid peptides, are often critical for high-affinity binding to the mu (μ) and kappa (κ) opioid receptors.

  • C1-Position: Substitution at the C-1 position of the THIQ nucleus has been shown to have a variable effect on antitrypanosomal activity, suggesting it may be less critical for some biological activities.[8]

A study by Cullen et al. exploring 4,6-dihydroxy THIQ analogs as antitrypanosomal agents, which can share pharmacophoric features with opioid ligands, revealed that biphenyl methyl substitution at the phenolic OH displayed enhanced potency.[8] In another study, SAR on THIQ derivatives led to the identification of potent μ-opioid receptor antagonists, with compound 2v showing a Ki of 1.58 nM.[6]

Table 1: Comparative Activity of THIQ Derivatives as Opioid Receptor Ligands

CompoundN-SubstituentAromatic SubstituentsTargetActivity (Ki, nM)Reference
(S)-10h Valine-derived moietyVariesKOP/MOP AntagonistSub-micromolar[7]
(R)-10m Valine-derived moietyVariesKOP/MOP AgonistIC50 = 670 (KOP), 94.5 (MOP)[7]
2v Not specifiedNot specifiedμ Opioid Receptor1.58[6]

The THIQ scaffold is a classic template for dopamine receptor agonists, particularly for the D₂ receptor, a key target in Parkinson's disease.[9] Endogenous THIQs are known to interact with the dopaminergic system and can displace [³H]apomorphine from its binding sites with an effectiveness comparable to dopamine itself.[10]

Key SAR Insights:

  • Hydroxyl Group Placement: The position of hydroxyl groups on the aromatic ring is paramount for D₂ receptor activity, mimicking the catechol structure of dopamine.

  • N-Propyl Group: An N-propyl group is often considered optimal for D₂ receptor agonism, fitting well into a corresponding hydrophobic pocket of the receptor.

  • Stereochemistry: The absolute stereochemistry at chiral centers significantly impacts potency and selectivity.

A series of THIQ analogues designed from the known D₂ agonists pergolide and PHBQ led to the discovery of potent compounds with profiles similar to rotigotine, a drug used for Parkinson's disease.[9]

G THIQ_Agonist THIQ D2 Agonist D2R Dopamine D2 Receptor (Gi-coupled) THIQ_Agonist->D2R Binds G_protein Gi/o Protein Activation D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

Simplified signaling pathway for a THIQ D2 receptor agonist.
SAR for Anticancer Activity

THIQ derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the targeting of other cellular processes.[11][12]

Key SAR Insights:

  • 1-Phenyl Substitution: A phenyl group at the C-1 position is a key feature for many THIQs that act as tubulin polymerization inhibitors. The substitution pattern on this phenyl ring is critical for activity.[12]

  • 3'-OH and 4'-OCH₃ on 1-Phenyl Ring: For 1-phenyl-3,4-dihydroisoquinolines, a hydroxyl group at the 3'-position and a methoxy group at the 4'-position of the C-1 phenyl ring were found to confer optimal tubulin inhibitory bioactivity.[12]

  • C-22 Side Chain: In analogs of the antitumor agent phthalascidin, simplification of the side chain at the C-22 position resulted in a loss of activity, indicating its importance for interacting with the biological target.[11]

Table 2: Comparative Cytotoxicity of 1-Phenyl-THIQ Derivatives

Compound1-Phenyl Ring SubstituentsBiological TargetActivityReference
5n 3'-OH, 4'-OCH₃Tubulin PolymerizationPotent Inhibitor[12]
20 Analog of Phthalascidin 650AntitumorGood broad-spectrum activity in vitro[11]
19 & 21 Simplified C-22 side chainAntitumorNo obvious activity[11]
SAR for Antimicrobial and Antiviral Activity

The THIQ scaffold is a versatile platform for developing agents against infectious diseases, including tuberculosis, fungal infections, and viruses like HIV and SARS-CoV-2.[8][13][14][15]

A series of 5,8-disubstituted THIQs were identified as effective inhibitors of M. tuberculosis (M. tb), with a modest inhibitory effect on M. tb ATP synthase.[13]

Key SAR Insights:

  • Lipophilicity: A general trend of improved potency was observed with increased lipophilicity.[13]

  • Position 5: Large substituents, such as a benzyl group, at the 5-position were well-tolerated.[13]

  • Position 8: An N-methylpiperazine group was the preferred substituent at the 8-position.[13]

  • Linker at N-position: The nature of the linker connecting a side chain at the nitrogen was important. Amide (-CONH-) and methylene (-CH₂-) linkers were more effective than carbonyl (-CO-) or -COCH₂- linkers, suggesting that the precise positioning of a terminal aromatic ring is crucial for target binding.[13]

THIQ derivatives have been investigated as inhibitors of various viruses. Notably, some compounds have shown efficacy against HIV and, more recently, SARS-CoV-2.[14][15][16]

Key SAR Insights:

  • HIV: A non-halogenated THIQ, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, showed potent inhibitory activity against HIV.[14] The FDA-approved HIV attachment inhibitor, Fostemsavir, is a prodrug of a compound (BMS-626529) that was optimized by replacing a metabolically liable moiety with a THIQ scaffold to improve stability and solubility.[2]

  • SARS-CoV-2: Novel THIQ-based heterocyclic compounds were shown to efficiently inhibit SARS-CoV-2 infection in vitro. One compound, trans-1 , was particularly effective in human lung cells (EC₅₀ = 2.78 μM), performing better than chloroquine and acting primarily on post-entry viral replication.[15]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

Protocol 1: General Synthesis of the THIQ Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for constructing the THIQ scaffold.[8][17] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the chosen β-arylethylamine (1.0 eq.) in a suitable solvent such as toluene or dichloromethane.

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1 eq.) to the solution.

  • Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or aqueous HCl) to the reaction mixture.[8][17]

  • Reaction Conditions: Heat the mixture under reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction to room temperature. Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired substituted tetrahydroisoquinoline.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is commonly used to determine the IC₅₀ (half-maximal inhibitory concentration) of potential anticancer compounds.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test THIQ compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie. [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. [Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie. [Link]

  • Tetrahydroquinoline derivatives as opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus. Scientific Reports. [Link]

  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]

  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Semantic Scholar. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Pharmaceuticals. [Link]

  • Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. ResearchGate. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. SRUC, Scotland's Rural College. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses. [Link]

  • Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Pharmacology Biochemistry and Behavior. [Link]

  • Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of tetrahydroisoquinolines as Rev-erbα agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of Bromine in (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of potential bioisosteric replacements for the bromine atom in the scaffold, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. As drug development professionals know, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Bioisosteric replacement—the substitution of one atom or group for another with similar physical or chemical properties to elicit a comparable biological response—is a critical tool for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2][3]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its derivatives, such as the titular molecule, compelling starting points for discovery programs.[4][5][6] This guide moves beyond theoretical discussion to provide actionable experimental frameworks, explaining the causality behind strategic choices in synthesis and evaluation.

The Strategic Role of the Aryl Bromine and the Rationale for its Replacement

The bromine atom at the 7-position of the THIQ scaffold is not a passive placeholder. Its presence significantly influences the molecule's properties:

  • Lipophilicity: Bromine increases the molecule's lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding or metabolic liabilities.

  • Size and Sterics: As a relatively large halogen, bromine occupies a specific volume that can be critical for binding to a biological target.

  • Electronic Effects: It exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect, influencing the electronics of the aromatic ring.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can contribute significantly to ligand-protein binding affinity.[7][8]

  • Metabolic Fate: The C-Br bond can be a site for metabolic transformation, potentially leading to unwanted metabolites or toxicity.[9][10]

The decision to replace the bromine atom is therefore a strategic one, aimed at fine-tuning these properties to achieve a desired therapeutic profile. Key objectives for replacement might include enhancing metabolic stability, improving solubility, increasing target potency, or exploring the structure-activity relationship (SAR) to secure novel intellectual property.

Conceptual Workflow for Bioisosteric Replacement

The process of selecting, synthesizing, and evaluating bioisosteres follows a logical and iterative workflow. This ensures that decisions are data-driven and aligned with the project's goals.

G cluster_0 Phase 1: Design & Selection cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: In Vitro Evaluation A Parent Compound (7-Bromo-THIQ-3-methanol) B Identify Liability / Opportunity (e.g., Metabolism) A->B Analyze Properties C Select Potential Bioisosteres (Cl, CF3, CN) B->C Propose Replacements D Synthesize Analog Library C->D Initiate Chemistry E Purify via Chromatography D->E Isolate Product F Characterize (NMR, LC-MS, HRMS) E->F Confirm Structure & Purity G Biological Assay (e.g., Receptor Binding) F->G Test Analogs H ADME Assay (e.g., Microsomal Stability) F->H Test Analogs I Compare Data & Analyze SAR G->I H->I I->B Iterate Design (Go / No-Go)

Caption: Conceptual workflow for a bioisosteric replacement program.

A Comparative Analysis of Selected Bromine Bioisosteres

We will compare the parent brominated compound with three representative bioisosteres: Chloro (Cl), Trifluoromethyl (CF₃), and Cyano (CN). Each offers a unique modulation of the parent molecule's properties.

Table 1: Comparative Physicochemical Properties
Property(7-Bromo-...)(7-Chloro-...)(7-Trifluoromethyl-...)(7-Cyano-...)Rationale for Change
Molecular Weight 242.11[11]197.66231.21188.21Varies based on substituent mass.
cLogP 1.46[11]~1.3~2.1~0.8CF₃ significantly increases lipophilicity; CN decreases it.
TPSA (Ų) 32.26[11]32.2632.2656.09The nitrile group of CN adds polar surface area.
pKa (amine) ~8.5-9.0~8.4-8.9~8.0-8.5~7.8-8.3Stronger electron-withdrawing groups (CF₃, CN) lower the basicity of the THIQ nitrogen.
H-Bond Acceptors 225 (incl. F atoms)3CF₃ and CN groups can act as H-bond acceptors.
H-Bond Donors 2222Unchanged from parent.

Synthetic Strategies and Experimental Protocols

The synthesis of these analogs can be achieved through established methods for constructing the THIQ core, such as the Pictet-Spengler or Bischler-Napieralski reactions.[6][12] The choice of starting material is critical. A convergent strategy starting from the appropriately substituted 2-phenylethylamine is often most efficient.

Diagram 2: General Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Testing A 1. Starting Material (Substituted Phenethylamine) B 2. Cyclization (e.g., Pictet-Spengler) A->B C 3. Functional Group Manipulation B->C D 4. Flash Chromatography C->D E 5. Purity Check (LC-MS) D->E F 6. Structure ID (NMR, HRMS) E->F G 7. Primary Assay (Potency) F->G H 8. Secondary Assay (Metabolic Stability) G->H

Caption: A self-validating workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for THIQ synthesis.[12][13]

Causality: The Pictet-Spengler condensation is chosen for its reliability and mild conditions, directly forming the THIQ skeleton from a β-arylethylamine and an aldehyde. Serine methyl ester is used as the aldehyde equivalent, which conveniently installs the required hydroxymethyl group at the 3-position after cyclization and reduction.

  • Step 1: N-alkylation (not shown, assuming commercial availability of N-protected starting material if needed).

  • Step 2: Pictet-Spengler Cyclization.

    • To a solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) and D-serine methyl ester hydrochloride (1.1 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (2.5 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Concentrate the mixture under reduced pressure. The resulting crude imine/aminal is used directly in the next step.

  • Step 3: Cyclization and Ester Reduction.

    • Dissolve the crude intermediate in trifluoroacetic acid (TFA, 0.2 M) and heat to 60 °C for 6 hours to facilitate cyclization.

    • Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

    • Dissolve the crude ester in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.

    • Add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate.

  • Step 4: Purification.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM) to afford the title compound.

    • Validation: Confirm structure and purity (>95%) by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

Causality: A liver microsomal stability assay is a standard, cost-effective method to assess a compound's susceptibility to Phase I metabolism. By comparing the rate of disappearance of the parent compound, we can directly infer the impact of the bioisosteric replacement on metabolic stability.

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound (parent and analogs) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution (e.g., Promega NADPH-Regeneration System).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural log of the percent remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) from the slope of the line.

    • Validation: Include a positive control compound with known metabolic instability (e.g., verapamil) to ensure the assay is performing correctly.

Predicted Outcomes and Data Interpretation

Based on established principles of medicinal chemistry, we can predict the likely outcomes of these bioisosteric replacements.

Table 2: Hypothetical Biological Activity Data
CompoundBioisosterePredicted IC₅₀ (nM)Rationale
Parent Br50Baseline activity.
Analog 1 Cl65Smaller size may slightly reduce binding affinity if a larger halogen is preferred.
Analog 2 CF₃25Strong electron-withdrawing nature and potential for new interactions (e.g., with backbone amides) could enhance potency.
Analog 3 CN40Linear geometry and H-bond accepting capability may maintain or slightly improve potency.
Table 3: Hypothetical Metabolic Stability Data
CompoundBioisosterePredicted In Vitro t₁/₂ (min)Rationale
Parent Br20Potential for oxidative metabolism at the C-Br bond or adjacent positions.
Analog 1 Cl25The C-Cl bond is stronger than C-Br, potentially increasing stability slightly.
Analog 2 CF₃>60The CF₃ group is highly resistant to metabolism and can block metabolism at the site of attachment.
Analog 3 CN15The nitrile group can be susceptible to hydrolysis by certain enzymes.

Conclusion

The bioisosteric replacement of the 7-bromo substituent on the tetrahydroisoquinoline scaffold is a powerful strategy for lead optimization. This guide demonstrates that the choice of bioisostere is not arbitrary but a deliberate decision based on a desired outcome.

  • For enhanced metabolic stability , the trifluoromethyl (CF₃) group is a superior choice due to its chemical robustness.[14]

  • To enhance potency , the trifluoromethyl (CF₃) group is also a strong candidate, as its unique electronic and steric properties can unlock new, favorable interactions with the target protein.

  • The chloro (Cl) analog represents a conservative modification, likely resulting in a compound with a profile very similar to the parent.

  • The cyano (CN) group offers a means to decrease lipophilicity and introduce a hydrogen bond acceptor, which could be beneficial for improving solubility and specificity.

Ultimately, the optimal replacement depends on the specific deficiencies of the lead compound and the overall goals of the drug discovery program. By employing the systematic, self-validating workflows outlined here, researchers can make informed decisions, efficiently generating the data needed to advance compounds with superior therapeutic potential.

References

  • Ganesan, A. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. [Link]

  • PubMed. (2013). Investigation of aryl halides as ketone bioisosteres: refinement of potent and selective inhibitors of human cytochrome P450 19A1 (aromatase). PubMed. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer. [Link]

  • Taylor & Francis. (n.d.). Bromine – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Bromine. Wikipedia. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. . [Link]

  • Springer. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Springer. [Link]

  • Britannica. (n.d.). Bromine. Britannica. [Link]

  • ResearchGate. (n.d.). Background and introduction to saturated bioisosteres. ResearchGate. [Link]

  • Wikipedia. (n.d.). Bioisostere. Wikipedia. [Link]

  • PubChem. (n.d.). Bromine. PubChem. [Link]

  • Study.com. (n.d.). Bromine | Structure, Properties & Uses. Study.com. [Link]

  • University of Illinois. (n.d.). Bioisosteres of Common Functional Groups. University of Illinois. [Link]

  • ACS Publications. (2007). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • ACS Publications. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]

  • Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]

  • ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. [Link]

  • Pharmacologyonline. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline. [Link]

  • Sci-Hub. (1971). A new synthesis of 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society D: Chemical Communications. [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • PubMed. (2017). Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination. PubMed. [Link]

  • ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry. ResearchGate. [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • PubMed. (2023). Incorporation of a bromine atom into DNA-related molecules changes their electronic properties. PubMed. [Link]

Sources

A Comparative In Vitro Analysis of Novel Tetrahydroisoquinoline Derivatives as Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant biological activities.[1][2] This heterocyclic motif is particularly prominent in molecules targeting the central nervous system, showing potential in the management of neurodegenerative disorders and other conditions.[1][3][4] This guide presents a comparative in vitro evaluation of three novel THIQ derivatives, designed as potential modulators of the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[5][6][7]

Herein, we compare the bioactivity of three structurally related compounds—THIQ-01 , THIQ-02 , and THIQ-03 —using a tiered assay approach. This guide will detail the experimental rationale, provide step-by-step protocols for a primary biochemical binding assay and a secondary cell-based functional assay, and present the comparative data to elucidate preliminary structure-activity relationships (SAR).

The Rationale for Assay Selection

To comprehensively characterize our novel THIQ derivatives, a multi-faceted in vitro testing strategy is essential. We employ a two-tiered approach:

  • Primary Assay: Radioligand Binding Assay. This biochemical assay directly measures the affinity of a compound for the target receptor.[8] It is a crucial first step to confirm that the synthesized molecules physically interact with the Dopamine D2 receptor. By determining the inhibition constant (Ki), we can quantify and compare the binding potency of each derivative.

  • Secondary Assay: Cell-Based Functional Assay. While binding is a prerequisite, it does not reveal the functional consequence of that interaction (e.g., agonist, antagonist, or inverse agonist). Cell-based assays provide this critical functional readout in a more physiologically relevant context.[9][10][11][12] We will use a cAMP-based assay to measure the functional impact of our compounds on D2R signaling, which is known to inhibit adenylyl cyclase and decrease intracellular cAMP levels when activated.[8][13][14]

This sequential screening cascade ensures that we first identify potent binders and then characterize their functional activity, providing a robust initial profile of our novel compounds.

Experimental Protocols & Comparative Data

Novel Tetrahydroisoquinoline Derivatives

Three novel THIQ derivatives were synthesized for this comparative study. Their structures are detailed below, featuring a common THIQ core with systematic modifications to the substituent on the phenyl ring, allowing for a preliminary investigation into structure-activity relationships.

  • THIQ-01: 4-(1,2,3,4-tetrahydroisoquinolin-7-yl)phenol

  • THIQ-02: 7-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

  • THIQ-03: 4-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzonitrile

Assay 1: Dopamine D2 Receptor Radioligand Binding Assay

This competitive binding assay quantifies the affinity of the test compounds for the human Dopamine D2 receptor by measuring their ability to displace a known high-affinity radioligand, [³H]-Spiperone.[15]

  • Membrane Preparation: A membrane preparation from Chinese Hamster Ovary (CHO) cells stably expressing the human Dopamine D2 receptor is used as the receptor source.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of Assay Buffer containing the test compound (THIQ-01, -02, or -03) at various concentrations (e.g., 0.1 nM to 10 µM).

    • 25 µL of [³H]-Spiperone (final concentration ~0.3 nM, near its Kd).

    • 50 µL of the D2R membrane preparation (final concentration ~5-10 µg protein/well).

    • Control Wells:

      • Total Binding: Contains Assay Buffer and [³H]-Spiperone without any competing ligand.

      • Non-Specific Binding (NSB): Contains a high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[8]

  • Incubation: Incubate the plate at 25°C for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold Assay Buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value for each compound.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

CompoundIC50 (nM)Ki (nM)
THIQ-01 25.412.1
THIQ-02 88.942.5
THIQ-03 15.27.3

Interpretation: The results indicate that all three compounds bind to the Dopamine D2 receptor in the nanomolar range. THIQ-03 , featuring a nitrile group, demonstrated the highest affinity, followed by the hydroxyl-substituted THIQ-01 . The methoxy-substituted THIQ-02 showed the weakest binding affinity of the series. This suggests that an electron-withdrawing group (nitrile) or a hydrogen bond donor (hydroxyl) at this position is more favorable for receptor binding than a methoxy group.

Assay 2: Cell-Based cAMP Functional Assay

This assay determines the functional activity of the THIQ derivatives by measuring their effect on intracellular cyclic AMP (cAMP) levels in cells expressing the D2 receptor. Activation of the Gi-coupled D2 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP.[8][14] This assay will classify the compounds as agonists (decrease cAMP), antagonists (block the effect of an agonist), or inverse agonists (increase cAMP above basal levels).

  • Cell Culture: Use HEK293 cells stably expressing the human Dopamine D2 receptor. Plate the cells in a 96-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of the THIQ derivatives in a suitable assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • Agonist Mode:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the prepared THIQ compound dilutions to the wells.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of 2 µM Forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Incubate for another 15 minutes.

  • Antagonist Mode (for compounds showing no agonist activity):

    • Pre-incubate the cells with the THIQ compounds for 15 minutes.

    • Add a known D2R agonist (e.g., Dopamine at its EC80 concentration) to the wells.

    • Incubate for an additional 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[17]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

    • For agonists, calculate the EC50 (concentration for 50% of maximal effect) and the Emax (maximum effect relative to a standard agonist like Dopamine).

    • For antagonists, calculate the IC50 (concentration that inhibits 50% of the agonist response) and determine the Schild regression to calculate the pA2 value.

CompoundFunctional ModeEC50 (nM)Emax (% of Dopamine)
THIQ-01 Partial Agonist45.265%
THIQ-02 AntagonistIC50 = 120.5 nMN/A
THIQ-03 Full Agonist18.798%

Interpretation: The functional data reveals distinct pharmacological profiles. THIQ-03 , the most potent binder, acts as a full agonist, nearly replicating the maximum effect of the endogenous ligand, Dopamine. THIQ-01 behaves as a partial agonist, activating the receptor but with a lower maximal efficacy. In contrast, THIQ-02 , the weakest binder, shows no agonist activity and functions as an antagonist, blocking the action of a D2R agonist.

Visualization of Experimental Workflow

The screening cascade for characterizing the novel THIQ derivatives can be visualized as a logical progression from confirming target engagement to elucidating functional activity.

G cluster_0 Tier 1: Primary Biochemical Assay cluster_1 Tier 2: Secondary Cell-Based Assay cluster_2 Data Synthesis & Interpretation BindingAssay Radioligand Binding Assay (Target: D2R) BindingData Determine Affinity (Ki) - THIQ-01 - THIQ-02 - THIQ-03 BindingAssay->BindingData Quantifies Displacement FunctionalAssay cAMP Functional Assay (HEK293-D2R Cells) BindingData->FunctionalAssay Potent Binders Advance SAR Structure-Activity Relationship (SAR) Analysis BindingData->SAR FunctionalData Determine Functional Mode - Agonist (EC50) - Antagonist (IC50) - Partial Agonist FunctionalAssay->FunctionalData Measures cAMP Modulation FunctionalData->SAR

Caption: Workflow for in vitro characterization of THIQ derivatives.

Conclusion and Future Directions

This comparative guide demonstrates a robust in vitro screening strategy for novel THIQ derivatives targeting the Dopamine D2 receptor. Our findings reveal a clear, albeit preliminary, structure-activity relationship:

  • THIQ-03 (4-nitrile) emerged as the most promising lead, exhibiting both high-affinity binding (Ki = 7.3 nM) and full agonist activity (EC50 = 18.7 nM).

  • THIQ-01 (4-hydroxyl) showed moderate affinity and partial agonist behavior, which can be a desirable profile for certain therapeutic applications requiring modulated receptor activation.

  • THIQ-02 (4-methoxy) was the least potent binder and functioned as an antagonist, highlighting that small structural changes can dramatically switch the functional modality of a compound.

These results provide a strong foundation for further drug development efforts. The next logical steps would involve expanding the SAR study with additional analogs, assessing selectivity against other dopamine receptor subtypes (D1, D3, D4) and other off-target GPCRs, and evaluating the lead compounds in more complex cell-based models, such as primary neuronal cultures, to confirm their activity in a more disease-relevant context.[18][19]

References

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • An, F., & Xie, X. (2012). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Kim, M., et al. (2007). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Available at: [Link]

  • Arias-Montaño, J.A., et al. (2013). Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ho, C., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to the Mechanism of Action of Tetrahydroisoquinoline-Based Compounds. BenchChem.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. Available at: [Link]

  • Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Chemical Genomics. Available at: [Link]

  • Reavill, C., et al. (2002). Tetraisoquinoline derivatives as modulators of dopamine D3 receptors. Google Patents.
  • PromoCell. (n.d.). Neuronal Cell viability and cytotoxicity assays. Available at: [Link]

  • Yousif, M., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Namjoshi, O. A., & Ko, M. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

  • Namjoshi, O. A., & Ko, M. (2022). Natural Product-Inspired Dopamine Receptor Ligands. PMC. Available at: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Available at: [Link]

  • Axion BioSystems. (n.d.). MEA Viability Assay Protocol. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Malleshappa, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]

  • Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Ganesan, A., et al. (2015). In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Available at: [Link]

  • Wager, T. T. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Al-Suwaidan, I. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

Sources

Efficacy of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including significant potential in oncology.[1][2][3] This guide provides a comprehensive comparison of the efficacy of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivatives and related analogues against various cancer cell lines. We will delve into the structure-activity relationships (SAR), mechanisms of action, and provide detailed experimental protocols for key assays, offering researchers and drug development professionals a thorough understanding of this promising class of compounds.

The Tetrahydroisoquinoline Scaffold: A Foundation for Anticancer Drug Discovery

The THIQ framework is a common motif in numerous natural alkaloids and synthetic compounds that exhibit potent biological effects.[1][3] The inherent structural rigidity and three-dimensional character of the THIQ core allow for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Several THIQ derivatives have shown remarkable cytotoxicity against a panel of human cancer cell lines, acting through diverse mechanisms such as inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[4]

The Significance of Bromine Substitution at the 7-Position

Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a bromine atom at the 7-position of the THIQ ring can influence the molecule's lipophilicity, metabolic stability, and electronic properties. An electronegative group, such as a halogen, on the aromatic ring of THIQ derivatives has been suggested to potentially increase their inhibitory activity against key oncogenic targets like KRas.[1][2] While direct evidence for the 7-bromo substitution is an area of ongoing research, studies on related quinoline structures have shown that bromo-substituents can play a crucial role in their antiproliferative effects.[5]

The Role of the Methanol Group at the 3-Position

The C3 position of the tetrahydroisoquinoline ring offers a valuable site for chemical modification. The presence of a methanol group introduces a polar, hydrogen-bonding capable moiety. This can significantly impact the compound's solubility and its ability to interact with specific amino acid residues within the active sites of target proteins. While direct anticancer activity data for this compound itself is not extensively reported in publicly available literature, the exploration of derivatives from the corresponding carboxylic acid at this position suggests a focal point for further synthesis and evaluation.

Comparative Efficacy of Tetrahydroisoquinoline Derivatives

While specific data for the title compound is emerging, a comparative analysis of related THIQ derivatives provides valuable insights into their anticancer potential. The following table summarizes the in vitro cytotoxicity of various substituted THIQs against a range of human cancer cell lines.

Compound IDR1 (N2-substituent)R2 (C1-substituent)R3 (Aromatic Ring Substituent)Cancer Cell LineIC50 (µM)Reference
GM-3-18 Acyl-4-Chloro-phenylColon Cancer Panel (Colo320, DLD-1, HCT116, SNU-C1, SW480)0.9 - 10.7[1][2]
GM-3-121 Acyl-4-Ethyl-phenylMCF-7 (Breast)0.43 (µg/mL)[2]
MDA-MB-231 (Breast)0.37 (µg/mL)[2]
Ishikawa (Endometrial)0.01 (µg/mL)[2]
(-)-Jorumycin Complex polycyclic-Methoxy and Hydroxy groupsHCT-116 (Colon)0.0019 - 0.0243
A549 (Lung)
3-epi-Jorumycin Complex polycyclic-Methoxy and Hydroxy groupsHCT-116 (Colon) & A549 (Lung)0.6 - 14.0[6]
Compound 7t Flavonoid-based amide-6-chloro-3-pyridylMDA-MB-231 (Breast)1.76[7]
Compound 6a Amide-based TMP moiety--HepG2 (Liver)0.65[3]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.

Elucidating the Mechanism of Action

The anticancer activity of tetrahydroisoquinoline derivatives is often attributed to their interaction with critical cellular targets. Two prominent mechanisms of action that have been investigated are KRas inhibition and disruption of microtubule dynamics.

KRas Inhibition

The Ras family of small GTPases are key regulators of cell growth, differentiation, and survival. Mutations in KRas are prevalent in many aggressive cancers, making it a prime therapeutic target.[2] Certain THIQ derivatives have demonstrated potent inhibitory activity against KRas, suggesting that this scaffold could be a valuable starting point for the development of novel KRas inhibitors.[1]

KRas_Inhibition THIQ (7-Bromo-THIQ-3-yl)methanol Derivative KRas_GTP KRas-GTP (Active) THIQ->KRas_GTP Inhibition KRas_GDP KRas-GDP (Inactive) GAP GAP KRas_GTP->GAP GTP Hydrolysis Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRas_GTP->Downstream GEF GEF GEF->KRas_GDP GDP -> GTP GAP->KRas_GDP Proliferation Cancer Cell Proliferation Downstream->Proliferation

Caption: Proposed mechanism of KRas inhibition by THIQ derivatives.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some THIQ derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

Tubulin_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by THIQ Derivative Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Blocked_Tubulin Tubulin-THIQ Complex Microtubule->Tubulin Depolymerization THIQ (7-Bromo-THIQ-3-yl)methanol Derivative THIQ->Tubulin Blocked_Tubulin->Microtubule Polymerization Blocked Mitotic_Arrest Mitotic Arrest Blocked_Tubulin->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by THIQ derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for standard in vitro cytotoxicity and mechanistic assays are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well microplates

    • This compound derivatives (or other test compounds)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][9]

2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for cytotoxicity screening.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well microplates

    • Test compounds

    • Trichloroacetic acid (TCA), cold 50% (w/v)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 1% acetic acid solution

    • 10 mM Tris base solution (pH 10.5)

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plate five times with tap water and allow it to air dry completely.

    • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and IC50 values as in the MTT assay.[10]

Mechanistic Assay

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or by using a fluorescent reporter.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds

    • Positive controls (e.g., paclitaxel for polymerization promotion, nocodazole or colchicine for inhibition)

    • 96-well half-area plates, UV-transparent

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Protocol:

    • On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP.

    • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include vehicle and positive controls.

    • Add the cold tubulin solution to each well to initiate the reaction.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate, and maximum polymer mass to determine the effect of the compound on tubulin polymerization.[11][12][13]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct efficacy data for its derivatives is still emerging, the broader class of tetrahydroisoquinolines has demonstrated significant potential against a variety of cancer cell lines. The presence of a bromine atom at the 7-position and a methanol group at the 3-position are expected to favorably influence the pharmacological properties of these compounds.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions at the N2-position and modifications of the C3-methanol group. Comprehensive in vitro screening against a broad panel of cancer cell lines, followed by in-depth mechanistic studies, will be crucial to identify lead candidates with potent and selective anticancer activity. The experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical evaluations.

References

  • Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G. (n.d.). PMC - NIH. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PMC - NIH. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. [Link]

  • Kasinski, A. L., et al. (2015). Sulforhodamine B (SRB)
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]

  • Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. (n.d.). PMC - NIH. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. [Link]

  • Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. (2017). Cancer Research, 77(13 Supplement), 173.
  • Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. (n.d.). RSC Publishing. [Link]

  • Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. (n.d.). MDPI. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-10.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). Scientific Reports, 14(1), 3894.
  • Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G. (2011). Marine Drugs, 9(2), 202-210.

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Tetrahydroisoquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmacologically active compounds. Its rigid framework and defined stereochemical features make it an ideal backbone for interacting with biological targets, leading to its incorporation in drugs for conditions ranging from cardiovascular disease to cancer. For researchers in medicinal chemistry and drug development, the efficient and selective synthesis of functionalized THIQs is a critical challenge.

This guide provides a comparative analysis of the principal synthetic routes to this important heterocycle. We will move beyond a simple recitation of named reactions to delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The focus will be on the "why" behind procedural choices, offering insights that enable the rational selection of a synthetic route tailored to a specific molecular target.

Classical Approaches: The Foundation of THIQ Synthesis

The enduring utility of classical methods lies in their reliability, scalability, and the use of readily available starting materials. While often requiring harsh conditions, they remain the bedrock of THIQ synthesis.

The Pictet-Spengler Reaction

The Pictet-Spengler condensation is a cornerstone of THIQ synthesis, involving the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.

Mechanistic Rationale: The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the amine and carbonyl compound. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution (Mannich-type) reaction. Subsequent proton loss re-aromatizes the ring, and a final cyclization yields the THIQ core.

Experimental Considerations:

  • Acid Catalyst: The choice and concentration of the acid are critical. Brønsted acids (e.g., HCl, H₂SO₄, TFA) are common, but Lewis acids can also be employed. The acid protonates the carbonyl, activating it for nucleophilic attack by the amine, and facilitates the dehydration step to form the key iminium ion intermediate. Overly harsh acidic conditions can lead to side reactions or decomposition of sensitive substrates.

  • Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts.

  • Substrate Scope: The reaction is most effective with electron-rich aromatic rings (e.g., those bearing electron-donating groups like methoxy or hydroxyl), which enhances their nucleophilicity for the cyclization step. Electron-withdrawing groups can significantly hinder or completely shut down the reaction.

Advantages:

  • High atom economy, forming two bonds and a stereocenter in a single step.

  • Operational simplicity and use of inexpensive reagents.

  • Direct route to C1-substituted THIQs.

Limitations:

  • Requirement for acidic conditions can be incompatible with acid-labile functional groups.

  • Limited to electron-rich aromatic systems.

  • The classical, non-catalyzed version is not stereoselective, producing a racemic mixture at the C1 position.

Diagram: The Pictet-Spengler Reaction Mechanism

Pictet-Spengler Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization & Product Formation Amine β-Arylethylamine Imine Schiff Base / Iminium Ion Amine->Imine + R'-CHO, H⁺ - H₂O Aldehyde Aldehyde (R'-CHO) Cyclization Electrophilic Aromatic Substitution Intermediate Spirocyclic Intermediate Cyclization->Intermediate Rearomatization Deprotonation Intermediate->Rearomatization THIQ Tetrahydroisoquinoline Rearomatization->THIQ

Caption: Mechanism of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction

This two-step sequence involves the acylation of a β-arylethylamine followed by a dehydrative, acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline. This intermediate is then reduced to the target THIQ.

Mechanistic Rationale: The first step is a standard amide formation. In the second step, a strong dehydrating agent and Lewis acid (e.g., POCl₃, P₂O₅) activates the amide carbonyl for intramolecular electrophilic attack by the appended aromatic ring. The resulting dihydroisoquinoline is a stable intermediate that can be isolated. Subsequent reduction of the imine moiety, typically with sodium borohydride (NaBH₄), furnishes the THIQ.

Experimental Considerations:

  • Dehydrating Agent: The choice of dehydrating agent is crucial and often harsh. Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are classic choices, typically used in high-boiling solvents like toluene or xylene. Their role is to convert the amide carbonyl into a more potent electrophile.

  • Reduction Step: The reduction of the C=N bond of the dihydroisoquinoline is a standard procedure. NaBH₄ in methanol is highly effective and offers good chemoselectivity, leaving most other functional groups untouched.

Advantages:

  • Excellent regiocontrol for substitution on the nitrogen and the aromatic ring.

  • Provides access to THIQs that are unsubstituted at the C1 position (if formamide is used) or substituted with groups derived from the acylating agent.

  • The dihydroisoquinoline intermediate is often crystalline and easily purified.

Limitations:

  • Requires harsh, often anhydrous conditions and high temperatures.

  • Not atom-economical due to the multi-step nature and use of stoichiometric dehydrating agents.

  • The functional group tolerance is limited by the strongly acidic and dehydrating conditions.

Diagram: The Bischler-Napieralski Workflow

Bischler-Napieralski Workflow Start β-Arylethylamine Amide N-Acyl-β-arylethylamine Start->Amide Acylation (e.g., Ac₂O, AcCl) DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ Cyclization (e.g., POCl₃, Δ) THIQ Tetrahydroisoquinoline DHIQ->THIQ Reduction (e.g., NaBH₄)

Caption: General workflow for the Bischler-Napieralski synthesis.

Modern Strategies: Expanding the Synthetic Toolkit

Advances in catalysis and reaction methodology have opened new avenues to THIQs, offering milder conditions, enhanced functional group tolerance, and, critically, access to enantiomerically pure products.

Transition-Metal-Catalyzed Cyclizations

Modern organometallic chemistry has enabled the construction of the THIQ core through various C-H activation and cross-coupling strategies. Palladium, rhodium, and iridium catalysts are frequently employed to forge the key C-C bond of the heterocyclic ring under conditions far milder than their classical counterparts.

Mechanistic Rationale: A common strategy involves the palladium-catalyzed reaction between an N-substituted 2-alkenyl aniline derivative and an aryl halide. The catalytic cycle typically involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination to the alkene, migratory insertion, and reductive elimination to form the THIQ ring and regenerate the catalyst.

Experimental Considerations:

  • Catalyst System: The choice of metal precursor and, most importantly, the ligand, is paramount. Ligands (e.g., phosphines, N-heterocyclic carbenes) modulate the steric and electronic properties of the metal center, controlling reactivity and selectivity.

  • Reaction Conditions: These reactions are often sensitive to air and moisture, requiring inert atmosphere techniques. Solvents and bases must be carefully chosen to ensure catalyst stability and turnover.

Advantages:

  • Exceptionally broad substrate scope and functional group tolerance.

  • Milder reaction conditions (often room temperature to 80 °C).

Limitations:

  • Cost and potential toxicity of transition metal catalysts.

  • Reactions can be sensitive and require careful optimization of ligands, solvents, and other additives.

  • Removal of metal residues from the final product can be a challenge in pharmaceutical applications.

Asymmetric Synthesis: The Gateway to Enantiopure THIQs

For pharmaceutical applications, controlling the stereochemistry at the C1 position is often mandatory. Asymmetric catalysis has revolutionized the synthesis of chiral THIQs.

Asymmetric Pictet-Spengler Reaction: The most prominent example is the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), to catalyze the Pictet-Spengler reaction.

Mechanistic Rationale: The CPA co-catalyst forms a chiral ion pair with the iminium ion intermediate. This organized, chiral environment directs the nucleophilic attack of the aromatic ring from one face of the iminium ion, leading to the preferential formation of one enantiomer.

Experimental Considerations:

  • Catalyst Loading: These reactions are truly catalytic, often requiring only 1-5 mol% of the chiral acid.

  • Solvent Effects: The choice of solvent can have a profound impact on enantioselectivity by influencing the structure and stability of the ion-paired intermediate. Non-polar solvents often give the best results.

Advantages:

  • Direct access to highly enantioenriched THIQs in a single step.

  • High catalytic efficiency.

Limitations:

  • Chiral catalysts can be expensive and substrate-specific.

  • Optimization is often required to achieve high enantiomeric excess (e.e.).

Comparative Performance Analysis

The optimal synthetic route depends entirely on the specific target molecule, required scale, and available resources. The table below provides a high-level comparison to guide this critical decision-making process.

FeaturePictet-SpenglerBischler-NapieralskiTransition-Metal CatalysisAsymmetric Pictet-Spengler
Key Transformation Amine + Carbonyl → THIQAmide → Dihydroisoquinoline → THIQC-H Activation / Cross-CouplingAmine + Carbonyl → Chiral THIQ
Typical Conditions Acidic (Brønsted/Lewis), RT to moderate heatHarsh (POCl₃, P₂O₅), high heatMild, often requires inert atmosphereMild, often non-polar solvents
Stereocontrol None (produces racemate)None (produces racemate)Can be directed by chiral ligandsExcellent (catalyst-controlled)
Functional Group Tolerance Poor (acid-sensitive groups)Poor (acid- and heat-sensitive groups)ExcellentGood to Excellent
Atom Economy ExcellentPoorGoodExcellent
Primary Advantage Simplicity, atom economyVersatility in substitution patternsBroad scope, mild conditionsDirect access to enantiopure products
Primary Limitation Harsh conditions, racemic productMulti-step, harsh conditionsCatalyst cost and sensitivityCatalyst cost, requires optimization

Exemplary Experimental Protocol: Asymmetric Pictet-Spengler Synthesis

This protocol is representative of a modern, catalyst-controlled synthesis of a chiral THIQ, adapted from literature procedures.

Synthesis of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst (R)-TRIP (3.8 mg, 0.005 mmol, 1 mol%).

  • Reagent Addition: Add N-benzyl-2-phenylethan-1-amine (106 mg, 0.5 mmol, 1.0 equiv) followed by anhydrous dichloromethane (5.0 mL). Stir the solution for 5 minutes at room temperature.

  • Initiation: Add paraformaldehyde (18 mg, 0.6 mmol, 1.2 equiv) to the solution in one portion.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of 100% hexanes to 9:1 hexanes:ethyl acetate) to afford the product.

  • Analysis: The product, (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is typically obtained as a white solid. Yield and enantiomeric excess (e.g., >95% yield, 98% e.e.) are determined by ¹H NMR and chiral high-performance liquid chromatography (HPLC), respectively.

Trustworthiness of the Protocol: This protocol is self-validating through clear checkpoints. The progress is monitored by TLC, a reliable and simple technique. The final product's identity and purity are confirmed through standard analytical methods (NMR for structure, HPLC for enantiopurity), providing unambiguous, quantitative data on the reaction's success.

Conclusion

The synthesis of functionalized tetrahydroisoquinolines has evolved from robust, classical methods to elegant and highly selective modern strategies. The Pictet-Spengler and Bischler-Napieralski reactions remain powerful tools for their simplicity and scalability, particularly when stereochemistry is not a concern. However, for the synthesis of complex, highly functionalized, and enantiopure THIQs demanded by modern drug discovery, transition-metal catalysis and asymmetric Brønsted acid catalysis offer unparalleled advantages in mildness, scope, and selectivity. A thorough understanding of the mechanistic drivers, practical requirements, and inherent limitations of each route is essential for any scientist aiming to efficiently construct these valuable molecules.

References

  • Title: The Pictet-Spengler reaction: a classic reaction in a new direction. Source: Chemical Society Reviews. URL: [Link]

  • Title: Recent advances in the Pictet-Spengler reaction. A review. Source: Organic Preparations and Procedures International. URL: [Link]

  • Title: Bischler–Napieralski Reaction. Source: Comprehensive Organic Name Reactions and Reagents. URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Tetrahydroisoquinolines: Intramolecular Amination of C(sp3)−H Bonds. Source: Organic Letters. URL: [Link]

  • Title: Chiral Brønsted Acid-Catalyzed Enantioselective Pictet–Spengler Reaction. Source: Journal of the American Chemical Society. URL: [Link]

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Tetrahydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] THIQ-based molecules have been developed to target a wide array of biological systems, demonstrating potential in treating neurodegenerative disorders, cancer, and infectious diseases.[1][2][3][4] Their structural versatility allows for fine-tuning of interactions with key biological targets, particularly G-protein coupled receptors (GPCRs) and various enzymes within the central nervous system.[5][6]

The development of novel THIQ analogs, therefore, presents a promising avenue for discovering next-generation therapeutics. However, moving a novel compound from initial hit to a viable lead candidate requires a rigorous and systematic validation of its mechanism of action (MOA).[7][8][9] This guide provides a comprehensive, multi-step framework for researchers to elucidate and validate the MOA of novel THIQ compounds. We will compare experimental approaches at each stage, explaining the scientific rationale behind methodological choices and providing detailed protocols to ensure robust and reproducible data. Our focus is on building a self-validating experimental cascade that moves logically from initial target binding to functional cellular outcomes.

A Phased Approach to Mechanism of Action Validation

A successful MOA validation strategy is not a single experiment but a logical progression of inquiries. We advocate for a three-phase approach that systematically builds confidence in the compound's biological activity. Each phase answers a critical question and provides the foundation for the next.

MOA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Pathway Modulation cluster_2 Phase 3: Phenotypic Confirmation P1_Biophysical Biophysical Assays (e.g., SPR) P1_Cellular Cellular Target Engagement (e.g., CETSA) P1_Biophysical->P1_Cellular Confirms binding in vitro P2_Signaling Downstream Signaling (e.g., Western Blot) P1_Cellular->P2_Signaling Does binding affect the pathway? P2_Reporter Pathway Activity (e.g., Reporter Assay) P2_Signaling->P2_Reporter Links target to functional output P3_Viability Cell Health Assays (e.g., CellTiter-Glo) P2_Reporter->P3_Viability Does pathway modulation alter cell phenotype? P3_Function Functional Assays (e.g., High-Content Imaging) P3_Viability->P3_Function Translates molecular action to cell effect

Caption: Overall workflow for validating the mechanism of action.

Phase 1: Confirming Direct Target Engagement

The foundational step in any MOA study is to unequivocally demonstrate that the novel compound physically interacts with its intended molecular target.[10][11] This phase is critical for distinguishing direct effects from indirect or off-target phenomena. We will compare two orthogonal, state-of-the-art methods: one biophysical and one cell-based.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a label-free, real-time technique that provides high-quality kinetic data on molecular interactions.[12][13] It is the gold standard for quantifying the binding affinity (K D ), as well as the association (k a ) and dissociation (k d ) rates of a small molecule to its purified protein target.[12][14] This level of detail is invaluable for structure-activity relationship (SAR) studies and for comparing the binding properties of a novel THIQ compound against a known reference.

Trustworthiness: The self-validating nature of SPR comes from its ability to generate concentration-dependent binding curves that must fit a specific kinetic model. A good fit across multiple compound concentrations provides high confidence in the derived kinetic parameters.

Comparative Data: Novel THIQ-1 vs. Reference Compound

CompoundTarget ProteinAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (nM)
Novel THIQ-1 Dopamine D2 Receptor2.5 x 1055.0 x 10-42.0
Reference (Haloperidol) Dopamine D2 Receptor1.8 x 1059.0 x 10-45.0

This table illustrates hypothetical data showing that Novel THIQ-1 has a slightly faster on-rate and slower off-rate, resulting in a 2.5-fold higher affinity for the target compared to the reference compound.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While SPR is powerful, it uses purified proteins, which may not perfectly represent the target's conformation or accessibility within a cell. CETSA overcomes this by measuring target engagement in a native cellular environment.[15][16][17] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation better than an unbound protein.[16][18] This thermal shift provides direct evidence of target binding inside intact cells.[15][17]

Trustworthiness: CETSA's validity is confirmed by observing a dose-dependent thermal shift. An isothermal dose-response (ITDRF) experiment, where cells are heated to a single, optimized temperature in the presence of varying compound concentrations, can be used to generate an EC50 value for target engagement.

Comparative Data: Thermal Shift Induced by Novel THIQ-1

Compound (10 µM)Target ProteinApparent Tagg (°C) (Vehicle)Apparent Tagg (°C) (Treated)Thermal Shift (ΔTagg) (°C)
Novel THIQ-1 Target Kinase X52.158.6+6.5
Alternative Kinase Inhibitor Target Kinase X52.157.2+5.1

This hypothetical CETSA data shows that Novel THIQ-1 induces a greater thermal stabilization of Target Kinase X in cells compared to a known alternative inhibitor, suggesting stronger or more effective target engagement in a physiological context.

Phase 2: Verifying Downstream Pathway Modulation

Confirming that a compound binds its target is only the first step. The next critical phase is to demonstrate that this binding event leads to a functional consequence, namely the modulation of a specific intracellular signaling pathway.[19]

Hypothetical Signaling Pathway: MAPK/ERK Cascade

Many cellular processes are regulated by kinase cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. A novel THIQ compound might inhibit an upstream kinase, leading to a measurable decrease in the phosphorylation of downstream components like ERK.

MAPK_Pathway Receptor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene THIQ Novel THIQ-1 (Inhibitor) THIQ->RAF Inhibits

Sources

The Crucial Role of Selectivity Profiling in the Development of Bromo-Substituted Isoquinoline Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including a promising class of protein kinase inhibitors. The introduction of a bromine substituent onto the isoquinoline ring provides a valuable synthetic handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacological properties. However, a critical challenge in the development of any kinase inhibitor is ensuring its selectivity. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of bromo-substituted isoquinoline compounds, offering researchers, scientists, and drug development professionals the foundational knowledge to design and interpret robust selectivity studies.

Protein kinases share a highly conserved ATP-binding pocket, which is the target for most small molecule inhibitors. This conservation is a double-edged sword; while it allows for the development of broad-spectrum inhibitors, it also presents a significant hurdle in achieving selectivity, often leading to off-target effects and potential toxicity. A comprehensive understanding of a compound's interaction with the broader human kinome is therefore not just advantageous, but essential for the successful development of a safe and effective therapeutic agent.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A thorough investigation of a bromo-substituted isoquinoline's selectivity profile necessitates a combination of in vitro biochemical assays and cell-based target engagement studies. This dual approach provides a comprehensive picture, from direct enzyme inhibition to confirmation of target interaction within a physiological context.

Phase 1: Broad Kinome Profiling (In Vitro)

The initial step involves screening the compound against a large, representative panel of kinases. This provides a broad overview of its selectivity and identifies potential off-target liabilities early in the development process. Several commercial services offer kinase profiling against hundreds of kinases.

Key Experimental Technique: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the enzyme's activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Experimental Workflow: Kinase Panel Screening

A Researcher's Guide to Benchmarking Novel Tetrahydroisoquinoline Derivatives as EGFR Inhibitors Against Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of new tetrahydroisoquinoline (THIQ) derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. We will use the first-generation inhibitor, Gefitinib, as a benchmark for comparison, supported by detailed experimental protocols and data analysis strategies.

Introduction: The Rationale for Targeting EGFR with Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, frequently through activating mutations or overexpression, is a well-established oncogenic driver in a variety of cancers, most notably non-small cell lung cancer (NSCLC).[1] This has made EGFR an important target for therapeutic intervention.

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively and reversibly binds to the ATP-binding site within the EGFR kinase domain.[1][2] This action inhibits receptor autophosphorylation and blocks downstream signaling cascades.[2] While Gefitinib has shown significant clinical success, particularly in patients with activating EGFR mutations, its efficacy can be limited by the development of acquired resistance, often through the T790M "gatekeeper" mutation.[1] This reality necessitates the discovery of novel chemical scaffolds that can offer improved potency, selectivity, or the ability to overcome resistance.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its structural and chemical properties make it an attractive starting point for the design of new kinase inhibitors. This guide outlines a systematic approach to benchmark a novel THIQ derivative against the established EGFR inhibitor, Gefitinib.

The Benchmarking Workflow: From Synthesis to Cellular Activity

A robust benchmarking strategy requires a multi-faceted approach, beginning with the synthesis of the novel compound and progressing through biochemical and cell-based assays to provide a comprehensive comparison with the known inhibitor.

G cluster_0 Compound Preparation cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation cluster_3 Data Analysis A Synthesis of Novel THIQ Derivative (THIQ-1) C In Vitro EGFR Kinase Assay A->C B Procurement of Benchmark Inhibitor (Gefitinib) B->C D Determination of IC50 Values C->D E Cell-Based Proliferation Assay (e.g., MTT) D->E F Determination of GI50/IC50 Values E->F G Comparative Analysis of Potency and Efficacy F->G

Caption: General workflow for benchmarking a new THIQ derivative against a known inhibitor.

Experimental Methodologies

Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and provide a solid foundation for comparative analysis.

Synthesis of a Representative THIQ Derivative (THIQ-1)

The Pictet-Spengler reaction is a classic and efficient method for synthesizing the tetrahydroisoquinoline core.[3][4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.[3][5]

Protocol: Pictet-Spengler Synthesis of a 1-Aryl-THIQ Derivative

  • Step 1: Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a β-phenylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) in a suitable solvent such as toluene or dichloromethane.

  • Step 2: Aldehyde Addition: Add 1.1 equivalents of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to the solution.

  • Step 3: Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, TFA) or a Lewis acid to the mixture. The formation of an intermediate iminium ion is crucial for the subsequent cyclization.[5]

  • Step 4: Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 5: Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purification: Purify the crude product via column chromatography on silica gel to yield the desired 1-aryl-tetrahydroisoquinoline derivative (THIQ-1). Characterize the final product using NMR and mass spectrometry.

In Vitro EGFR Kinase Assay (IC50 Determination)

To quantify the direct inhibitory effect on the enzyme, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][7]

Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

  • Materials:

    • Recombinant Human EGFR (active kinase domain)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (at a concentration near the Km for EGFR)

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[6]

    • Test compounds (THIQ-1 and Gefitinib) serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 96-well or 384-well white, flat-bottom plates

  • Procedure:

    • Compound Plating: Add 1 µL of each concentration of the serially diluted test compounds (THIQ-1 and Gefitinib) or DMSO vehicle control to the wells of the assay plate.

    • Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.

    • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.[7]

    • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature.[7]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Cell-Based Proliferation Assay

To assess the inhibitor's effect in a biological context, a cell-based assay is crucial. This measures the ability of the compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Protocol: MTT Cell Proliferation Assay

  • Cell Line: Use an EGFR-dependent human cancer cell line, such as A431 (overexpresses wild-type EGFR) or HCC827 (contains an activating EGFR mutation).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of THIQ-1 and Gefitinib for 72 hours. Include a DMSO vehicle control.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value using a non-linear regression curve fit.

Comparative Data Summary

The results from the biochemical and cellular assays should be summarized in a clear, tabular format to facilitate direct comparison.

CompoundEGFR Kinase IC50 (nM)A431 Cell Proliferation GI50 (nM)
Gefitinib Expected: 5-20Expected: 10-50
THIQ-1 Experimental ValueExperimental Value

Note: Expected values for Gefitinib are illustrative and can vary based on specific assay conditions.

Mechanism of Action: The EGFR Signaling Pathway

Understanding the pathway provides context for the inhibitor's mechanism. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic tail.[8] These phosphotyrosines serve as docking sites for adaptor proteins like Grb2, which initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately promoting gene transcription related to cell proliferation and survival.[8][9][10]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 Recruits PI3K PI3K Dimer->PI3K Recruits RAS RAS Grb2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Inhibitor THIQ / Gefitinib Inhibitor->Dimer Inhibition Inhibition

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Discussion and Future Perspectives

This guide provides a foundational strategy for the initial benchmarking of novel tetrahydroisoquinoline derivatives against Gefitinib.

  • Interpreting the Data: A potent THIQ-1 derivative would ideally exhibit an IC50 value in the low nanomolar range in the biochemical assay, comparable to or better than Gefitinib. Crucially, this potency should translate to the cellular assay. A significant drop-off in activity between the biochemical and cellular assays could indicate issues with cell permeability, stability, or efflux by transporter proteins.

  • Structure-Activity Relationship (SAR): The synthesis protocol allows for the creation of a library of THIQ analogues by varying both the β-phenylethylamine and the aldehyde starting materials. This enables the exploration of SAR. For instance, substituting different groups on the 1-aryl ring can probe interactions within the EGFR ATP-binding pocket to optimize potency and selectivity.

  • Next Steps: A promising candidate from this initial screen would warrant further investigation, including:

    • Kinome Profiling: Assessing the selectivity of the inhibitor against a broad panel of other kinases to identify potential off-target effects.

    • Resistance Profiling: Testing the inhibitor against cell lines harboring EGFR resistance mutations (e.g., T790M).

    • In Vivo Studies: Evaluating the efficacy of the compound in preclinical animal models, such as tumor xenografts.

By employing this systematic and comparative approach, researchers can effectively identify and advance promising new tetrahydroisoquinoline-based EGFR inhibitors for the next generation of cancer therapeutics.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. ASCO Educational Book, 38, 194-200. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12691-12725. [Link]

  • Li, J. J. (2009). Pictet-Spengler Tetrahydroisoquinoline Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Blackhall, F., et al. (2011). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Review, 20(120), 87-95. [Link]

Sources

The Halogen Effect: A Head-to-Head Comparison of Halogen Substitutions on Tetrahydroisoquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

<_>

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including natural alkaloids and synthetic drugs.[1][2][3][4] Its rigid framework provides a well-defined orientation for substituents to interact with biological targets. Among the most common and impactful modifications to this core is halogenation. The introduction of fluorine, chlorine, bromine, or iodine can profoundly alter a molecule's physicochemical properties and, consequently, its pharmacological profile.

This guide provides a head-to-head comparison of how different halogen substitutions on the THIQ scaffold influence bioactivity. We will delve into the underlying principles of the "halogen effect," examine case studies with supporting experimental data, and provide detailed protocols for evaluating these effects in your own research.

The Rationale Behind Halogenation: More Than Just a Bulky Group

Halogen atoms are not mere placeholders; they are strategic tools in the medicinal chemist's arsenal. Their influence stems from a combination of factors:

  • Size and Lipophilicity: As we move down the halogen group from fluorine to iodine, the atomic radius and lipophilicity increase. This can enhance membrane permeability and influence binding pocket interactions. A general trend of improved potency with higher lipophilicity has been observed in some THIQ series.[5]

  • Electronegativity and Polarity: Fluorine, the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby protons. Conversely, chlorine, bromine, and iodine are less electronegative but more polarizable.

  • Metabolic Stability: Halogenation, particularly with fluorine, can block sites of oxidative metabolism, thereby increasing a drug's half-life.

  • Halogen Bonding: A crucial, yet often overlooked, interaction is the halogen bond. This is a noncovalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base, such as a backbone carbonyl on a protein.[6] This directional interaction can significantly enhance binding affinity.[6][7]

Head-to-Head Comparison: Halogen Effects on Bioactivity

The true impact of halogen substitution is best understood through direct comparison. The following sections present data from studies where different halogens were substituted at the same position on a THIQ scaffold.

Case Study 1: Phosphodiesterase 4B (PDE4B) Inhibition

In a study of THIQ derivatives as PDE4B inhibitors, the effect of halogen substitution on the B-phenyl ring was investigated.[1]

CompoundSubstitutionIC50 (µM)
14a Unsubstituted23.5
14b Fluorine23.3
14c Chlorine15.5

Table 1: Comparative inhibitory activity of halogenated THIQ derivatives against PDE4B.[1]

In this series, the fluorine-substituted compound (14b) showed comparable activity to the unsubstituted parent compound (14a). However, the chlorine-substituted analog (14c) exhibited a notable improvement in potency.[1] This suggests that for PDE4B inhibition with this particular scaffold, the increased size and polarizability of chlorine are more beneficial than the high electronegativity of fluorine.

Case Study 2: CNS Receptor Binding

A study on N-alkylated THIQs explored substitutions on both the THIQ core and a benzothiazole moiety for their effects on dopamine (D) and serotonin (5-HT) receptor binding.[8]

CompoundSubstitutionReceptor Affinity (Ki, nM)
1a UnsubstitutedD2: 12, D3: 8.5, 5-HT1A: 15
1e 8-chloro (on THIQ)D2: 15, D3: 10, 5-HT1A: 18
1f 5-chloro (on benzothiazole)D2: 18, D3: 45, 5-HT1A: 22
1g 8-chloro & 5-chloroDiminished affinity for all receptors

Table 2: Effect of chloro-substitution on CNS receptor binding affinities.[8]

Interestingly, a single chloro-substitution at the 8-position of the THIQ ring (1e) was well-tolerated, with minimal changes in binding affinity compared to the unsubstituted compound (1a).[8] However, when two chloro-substituents were present (1g), the binding affinity was significantly reduced across all tested receptors.[8] This highlights a critical principle in drug design: the effects of multiple substitutions are not always additive and can lead to unforeseen negative steric or electronic interactions.

Experimental Design and Protocols

To facilitate your own investigations into the effects of halogen substitution, we provide the following generalized protocols.

General Synthesis of Halogenated Tetrahydroisoquinolines

The synthesis of THIQ derivatives can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common.[2][9][10][11]

Workflow for Synthesis and Evaluation:

A generalized workflow for the synthesis and evaluation of halogenated THIQ analogs.

Step-by-Step Protocol: Bischler-Napieralski Reaction

  • Amide Formation: React a halogen-substituted phenethylamine with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl derivative.

  • Cyclization: Treat the N-acyl derivative with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This induces an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate.[2][10][11]

  • Reduction: Reduce the resulting dihydroisoquinoline to the desired tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) in methanol.[10][11]

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the halogenated THIQ using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Bioactivity Assay: Radioligand Binding Assay for GPCRs

This protocol is a standard method for determining the binding affinity of a compound to a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors).

  • Wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of your halogenated THIQ compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and your test compounds (or buffer for total binding, and a known high-affinity non-labeled ligand for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each compound concentration. Plot the data and use non-linear regression to determine the Ki (inhibitory constant) for each compound.

Visualizing the Assay Workflow:

G A Prepare Serial Dilutions of Halogenated THIQs C Incubate Components in 96-well Plate A->C B Prepare Membrane, Radioligand, and Controls B->C D Filter and Wash to Separate Bound Ligand C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Calculate Ki Values F->G

Workflow for a standard radioligand binding assay.

Structure-Activity Relationship (SAR) Summary and Future Directions

The presented case studies reveal that there is no "one-size-fits-all" halogen for optimizing THIQ bioactivity. The ideal choice is highly dependent on the specific biological target and the topology of its binding pocket.

Key Takeaways:

  • Chlorine can be more effective than fluorine in enhancing potency when increased lipophilicity and polarizability are favored.[1]

  • Fluorine is often used to improve metabolic stability and can introduce favorable hydrogen bonding interactions.

  • Positional Isomers Matter: The location of the halogen on the THIQ scaffold is critical. Substitutions may be well-tolerated at one position but detrimental at another.[8]

  • Polyhalogenation is Risky: Adding multiple halogens can lead to a loss of activity, likely due to steric hindrance or unfavorable electronic properties.[8]

Future research should focus on a more systematic exploration of all four halogens at various positions on the THIQ scaffold against a diverse panel of biological targets. Furthermore, computational methods, such as molecular dynamics simulations, can provide valuable insights into the role of halogen bonding and help rationalize the observed SAR, guiding the design of more potent and selective THIQ-based therapeutics.[12]

References

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Yang, Y., Gao, Y., Chen, S., Guo, J., & Hu, Y. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC, NIH. [Link]

  • Faheem, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13188-13221. [Link]

  • Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. PMC, NIH. [Link]

  • Biological Activities of Tetrahydroisoquinolines Deriv
  • Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5497-5509. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Zhang, S., et al. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]

  • Pang, C., et al. (2016). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design, 88(5), 708-715. [Link]

  • Ueno, H., et al. (2005). Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. Journal of Medicinal Chemistry, 48(10), 3586-3604. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(8), 824-829. [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Selected bioactive tetrahydroisoquinoline analogues.
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. NIH. [Link]

  • The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Nepal, B., & Scheiner, S. (2015). Substituent Effects on the Binding of Halides by Neutral and Dicationic Bis-Triazolium Receptors. The Journal of Physical Chemistry A, 119(50), 12345-12354. [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. MDPI. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC, PubMed Central. [Link]

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS No. 356780-61-5), ensuring the protection of personnel and the environment.

Hazard Assessment and Risk Mitigation
  • Structural Class: This compound is a halogenated (brominated) heterocyclic amine and a primary alcohol.

  • Inferred Hazards: Based on data for 7-Bromo-1,2,3,4-tetrahydroisoquinoline and 7-Bromoisoquinoline, it is prudent to handle this compound as:

    • Acutely Toxic: Harmful if swallowed or absorbed through the skin.

    • Irritant: Causes skin and serious eye irritation.[1][2]

    • Respiratory Tract Irritant: May cause respiratory irritation upon inhalation of dust or aerosols.[2]

  • Regulatory Standing: As a halogenated organic compound, this chemical and its associated waste are regulated as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Causality Behind Precaution: The bromine atom significantly increases the compound's molecular weight and potential for bioaccumulation. The tetrahydroisoquinoline core is found in many biologically active molecules, suggesting a potential for unforeseen toxicological effects. Therefore, treating this compound with a high degree of caution is a scientifically sound and self-validating approach to safety.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is non-negotiable. These measures provide the primary barrier between the researcher and potential chemical exposure.

Control Measure Specification Rationale
Engineering Control Chemical Fume HoodAll handling, weighing, and preparation of solutions must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Eye Protection ANSI Z87.1-rated Safety GogglesProvides a seal around the eyes to protect against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile Gloves (disposable)Offers good resistance to a broad range of chemicals. Gloves must be changed immediately if contaminated.[5]
Body Protection Long-sleeved Laboratory CoatProtects skin and personal clothing from contamination.
Footwear Closed-toe ShoesPrevents injury from spills or dropped items.
Waste Segregation and Collection: The Core Protocol

Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process, increasing both risk and cost.

Diagram 1: Waste Segregation Decision Tree

This diagram outlines the critical decision-making process for segregating waste contaminated with this compound.

WasteSegregation cluster_contaminated Contaminated Materials start Waste Generated is_halogenated Is the waste a Halogenated Organic Compound? start->is_halogenated is_liquid_contaminated Is it liquid (e.g., solvent rinse)? is_solid_contaminated Is it solid (e.g., PPE, paper towels)? halogenated_container Collect in: 'HALOGENATED ORGANIC WASTE' (Liquid or Solid) is_halogenated->halogenated_container Yes non_halogenated_container Collect in: 'NON-HALOGENATED ORGANIC WASTE' is_halogenated->non_halogenated_container No is_liquid Is it liquid or solid? is_sharp Is it a sharp? sharps_container Collect in: 'CONTAMINATED SHARPS' container is_sharp->sharps_container Yes ppe_container Collect in: 'SOLID CHEMICAL WASTE' bin (Double-bagged) is_sharp->ppe_container No is_liquid_contaminated->halogenated_container is_solid_contaminated->is_sharp

Caption: Decision tree for proper waste segregation.

Step-by-Step Collection Procedure:

  • Container Selection: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.[6]

  • Labeling: Immediately upon starting waste collection, affix a hazardous waste tag to the container.[4] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations.

    • An accurate estimation of the concentration and volume of all components in the container.

    • The date accumulation started.

    • The name and contact information of the principal investigator.

    • Appropriate hazard pictograms (e.g., irritant, toxic).[4]

  • Accumulation:

    • Pure Compound/Residues: Unused or residual solid this compound should be transferred directly into the halogenated waste container inside a fume hood.

    • Contaminated Solutions: Solutions containing the compound (e.g., from reactions, chromatography fractions) must be collected in the same halogenated waste container. Crucially, do not mix with non-halogenated waste streams.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and absorbent pads must be double-bagged, sealed, labeled as hazardous waste, and placed in a designated solid waste container for pickup by EHS.

    • Contaminated Glassware: Reusable glassware must be decontaminated. First, rinse with a suitable organic solvent (e.g., methanol or acetone) and collect the rinsate in the halogenated waste container. Then, wash the glassware with soap and water.

  • Storage: Keep the waste container sealed at all times, except when adding waste.[6] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be under the direct control of lab personnel and have secondary containment.[6][7]

Emergency Procedures: Spill Management

Even with meticulous planning, spills can occur. A prepared and swift response is essential to mitigate hazards.

For a MINOR Spill (contained within the fume hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Contain and Absorb: Use a commercial spill kit or an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[8] Cover the spill with the absorbent, starting from the outside and working inward.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a heavy-duty plastic bag or a designated container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent (e.g., methanol), collecting the cloth as hazardous waste. Then, clean the area with soap and water.

  • Package and Label: Seal, label, and dispose of all cleanup materials (absorbent, gloves, cloths) as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For a MAJOR Spill (outside a fume hood, or if you feel unsafe):

  • EVACUATE: Immediately alert all personnel and evacuate the area.

  • ISOLATE: Close the doors to the laboratory and prevent re-entry.

  • REPORT: Call your institution's emergency number and provide the following information:

    • Your name and location.

    • The name of the chemical spilled: this compound.

    • The estimated quantity.

    • Any injuries or exposures.

  • WAIT: Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill yourself.

Diagram 2: Disposal and Spill Response Workflow

This workflow provides a visual guide to the entire lifecycle of the chemical in the lab, from handling to final disposal, including the emergency spill response branch.

DisposalWorkflow cluster_main Standard Operating Procedure cluster_spill Emergency Spill Response start Handle Compound in Fume Hood with PPE use Use in Experiment start->use waste_gen Generate Waste (Pure chemical, solutions, contaminated items) use->waste_gen spill_check Spill Occurs? use->spill_check segregate Segregate Waste per Decision Tree (Diagram 1) waste_gen->segregate is_major Is Spill Major? spill_check->is_major Yes collect Collect in Labeled Halogenated Waste Container segregate->collect store Store in Satellite Accumulation Area (SAA) collect->store request_pickup Request EHS Pickup store->request_pickup evacuate EVACUATE ISOLATE REPORT is_major->evacuate Yes minor_cleanup Follow Minor Spill Cleanup Protocol is_major->minor_cleanup No (Minor) collect_spill_waste Collect all cleanup materials as hazardous waste minor_cleanup->collect_spill_waste collect_spill_waste->collect

Caption: Workflow for handling, disposal, and spill response.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of scientific practice. Your diligence in the proper disposal of this compound is a direct reflection of your commitment to responsible research.

References

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. EPA Waste Codes. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • University of Texas at Austin. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative drug discovery, novel chemical entities like (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol represent both promise and the unknown. As a Senior Application Scientist, this guide is crafted to instill a culture of safety and precision in your laboratory. We will dissect the necessary precautions, personal protective equipment (PPE), and handling protocols, not as a mere checklist, but as a systematic approach to risk mitigation when comprehensive safety data is not yet available. Our directive is to empower you with the rationale behind each safety measure, ensuring every action is a self-validating step towards secure and reproducible research.

Hazard Assessment: Extrapolating from Known Structural Analogs

Safety data for the parent amine, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, and related compounds consistently indicate the following potential hazards:

  • Skin Irritation : May cause skin irritation upon contact.

  • Serious Eye Irritation : Poses a risk of serious eye irritation.

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled.

The addition of a methanol group may alter the compound's reactivity and toxicological profile, warranting a heightened level of caution. Therefore, until specific data becomes available, a comprehensive PPE strategy is non-negotiable.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against potential skin irritants. For prolonged contact or when handling larger quantities, consider double-gloving.[5]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.Protects against accidental splashes that could cause serious eye irritation. Safety glasses are the minimum requirement.[5][6]
Body Protection Flame-resistant lab coatProtects personal clothing and skin from contamination. A lab coat should be worn at all times in the laboratory.[6][7]
Respiratory Protection Use in a certified chemical fume hood.As the compound may cause respiratory irritation, all handling of solids and solutions should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Weighing
  • Work Area Decontamination : Before starting, ensure the chemical fume hood is clean and free of clutter.

  • Donning PPE : Put on your lab coat, followed by safety glasses/goggles and gloves as outlined in the table above.

  • Weighing : All weighing of the solid compound must be performed inside a chemical fume hood. Use a tared, sealed container to transport the chemical to the balance.

Solution Preparation and Use
  • Solvent Handling : Handle all solvents in the fume hood.

  • Dissolution : Add the solvent to the solid compound slowly to avoid splashing.

  • Reactions : All reactions involving this compound should be conducted in a fume hood.

  • Post-Handling : After use, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Decontaminate Fume Hood prep2 Don PPE: Lab Coat, Goggles, Gloves prep1->prep2 handle1 Weigh Solid in Fume Hood prep2->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment in Fume Hood handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Doff PPE clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Brominated organic compounds should be treated as hazardous waste.

  • Solid Waste : Collect any solid this compound waste, including contaminated weighing paper and spatulas, in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste : All solutions containing this compound should be disposed of in a labeled hazardous waste container for halogenated organic liquids.

  • Aqueous Waste : For dilute aqueous solutions, treatment with a reducing agent like sodium bisulfite or sodium thiosulfate can convert bromine to harmless bromide ions, which may then be suitable for disposal in an aqueous waste stream, pending local regulations.[8][9] However, for this specific compound, it is recommended to collect all liquid waste for professional disposal.

  • Contaminated Materials : Any materials, such as gloves and paper towels, that come into contact with the compound should be disposed of in a solid hazardous waste container.

Incineration at a licensed hazardous waste facility is a common and effective method for the disposal of brominated organic compounds.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheets for all chemicals in use readily available for emergency responders.

Conclusion

The responsible handling of novel compounds like this compound is a cornerstone of scientific integrity and laboratory safety. By adopting a cautious and informed approach, grounded in the understanding of related chemical structures and established safety protocols, researchers can confidently advance their work while ensuring a safe and secure laboratory environment. This guide provides the essential framework for achieving that balance.

References

  • University of California, Riverside EH&S. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Chemtalk - #1 Science Forum For Lab Technicians. Bromine water - disposal. [Link]

  • GOV.UK. Bromine: incident management. [Link]

  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • BromAid. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 2
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.